Thiorphan
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868412 | |
| Record name | (+/-)-Thiorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76721-89-6 | |
| Record name | Thiorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiorphan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-thiorphan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Thiorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiorphan's Mechanism of Action on Neprilysin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of thiorphan, a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase. This compound's interaction with neprilysin leads to the potentiation of various endogenous peptides, resulting in a wide range of physiological effects. This document details the molecular interactions, quantitative inhibitory data, experimental protocols for studying this interaction, and the key signaling pathways modulated by this compound-mediated neprilysin inhibition.
Introduction to Neprilysin and this compound
Neprilysin (NEP), also designated as CD10, is a zinc-dependent metalloprotease found on the surface of various cells. It plays a crucial role in regulating a multitude of physiological processes by degrading and inactivating a broad spectrum of bioactive peptides.[1] These substrates include natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, substance P, enkephalins, and amyloid-beta (Aβ) peptides.[1] Due to its wide-ranging effects, neprilysin has emerged as a significant therapeutic target for various conditions, including cardiovascular diseases and Alzheimer's disease.[2]
This compound is a potent and selective inhibitor of neprilysin.[3] By competitively binding to the active site of neprilysin, this compound prevents the degradation of its peptide substrates, thereby amplifying their biological effects.[4] This guide delves into the intricate details of this inhibitory mechanism.
Molecular Mechanism of this compound Inhibition
This compound acts as a reversible and competitive inhibitor of neprilysin.[5] Its inhibitory action is primarily attributed to the interaction of its thiol group with the zinc ion located within the active site of the enzyme.[5] This interaction is a hallmark of many metalloprotease inhibitors.
The binding of this compound to neprilysin's active site involves interactions with specific subsites, namely the S1' and S2' subsites.[5] This specific binding prevents the substrate from accessing the catalytic site, thereby inhibiting the enzymatic cleavage of peptides.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound on neprilysin has been quantified in numerous studies. The most common metrics used are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of this compound required to inhibit 50% of neprilysin activity, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.
| Parameter | Value | Species | Substrate | Reference |
| IC50 | 6.9 nM | Not Specified | Not Specified | [3] |
| Ki | 4.7 nM | Not Specified | Not Specified | [5] |
| Ki (retro-thiorphan) | 2.3 nM | Not Specified | Not Specified | [5] |
Experimental Protocols
Fluorometric Neprilysin Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on neprilysin using a fluorogenic substrate.
Materials:
-
Recombinant human neprilysin
-
This compound
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant neprilysin in assay buffer to a final concentration of 1 µg/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add 20 µL of each this compound dilution to the respective wells.
-
Add 20 µL of assay buffer to the control wells (no inhibitor).
-
Add 20 µL of the neprilysin solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for Mca-based substrates) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determination of Inhibition Constant (Ki)
To determine the inhibition constant (Ki) of this compound, a similar fluorometric assay is performed, but with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general procedure for the fluorometric inhibition assay.
-
Perform the assay with multiple fixed concentrations of this compound while varying the concentration of the fluorogenic substrate.
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as a Dixon plot (1/V vs. [I]) or a Lineweaver-Burk plot (1/V vs. 1/[S]) at different fixed inhibitor concentrations. The Ki can be determined from the intersection points of the lines on these plots.
Signaling Pathways Modulated by this compound
By inhibiting neprilysin, this compound leads to the accumulation of its substrates, which in turn activates or enhances their respective signaling pathways.
Natriuretic Peptide Signaling Pathway
Natriuretic peptides (ANP and BNP) bind to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG), which mediates various downstream effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy.[6]
Caption: Natriuretic Peptide Signaling Pathway Enhanced by this compound.
Bradykinin Signaling Pathway
Bradykinin, another key substrate of neprilysin, binds to its B2 receptor, a G-protein coupled receptor (GPCR). This activation triggers multiple downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively, resulting in vasodilation and increased vascular permeability.[7] The bradykinin pathway can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[1] Neprilysin inhibitors have been shown to potentiate the effects of bradykinin on its B2 receptor.[4][8]
Caption: Bradykinin Signaling Pathway Enhanced by this compound.
Amyloid-Beta Degradation Pathway
Neprilysin is a major enzyme responsible for the degradation of amyloid-beta (Aβ) peptides in the brain.[9] By cleaving Aβ at multiple sites, neprilysin helps to prevent the accumulation and aggregation of these peptides, which are implicated in the pathology of Alzheimer's disease.[10][11] Inhibition of neprilysin by this compound can lead to an increase in Aβ levels.[12][13]
Caption: Amyloid-Beta Degradation Pathway and the Impact of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing neprilysin inhibitors like this compound.
Caption: Experimental Workflow for Neprilysin Inhibitor Characterization.
Conclusion
This compound's mechanism of action on neprilysin is a well-characterized example of competitive enzyme inhibition with significant therapeutic implications. By preventing the degradation of key peptides, this compound modulates critical physiological pathways involved in cardiovascular regulation and neurotransmission. This technical guide provides a foundational understanding for researchers and professionals in drug development, offering insights into the quantitative aspects of inhibition, methodologies for its study, and the downstream cellular consequences. Further research into the nuanced effects of neprilysin inhibition will continue to unveil new therapeutic opportunities.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Neprilysin inhibitors potentiate effects of bradykinin on b2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Neprilysin Inhibitors and Bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neprilysin and Aβ Clearance: Impact of the APP Intracellular Domain in NEP Regulation and Implications in Alzheimer’s Disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of neprilysin by this compound (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiorphan for In Vitro Research: A Technical Guide to Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the physicochemical properties of Thiorphan for in vitro studies. It is designed to assist researchers, scientists, and drug development professionals in designing and executing robust in vitro experiments. This guide includes detailed data on this compound's properties, experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Physicochemical Properties of this compound
This compound, the active metabolite of the prodrug racecadotril, is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase.[1] Understanding its physicochemical properties is fundamental for its effective use in in vitro settings.
Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃S | [2] |
| Molecular Weight | 253.32 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 138-140 °C | [3] |
| pKa (Predicted) | 3.48 ± 0.10 | [3] |
| LogP (Predicted) | 1.3 | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[4] Also soluble in DMF (30 mg/ml) and PBS (pH 7.2) (0.5 mg/ml).[5] | [4][5] |
In Vitro Stability and Storage
Proper handling and storage of this compound are critical to maintain its integrity and ensure the reliability of experimental results.
Storage
For long-term storage, this compound powder should be kept at -20°C under desiccating conditions, where it can be stable for up to 12 months.[4] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]
Stability in Aqueous Solutions
A stability study of this compound (1.0 mg/ml) in normal saline containing 1% human serum albumin (HSA) showed that the solution is stable for at least 2 months when stored at -20°C.[7] Upon thawing, a degradation of about 7% was observed.[7] The solution can be kept in a refrigerator for 4 days, while storage at room temperature should be limited to 1 day.[7] The primary degradation pathway is oxidation, leading to the formation of disulfides.[7] It is therefore recommended to purge the solvent with nitrogen before dissolving this compound.[7]
In Vitro Biological Activity
This compound is a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase 24.11.[8] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.[7]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against neprilysin has been determined in various in vitro studies, with IC₅₀ and Kᵢ values typically in the low nanomolar range.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC₅₀ | 0.007 µM (7 nM) | Neprilysin (NEP) | Not Specified | [5] |
| IC₅₀ | 6.9 nM | Neprilysin (NEP) | Not Specified | [6][9] |
| IC₅₀ | ~1 nM | Rat brain "enkephalinase A" | Not Specified | [3] |
| Kᵢ | >0.1 µM | Angiotensin-Converting Enzyme (ACE) | Not Specified | [5] |
| Kᵢ | >10 µM | Endothelin-Converting Enzyme 1 (ECE1) | Not Specified | [5] |
| Kᵢ | 2.3 nM | Neprilysin | Not Specified | [10] |
| Kᵢ | 150 nM | Angiotensin-converting enzyme | Not Specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments involving this compound.
Protocol 1: Determination of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, light-protected microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Preparation of this compound-spiked medium: Prepare a stock solution of this compound in DMSO. Spike the cell culture medium with the this compound stock solution to the final desired concentration.
-
Incubation: Aliquot the this compound-spiked medium into sterile, light-protected microcentrifuge tubes for each time point. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from the incubator. The 0-hour sample serves as the initial concentration baseline.
-
Sample Preparation for HPLC:
-
To precipitate proteins, add two volumes of cold acetonitrile to the medium aliquot.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the concentration of this compound.
-
A standard curve of this compound in the mobile phase should be prepared to accurately determine the concentration in the samples.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and calculate the half-life (t½) in the specific cell culture medium.
Protocol 2: In Vitro Neprilysin (NEP) Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro potency of this compound against purified or recombinant neprilysin.
Materials:
-
This compound
-
Recombinant human Neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a serial dilution of this compound in the assay buffer. Prepare a solution of the NEP enzyme and the fluorogenic substrate in the assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, the this compound dilutions (or vehicle control), and the NEP enzyme solution.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) over time in kinetic mode. The rate of increase in fluorescence is proportional to NEP activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Assay for Measuring Neprilysin Substrate Accumulation (Substance P)
This protocol provides a framework for assessing the cellular activity of this compound by measuring the accumulation of a neprilysin substrate, Substance P, in the cell culture supernatant.
Materials:
-
Cell line expressing Neprilysin (e.g., SH-SY5Y neuroblastoma cells)
-
This compound
-
Substance P
-
Cell culture medium (e.g., DMEM or RPMI-1640) and supplements
-
Substance P ELISA kit
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed the neprilysin-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 1 hour).
-
Add a known concentration of Substance P to the wells and incubate for a specific time (e.g., 2-4 hours) at 37°C.
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Substance P Quantification:
-
Quantify the concentration of Substance P in the collected supernatants using a commercially available Substance P ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of Substance P against the concentration of this compound. An increase in Substance P concentration with increasing this compound concentration indicates inhibition of neprilysin activity.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and general experimental workflows can aid in understanding its mechanism of action and in experimental design.
Neprilysin Signaling Pathway
Neprilysin is a cell-surface peptidase that degrades and inactivates several bioactive peptides, thereby terminating their signaling. This compound inhibits this activity, leading to an accumulation of these peptides and potentiation of their downstream effects.
Downstream Signaling of Substance P (NK1 Receptor)
The accumulation of Substance P due to neprilysin inhibition leads to the activation of its primary receptor, the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. This triggers various downstream signaling cascades.
Downstream Signaling of Bradykinin (B2 Receptor)
Similarly, the accumulation of bradykinin leads to the activation of the Bradykinin B2 Receptor, another G-protein coupled receptor, initiating a distinct set of intracellular signals.
General Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for conducting in vitro studies with this compound, from initial preparation to data analysis.
References
- 1. Enkephalinase-blocking agent this compound affects cell growth and differentiation in long term culture of mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Enkephalinase Inhibitor Thiorphan and its Controversial Role in Potentiating Morphine-Induced Analgesia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The potentiation of morphine's analgesic effects is a significant area of research aimed at improving pain management while minimizing adverse effects. Thiorphan, an inhibitor of the enkephalin-degrading enzyme neprilysin (enkephalinase), has been investigated for its potential to enhance morphine-induced analgesia by increasing the bioavailability of endogenous enkephalins. This technical guide provides a comprehensive overview of the theoretical basis, experimental evidence, and underlying signaling pathways related to the interaction between this compound and morphine. While the synergistic potential is mechanistically plausible, the experimental evidence remains conflicting. This document summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling interactions to provide a thorough resource for researchers in pain therapeutics and drug development.
Introduction: The Rationale for Combining this compound and Morphine
Morphine, a potent µ-opioid receptor (MOR) agonist, is a cornerstone of severe pain management. However, its clinical utility is often limited by side effects such as respiratory depression, tolerance, and dependence. Endogenous opioids, such as enkephalins, also play a crucial role in pain modulation by acting on opioid receptors, primarily delta (δ) and to a lesser extent, mu (µ) receptors.[1][2] Enkephalins are rapidly degraded by peptidases, most notably neprilysin (enkephalinase).[3]
This compound is a potent inhibitor of neprilysin, thereby preventing the breakdown of enkephalins and prolonging their analgesic action.[3] The primary hypothesis for the co-administration of this compound and morphine is that by increasing the levels of endogenous enkephalins, this compound could synergistically enhance the analgesic effect of morphine. This could potentially allow for lower doses of morphine to be used, thereby reducing its undesirable side effects. While some studies have explored this interaction, the results have been inconsistent, highlighting the complexity of opioid system pharmacology.
Mechanism of Action: Intersecting Signaling Pathways
The analgesic effects of both morphine and enkephalins are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).
Morphine and the µ-Opioid Receptor Signaling Pathway
Morphine primarily binds to MORs located on neuronal membranes in the central and peripheral nervous systems.[4] Activation of MORs initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the pain signal.
Caption: Morphine's signaling pathway via the µ-opioid receptor.
This compound, Enkephalins, and Opioid Receptor Modulation
This compound itself does not directly act on opioid receptors. Its mechanism is to inhibit neprilysin, the enzyme responsible for the degradation of enkephalins.[3] This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their modulatory effects on pain transmission. Enkephalins can act on both δ- and µ-opioid receptors.
Caption: Mechanism of action of this compound in potentiating enkephalin signaling.
Experimental Evidence: A Conflicting Landscape
The potentiation of morphine-induced analgesia by this compound has been investigated in various animal models, primarily using the hot-plate and tail-flick tests. The results, however, have not been uniformly positive, leading to a debate about the synergistic potential of this drug combination.
Studies Reporting a Lack of Potentiation
Several key studies have failed to demonstrate a significant enhancement of morphine's analgesic effects by this compound. These findings challenge the initial hypothesis of a straightforward synergistic interaction.
| Study (Year) | Animal Model | Analgesic Assay | This compound Dose | Morphine Dose | Outcome |
| Chipkin et al. (1982)[5] | Rat | Tail-flick | 30 mg/kg, s.c. | Not specified | No effect on morphine-induced analgesia. |
| Tseng et al. (1990)[6] | Mouse | Tail-flick | 16 µg, i.t. | i.c.v. admin. | Potentiated β-endorphin but not morphine analgesia. |
| Kayser et al. (1983)[7] | Rat (normal and arthritic) | Vocalization Threshold | 5-15 mg/kg, i.v. | 0.1-1 mg/kg, i.v. | Morphine's effect was enhanced in arthritic rats, but this compound's was not. No synergistic effect was reported. |
Studies Suggesting Potential for Potentiation
In contrast, some research suggests that under certain conditions, enkephalinase inhibitors can enhance the analgesic effects of morphine. These studies often involve different experimental paradigms or related compounds.
| Study (Year) | Animal Model | Analgesic Assay | Enkephalinase Inhibitor | Morphine Dose | Outcome |
| Hachisu et al. (1982)[8] | Rat | Tail-flick | AHPA derivatives | Not specified | A close relationship was found between enkephalinase inhibition and enhancement of morphine analgesia for some derivatives. |
| Vaught & Takemori (1979)[9] | Mouse | Tail-flick | Leu-enkephalin | Not specified | Leu-enkephalin potentiated morphine-induced analgesia. |
Experimental Protocols
The following are generalized protocols for the two most common analgesic assays used in the cited studies.
Hot-Plate Test
This test measures the latency of a thermal pain response.
Caption: A typical workflow for the hot-plate analgesic assay.
Detailed Methodology:
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).
-
Animal Acclimatization: Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered this compound, morphine, the combination, or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, intravenous).
-
Post-treatment Measurement: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Tail-Flick Test
This assay measures the latency to withdraw the tail from a noxious thermal stimulus.
Detailed Methodology:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animal Acclimatization and Restraint: The animal is gently restrained, often in a specialized holder, with its tail exposed.
-
Baseline Measurement: The light beam is focused on a specific point on the tail, and the time taken for the animal to flick its tail away from the heat source is recorded. A cut-off time is used to prevent burns.
-
Drug Administration: Similar to the hot-plate test, animals receive the test compounds or a vehicle.
-
Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: The change in latency from baseline is calculated to determine the analgesic effect.
Discussion and Future Directions
The conflicting results regarding the potentiation of morphine-induced analgesia by this compound suggest a complex interaction that may be influenced by several factors:
-
Route of Administration: The differential effects observed with intrathecal versus systemic administration suggest that the site of action is critical. Potentiation may be more likely to occur at the spinal level where both enkephalinergic and opioidergic systems are densely co-located.
-
Pain Model: The type of pain stimulus (e.g., acute thermal, inflammatory, neuropathic) may influence the degree to which enkephalinergic systems are recruited and thus the potential for potentiation by this compound. The study by Kayser et al. (1983) hints at this, showing enhanced morphine efficacy in arthritic rats, a model of inflammatory pain.[7]
-
Opioid Receptor Subtype Specificity: Morphine is a strong agonist at MORs, while enkephalins have a higher affinity for DORs. The lack of potentiation in some studies could be due to the fact that the analgesic effect of morphine is predominantly mediated by MORs, and the increased enkephalin levels may not be sufficient to significantly enhance this MOR-driven analgesia, or may even induce competing effects through DORs.
Future research should focus on elucidating the specific conditions under which enkephalinase inhibitors can effectively potentiate morphine analgesia. This includes studies using a wider range of pain models, particularly chronic and neuropathic pain, and a more detailed investigation of the dose-response relationships and optimal timing of co-administration. Furthermore, exploring the role of specific opioid receptor subtypes in mediating the combined effects of morphine and this compound will be crucial for understanding the underlying mechanisms and for the rational design of novel combination therapies for pain.
Conclusion
While the inhibition of enkephalin degradation by this compound presents a theoretically sound strategy for enhancing opioid analgesia, the current body of experimental evidence does not uniformly support the potentiation of morphine's effects. The conflicting findings underscore the intricate nature of opioid pharmacology and the need for further research to delineate the precise conditions under which such a synergistic interaction can be reliably achieved. For drug development professionals, this highlights the importance of carefully considering the experimental model, route of administration, and specific opioid when investigating combination therapies involving enkephalinase inhibitors. A deeper understanding of these variables will be essential to unlock the full therapeutic potential of modulating the endogenous opioid system in concert with exogenous opioids for improved pain management.
References
- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 5. Potentiation of [D-ala2]enkephalinamide analgesia in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecal administration of this compound, bestatin, desipramine and fluoxetine differentially potentiate the antinociceptive effects induced by beta-endorphin and morphine, administered intracerebroventricularly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analgesic effects of morphine, but not those of the enkephalinase inhibitor this compound, are enhanced in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between enhancement of morphine analgesia and inhibition of enkephalinase by 2S, 3R 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opiate and peptide interaction: effect of enkephalins on morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Divergence of Thiorphan Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical structural distinctions between the enantiomers of Thiorphan, a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. We delve into their stereospecific interactions with NEP and other enzymes, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Introduction to this compound and its Stereoisomerism
This compound, chemically known as (±)-N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)glycine, is a thiol-containing inhibitor of the zinc-metalloenzyme neutral endopeptidase.[1][2] NEP plays a crucial role in the inactivation of several peptide hormones, including enkephalins, atrial natriuretic peptide (ANP), and substance P.[3][4] By inhibiting NEP, this compound potentiates the effects of these endogenous peptides, leading to various physiological responses, including analgesia and anti-diarrheal effects.[3][5][6]
The therapeutic potential of this compound is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center at the C-2 position of the mercaptomethyl-phenylpropyl moiety, giving rise to two enantiomers: (R)-Thiorphan and (S)-Thiorphan.[7] While these enantiomers share the same chemical formula and connectivity, their distinct three-dimensional arrangements lead to significant differences in their pharmacological profiles.[8][9][10]
Comparative Inhibitory Activity of this compound Enantiomers
The primary pharmacological target of this compound is neutral endopeptidase. However, its enantiomers exhibit differential activity against other enzymes, most notably angiotensin-converting enzyme (ACE).
| Enzyme | Enantiomer | K_i_ (nM) | IC_50_ (nM) | Notes |
| Neutral Endopeptidase (NEP) | (R)-Thiorphan | 1.7 | 10 | The enantiomers are nearly equipotent in inhibiting NEP.[3][11] |
| (S)-Thiorphan | 2.2 | 10 | ||
| Angiotensin-Converting Enzyme (ACE) | (R)-Thiorphan | 4800 | - | The (S)-isomer is significantly more potent against ACE.[11] |
| (S)-Thiorphan | 110 | - | This highlights the stereospecificity of ACE inhibition by this compound. | |
| Thermolysin | (R)-Thiorphan | 13,000 | - | Both enantiomers are weak inhibitors of thermolysin.[11] |
| (S)-Thiorphan | 6,000 | - |
Structural Basis of Enantiomeric Discrimination
The subtle yet critical differences in the spatial arrangement of the functional groups of (R)- and (S)-Thiorphan dictate their interaction with the active sites of target enzymes.
Interaction with Neutral Endopeptidase (NEP)
Both enantiomers of this compound are potent inhibitors of NEP, suggesting that the active site of NEP can accommodate both configurations without a significant loss of affinity.[2][11] The key interactions involve the thiol group coordinating with the zinc ion in the active site, and the carboxyl and carbonyl groups forming hydrogen bonds with amino acid residues.[1] Computer modeling and crystallographic studies of related inhibitors bound to thermolysin, a bacterial analogue of NEP, have shown that the enzyme's active site can recognize retro-amide bonds as well as standard amide bonds, which may contribute to the similar inhibitory potency of the this compound enantiomers against NEP.[1][12]
Interaction with Angiotensin-Converting Enzyme (ACE)
In contrast to NEP, ACE exhibits a strong preference for the (S)-enantiomer of this compound.[11] This pronounced stereoselectivity suggests that the active site of ACE has stricter conformational requirements for inhibitor binding. The precise structural basis for this discrimination lies in the specific arrangement of binding pockets and hydrogen bond donors/acceptors within the ACE active site, which favors the spatial orientation of the functional groups in the (S)-isomer.
Experimental Protocols
Asymmetric Synthesis of this compound Enantiomers
A stereospecific synthesis is required to obtain enantiomerically pure (R)- and (S)-Thiorphan.[13] A common approach involves the use of chiral auxiliaries to control the stereochemistry of the key carbon-carbon bond formation step.
Methodology:
-
Chiral Auxiliary Acylation: A chiral oxazolidinone is acylated with 3-phenylpropionyl chloride to form a chiral N-acyloxazolidinone.
-
Asymmetric Alkylation: The enolate of the N-acyloxazolidinone is generated using a strong base (e.g., sodium hexamethyldisilazide) and then alkylated with a thiol-protected electrophile (e.g., S-(trityl)thiomethyl iodide). The chiral auxiliary directs the alkylation to occur from a specific face, leading to a high diastereomeric excess of the desired product.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis with lithium hydroperoxide, to yield the corresponding carboxylic acid.
-
Amide Coupling: The resulting chiral carboxylic acid is coupled with glycine methyl ester using a standard peptide coupling reagent (e.g., dicyclohexylcarbodiimide/hydroxybenzotriazole).
-
Deprotection: The thiol protecting group (e.g., trityl) is removed under acidic conditions, and the methyl ester is hydrolyzed to yield the final (R)- or (S)-Thiorphan enantiomer.
-
Purification and Characterization: The final product is purified by chromatography (e.g., HPLC), and its enantiomeric purity is determined using chiral chromatography or NMR spectroscopy with a chiral solvating agent.[14][15]
In Vitro NEP and ACE Inhibition Assay
The inhibitory potency of each this compound enantiomer is determined by measuring the reduction in the enzymatic activity of NEP or ACE in the presence of the inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human NEP or ACE is used. A fluorogenic substrate, such as N-Dansyl-D-Ala-Gly-pNO2-Phe-Gly for NEP, is prepared in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: Serial dilutions of the (R)- and (S)-Thiorphan enantiomers are prepared in the assay buffer.
-
Assay Procedure:
-
The enzyme, inhibitor, and buffer are pre-incubated at 37°C.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence (or absorbance) is measured kinetically over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[16] The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
X-ray Crystallography of Inhibitor-Enzyme Complexes
To elucidate the precise binding mode of the this compound enantiomers, co-crystallization with the target enzyme or a suitable analogue like thermolysin is performed.[1][17]
Methodology:
-
Protein Expression and Purification: The target enzyme (e.g., thermolysin) is expressed and purified to homogeneity.
-
Co-crystallization: The purified enzyme is mixed with a molar excess of the this compound enantiomer and subjected to crystallization screening using various precipitants, buffers, and temperatures.
-
Data Collection and Processing: X-ray diffraction data are collected from a suitable crystal at a synchrotron source. The data are processed to determine the space group and unit cell dimensions.[18][19]
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of the enzyme as a search model. The inhibitor molecule is then built into the electron density map, and the entire complex is refined to obtain the final atomic coordinates.
NMR Spectroscopy for Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of the this compound enantiomers.[14][20]
Methodology:
-
Sample Preparation: The purified this compound enantiomer is dissolved in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of Chiral Solvating Agent: A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube. This agent forms diastereomeric complexes with the enantiomers, which have distinct NMR spectra.
-
1H NMR Analysis: The 1H NMR spectrum is acquired. The chemical shifts of specific protons, particularly those near the chiral center, will differ between the two diastereomeric complexes, allowing for the identification and quantification of each enantiomer.
Signaling Pathways and Biological Implications
This compound's inhibition of NEP has significant downstream effects on various signaling pathways by increasing the local concentrations of NEP substrates.
Enkephalin Signaling Pathway
NEP is a key enzyme in the degradation of enkephalins, which are endogenous opioid peptides that modulate pain perception. By inhibiting NEP, this compound increases the availability of enkephalins to bind to and activate opioid receptors, leading to an analgesic effect.[3][5]
Caption: Enkephalin signaling pathway and the inhibitory action of this compound on NEP.
NEP and IGF-IR-Akt Signaling
NEP can also modulate cell survival pathways. For instance, it inactivates neuropeptides like endothelin-1 (ET-1) and bombesin.[21] These neuropeptides can transactivate the insulin-like growth factor-1 receptor (IGF-IR), leading to the activation of the pro-survival Akt signaling pathway.[22] By degrading these neuropeptides, NEP can inhibit this cross-communication. This compound, by inhibiting NEP, can therefore indirectly promote cell survival signals in certain contexts.
Caption: NEP's role in modulating the IGF-IR-Akt cell survival pathway.
Experimental Workflow for Enantiomer Analysis
A logical workflow is essential for the comprehensive analysis of this compound enantiomers, from synthesis to biological evaluation.
Caption: Logical workflow for the synthesis and analysis of this compound enantiomers.
Conclusion
The enantiomers of this compound, while structurally similar, exhibit distinct pharmacological profiles. Their near-equipotent inhibition of NEP contrasts sharply with the stereoselective inhibition of ACE by the (S)-enantiomer. This divergence underscores the importance of stereochemistry in drug design and development. A thorough understanding of the structural and functional differences between enantiomers, achieved through rigorous experimental evaluation as outlined in this guide, is paramount for the development of more selective and efficacious therapeutics targeting neutral endopeptidase and related enzymes.
References
- 1. This compound and retro-thiorphan display equivalent interactions when bound to crystalline thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 4. Neutral endopeptidase: Significance and symbolism [wisdomlib.org]
- 5. Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Enantiomers of this compound and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between the inhibitory potencies of this compound and retrothis compound enantiomers on thermolysin and neutral endopeptidase 24.11 and their interactions with the thermolysin active site by computer modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1H NMR configurational correlation for retro-inverso dipeptides: application to the determination of the absolute configuration of "enkephalinase" inhibitors. Relationships between stereochemistry and enzyme recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification and proportion of the enantiomers of the antihypertensive drug chlortalidone in its Form II by high quality single-crystal X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neutral endopeptidase inhibits neuropeptide-mediated transactivation of the insulin-like growth factor receptor-Akt cell survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
The Biological Impact of Thiorphan: A Technical Guide to Affected Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiorphan, the active metabolite of the prodrug racecadotril, is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase also known as enkephalinase.[1][2] By preventing the degradation of a variety of endogenous peptides, this compound administration triggers a cascade of effects across multiple biological pathways. This technical guide provides an in-depth exploration of these pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling mechanisms. The primary pathways influenced by this compound include the natriuretic peptide system, enkephalinergic signaling, and tachykinin pathways, with significant implications for cardiovascular, renal, neurological, and gastrointestinal functions.
Core Mechanism of Action: Neprilysin Inhibition
This compound exerts its pharmacological effects by selectively and reversibly inhibiting neprilysin (EC 3.4.24.11), a zinc-dependent metalloprotease located on the cell surface of various tissues, including the kidneys, vascular endothelium, and the central nervous system.[3][4] NEP is responsible for the breakdown of numerous bioactive peptides.[4] this compound's inhibition of NEP leads to an accumulation of these peptides, thereby potentiating their physiological effects.[1]
Quantitative Data on Neprilysin Inhibition
The inhibitory potency of this compound on neprilysin has been quantified in various studies. This data is crucial for understanding its pharmacological profile.
| Parameter | Value | Species/Tissue | Reference |
| Ki (Inhibition Constant) | 4.7 nM | Neprilysin | [2] |
| Ki (retro-Thiorphan) | 2.3 nM | Neprilysin | [2] |
| Ki (vs. ACE) | > 10 µM (for retro-Thiorphan) | Angiotensin-Converting Enzyme | [2] |
Major Biological Pathways Affected by this compound
The Natriuretic Peptide System
Neprilysin is a key enzyme in the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[5] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to enhanced activation of their signaling pathways.
The binding of ANP to its receptor, natriuretic peptide receptor-A (NPR-A), a guanylate cyclase-linked receptor, stimulates the conversion of GTP to cyclic guanosine monophosphate (cGMP).[6][7] Elevated intracellular cGMP levels mediate a range of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to a reduction in blood pressure and volume.[6][8]
Caption: this compound inhibits NEP, increasing ANP levels and cGMP-mediated effects.
Studies in animal models have demonstrated the tangible effects of this compound on renal parameters.
| Parameter | Condition | Change with this compound | Reference |
| Urinary Sodium Excretion | Cirrhotic rats | Significantly increased | [3][9] |
| Glomerular Filtration Rate (GFR) | Cirrhotic rats | No significant change | [3][9] |
| Plasma ANP Levels | Volume-expanded rats | Markedly enhanced and prolonged rise (+214%) | [10] |
| Urinary cGMP Excretion | Cirrhotic rats (renal medulla) | Significantly increased | [3][9] |
Enkephalinergic Signaling
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and emotional regulation.[11] Neprilysin is a primary enzyme responsible for their degradation.[12] this compound, by inhibiting NEP, increases the availability of enkephalins in the synaptic cleft, thereby enhancing their analgesic and other central nervous system effects.[13][14]
Enkephalins bind to opioid receptors, primarily the delta-opioid receptor (DOPr) and the mu-opioid receptor (MOPr), which are G-protein coupled receptors.[11][15] This binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[11] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately dampening pain signals.[11]
Caption: this compound enhances enkephalin signaling, leading to reduced neuronal excitability.
Tachykinin (Substance P) Pathway
Substance P, a member of the tachykinin family of neuropeptides, is involved in pain transmission, neurogenic inflammation, and various other physiological processes.[16][17] Neprilysin contributes to the degradation of Substance P.[3] Consequently, this compound administration can potentiate the effects of Substance P by increasing its local concentrations.[18]
Substance P primarily acts through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[16][19] Activation of NK1R stimulates downstream signaling pathways, including the activation of phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16] This can result in increased intracellular calcium and activation of protein kinase C, influencing a variety of cellular responses.[16]
Caption: this compound potentiates Substance P signaling via the NK1 receptor.
Experimental Protocols
In Vivo Hemodynamic and Renal Function Assessment in Rats
This protocol outlines a method to assess the effects of this compound on cardiovascular and renal parameters, as described in studies on cirrhotic rats.[3][9]
Caption: Workflow for assessing this compound's in vivo hemodynamic and renal effects.
Methodology:
-
Animal Preparation: Anesthetize Sprague-Dawley rats and surgically place catheters in the femoral artery (for blood pressure monitoring and blood sampling) and femoral vein (for infusions).
-
Baseline Measurements:
-
Begin a continuous intravenous infusion of ³H-inulin for the measurement of Glomerular Filtration Rate (GFR).[3]
-
After a stabilization period, inject a suspension of radiolabeled microspheres into the left ventricle to measure cardiac output and regional blood flow.
-
Collect urine over a timed period to measure volume and sodium concentration.
-
Collect a baseline blood sample.
-
-
This compound Administration: Administer this compound intravenously, typically as a loading dose followed by a continuous infusion (e.g., 0.5 mg/kg loading dose, then 0.1 mg/kg/min for 30 minutes).[3][9]
-
Post-Treatment Measurements:
-
Inject a second set of differently labeled microspheres.
-
Perform a second timed urine collection.
-
Collect a second blood sample.
-
-
Analysis:
-
Determine GFR by measuring ³H-inulin clearance.
-
Calculate hemodynamic parameters from the distribution of radiolabeled microspheres.
-
Analyze urine and plasma samples for electrolyte concentrations and levels of relevant peptides (e.g., ANP) and second messengers (e.g., cGMP) using appropriate assay kits (e.g., ELISA, RIA).
-
Plasma Sample Preparation for this compound Analysis
Accurate quantification of this compound in plasma is essential for pharmacokinetic studies. Due to its reactive thiol group, specific sample preparation is required.[20]
Protocol for Protein Precipitation (PP):
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at approximately 1000-2000 x g for 10 minutes at 4°C to separate the plasma.
-
Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis by LC-MS/MS.
Conclusion
This compound administration profoundly impacts several key biological pathways through its primary action as a neprilysin inhibitor. The potentiation of the natriuretic peptide, enkephalinergic, and tachykinin systems underlies its therapeutic applications, including its use as an antidiarrheal agent and its potential in other conditions. Understanding the intricate signaling cascades and the quantitative effects on physiological parameters is paramount for researchers and clinicians working to harness the therapeutic potential of neprilysin inhibition. The experimental protocols provided herein offer a framework for the continued investigation of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 9. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced natriuresis in volume-expanded rats: roles of endogenous atrial natriuretic factor and kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 14. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Substance P - Wikipedia [en.wikipedia.org]
- 18. Effect of this compound on tachykinin-induced potentiation of nerve-mediated contractions of the rat isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the In Vivo and In Vitro Effects of Thiorphan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiorphan, the active metabolite of the prodrug racecadotril, is a potent inhibitor of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase. By preventing the degradation of endogenous enkephalins and other peptides, this compound exerts a range of pharmacological effects. This technical guide provides an in-depth comparison of the in vivo and in vitro activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Core Mechanism of Action: Neprilysin Inhibition
This compound's primary mechanism of action is the competitive and reversible inhibition of neprilysin, a zinc-dependent metalloprotease.[1] Neprilysin is responsible for the breakdown of several endogenous peptides, most notably the enkephalins, which are endogenous opioid peptides involved in pain modulation.[2][3] By inhibiting neprilysin, this compound increases the local concentration and prolongs the action of these peptides, leading to its observed pharmacological effects.[2][4]
dot
Caption: Mechanism of action of this compound.
Quantitative In Vitro Data
The in vitro potency of this compound is primarily determined by its ability to inhibit neprilysin activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | ~1.8 - 6.9 nM | Mouse brain, Striatal membranes | Various | [5][6][7] |
| Ki | ~2.3 - 4.7 nM | Neprilysin | N/A | [1] |
| Isomer Potency | R and S isomers are equipotent as NEP inhibitors | Rat brain "enkephalinase A" | N/A | [8] |
| Selectivity | Weakly inhibits Angiotensin-Converting Enzyme (ACE) at higher concentrations (Ki ≈ 150 nM) | ACE | N/A | [1] |
Detailed In Vitro Experimental Protocol: Neprilysin Inhibition Assay
This protocol describes a representative fluorometric assay for determining the inhibitory activity of this compound on neprilysin.
Objective: To quantify the IC50 of this compound for neprilysin.
Materials:
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 µM ZnSO4, 0.01% Tween-20, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
384-well black opaque plates
-
Fluorometric plate reader (λex = 330 nm / λem = 430 nm)[9]
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to achieve a range of final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant neprilysin in Assay Buffer to a concentration that results in a linear rate of substrate cleavage over the measurement period.
-
Assay Reaction:
-
Add 25 µL of the this compound dilutions (or vehicle control) to the wells of the 384-well plate.
-
Add 25 µL of the diluted neprilysin solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic NEP substrate (pre-warmed to 37°C) to each well. The final substrate concentration should be at or near its Km value.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each this compound concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
dot
Caption: Experimental workflow for in vitro NEP inhibition assay.
Quantitative In Vivo Data
The in vivo effects of this compound are diverse, reflecting the widespread distribution of neprilysin and its substrates. The primary application of its prodrug, racecadotril, is as an antidiarrheal, but it also exhibits analgesic and other physiological effects.
| Effect | Animal Model | Assay | Effective Dose (this compound/Racecadotril) | Outcome | Reference |
| Analgesia | Mouse | Acetic Acid Writhing Test | 30-300 mg/kg (this compound, i.p.) | Dose-dependent reduction in writhing | [10] |
| Analgesia | Mouse | Hot Plate Test | 300 mg/kg (this compound, i.p.) | Significant increase in jump latency | [11] |
| Analgesia | Rat | Tail-Flick Test | 30 mg/kg (this compound, s.c.) | Potentiation of enkephalinamide-induced analgesia | [12] |
| Antidiarrheal | Dog | Cholera Toxin-induced Secretion | 10 mg/kg (Racecadotril, p.o.) | Significant decrease in water and electrolyte hypersecretion | [13] |
| CNS Penetration | Mouse | Brain Homogenate Analysis | 300 mg/kg (this compound, i.p.) | Peak brain concentration of 18.2 ± 2.4 nmol/g at 30 min | [10] |
| Enkephalin Metabolism | Mouse | Brain Homogenate Analysis | 300 mg/kg (this compound, i.p.) | Tyr-Gly-Gly levels reduced to 21.5% of control at 30 min | [10] |
Pharmacokinetics (of Racecadotril): Racecadotril is rapidly absorbed and converted to its active metabolite, this compound.[4] Peak plasma levels of this compound are typically reached within 60 minutes of oral administration of racecadotril.[4] The elimination half-life of this compound is approximately 3 hours.[14]
Detailed In Vivo Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesia
Objective: To assess the peripheral analgesic activity of this compound.
Principle: Intraperitoneal injection of a mild irritant like acetic acid causes visceral pain, which manifests as a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the frequency of these writhes.[2][15]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6-1% in saline)
-
Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) or subcutaneous (s.c.) administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization and Grouping: Acclimatize mice to the laboratory for at least one week. Randomly assign mice to treatment groups (vehicle control, positive control e.g., indomethacin, and this compound dose groups), with n=6-10 animals per group.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or s.c.). A pre-treatment time of 30-60 minutes is typical to allow for drug absorption and distribution.
-
Induction of Writhing: Inject 0.1 mL of the acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period, typically 10-20 minutes.[2][16]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of this compound.
Principle: This test measures the latency of a mouse's response to a thermal stimulus. An increase in the time it takes for the animal to show a pain response (e.g., paw licking, jumping) indicates an analgesic effect.[14][17]
Materials:
-
Male mice (20-25 g)
-
Hot plate apparatus with adjustable temperature
-
This compound
-
Vehicle
-
Animal enclosure
-
Stopwatch
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-55°C).[11][17]
-
Baseline Latency: Place each mouse individually on the hot plate and measure the baseline latency to the first sign of nociception (e.g., licking a hind paw, flicking a paw, or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle to the respective groups.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency again.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each animal and across treatment groups. An increase in latency indicates analgesia.
dot
Caption: Experimental workflow for an in vivo analgesia assay.
Conclusion: Bridging In Vitro Potency and In Vivo Efficacy
This compound is a potent inhibitor of neprilysin in vitro, with nanomolar IC50 and Ki values. This high intrinsic activity translates to a range of in vivo effects, most notably analgesia and intestinal antisecretory actions. The in vivo efficacy is dependent on pharmacokinetic factors, such as the rapid conversion from its prodrug racecadotril and its ability to reach target tissues. While this compound itself has limited ability to cross the blood-brain barrier, centrally-mediated effects can be observed upon direct administration or with high systemic doses.[4][10] The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other neprilysin inhibitors. The clear correlation between its in vitro mechanism—the inhibition of enkephalin degradation—and its in vivo physiological effects underscores the importance of this pathway in pain and secretion modulation.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Background [frontiersin.org]
- 8. This compound and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Relationship between enkephalinase inhibition of this compound in vivo and its analgesic activity. | Semantic Scholar [semanticscholar.org]
- 11. This compound potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiation of [D-ala2]enkephalinamide analgesia in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Racecadotril demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hot plate test [panlab.com]
- 15. benchchem.com [benchchem.com]
- 16. saspublishers.com [saspublishers.com]
- 17. meliordiscovery.com [meliordiscovery.com]
Thiorphan: A Technical Guide to a Pioneering Enkephalinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core research and seminal literature surrounding Thiorphan, a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. This compound's development marked a significant milestone in the understanding of the endogenous opioid system and has led to clinically important therapies. This document details its mechanism of action, summarizes key quantitative data from foundational studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction and Seminal Discoveries
The journey of this compound began with the quest to understand the rapid inactivation of endogenous opioid peptides, the enkephalins. In 1980, a pivotal paper published in Nature by Roques et al. described the design and synthesis of this compound, (DL-3-mercapto-2-benzylpropanoyl)-glycine, the first potent and specific inhibitor of enkephalinase.[1] This enzyme, a dipeptidyl carboxypeptidase, is responsible for cleaving the Gly3-Phe4 bond of enkephalins, thus terminating their analgesic and other physiological effects.[1] The researchers demonstrated that this compound could protect enkephalins from degradation in vitro at nanomolar concentrations and exhibited antinociceptive activity in vivo, which was blockable by the opioid antagonist naloxone.[1]
Subsequent research focused on the prodrug approach to improve bioavailability. Racecadotril, the benzyl ester of this compound, was developed as a more lipophilic compound that is rapidly converted to the active metabolite this compound in the body.[2] This strategy proved successful, leading to the development of racecadotril as an effective antidiarrheal agent.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting neutral endopeptidase (NEP), a zinc-containing metalloproteinase.[1][5] NEP is a membrane-bound enzyme found in various tissues, including the brain, kidneys, and intestinal epithelium, and is responsible for the degradation of several signaling peptides.[1]
By inhibiting NEP, this compound prevents the breakdown of enkephalins.[5] This leads to an accumulation of these endogenous opioids in the synaptic cleft, enhancing their interaction with opioid receptors (primarily delta-opioid receptors in the context of intestinal secretion).[1] This enhanced enkephalinergic signaling results in a range of physiological effects, including analgesia and, most notably, a reduction in intestinal hypersecretion, which is the basis for its use in treating diarrhea.[1][4]
Signaling Pathway of this compound in the Intestinal Epithelium
Caption: Mechanism of this compound in reducing intestinal hypersecretion.
Quantitative Data on this compound and Related Compounds
The following tables summarize key quantitative data from seminal papers on this compound research, providing a comparative view of its inhibitory potency under different experimental conditions.
| Compound | Enzyme Source | Substrate | Assay Method | IC50 (nM) | Ki (nM) | Reference |
| This compound | Striatal membranes | Not Specified | Not Specified | 4.7 | - | Roques et al., 1980 |
| This compound | Purified NEP | Not Specified | Not Specified | 1.8 | - | As cited in Benchchem |
| This compound | Purified NEP (mouse brain) | Not Specified | Not Specified | - | 6.1 | Lecomte et al., 1986 |
| Racecadotril | Purified NEP (mouse brain) | Not Specified | Not Specified | - | 4500 | Lecomte et al., 1986 |
| Racecadotril | Rat brain membranes | Not Specified | Pre-incubation | - | 8.6 (apparent) | Lecomte et al., 1986 |
Note: The apparently lower Ki for Racecadotril after pre-incubation is due to its conversion to the more potent this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research, synthesized from various sources to represent typical protocols.
Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric Method)
This protocol is based on the principle that active NEP cleaves a synthetic fluorogenic substrate, and the inhibition of this activity by this compound can be quantified.
Materials:
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
Purified NEP or tissue homogenate (e.g., brain or kidney membranes)
-
NEP fluorogenic substrate (e.g., o-aminobenzoic acid (Abz)-based peptide)
-
This compound (or other inhibitors) at various concentrations
-
Microplate reader capable of fluorescence detection
-
96-well plates (white or black for fluorescence)
Procedure:
-
Sample Preparation: Homogenize tissue (e.g., ~100 mg) or pelleted cells in ice-cold NEP Assay Buffer, potentially containing protease inhibitors. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant or membrane pellet, depending on the desired enzyme fraction.
-
Assay Setup: In a 96-well plate, add a defined amount of the enzyme preparation to each well.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NEP fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by NEP releases a fluorophore, leading to a quantifiable signal.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Radioligand Binding Assay for NEP
This assay measures the affinity of this compound for NEP by competing with a radiolabeled ligand that binds to the enzyme.
Materials:
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)
-
Membrane preparation containing NEP
-
Radiolabeled ligand (e.g., [3H]-Thiorphan or another specific NEP ligand)
-
Unlabeled this compound at various concentrations
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Incubation: In test tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The membranes and the bound ligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled this compound concentration. The resulting competition curve is used to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow for NEP Inhibition Assay
Caption: A typical workflow for determining the IC50 of this compound.
Conclusion and Future Directions
The discovery and development of this compound have been instrumental in validating neutral endopeptidase as a therapeutic target. The research outlined in this guide highlights the rigorous scientific investigation that underpinned its journey from a novel chemical entity to a clinically useful drug. The methodologies described provide a foundation for the continued exploration of NEP inhibitors for various therapeutic applications, including cardiovascular diseases and pain management. Future research may focus on developing even more selective and potent inhibitors, as well as exploring the role of NEP in other physiological and pathological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Enkephalin-degrading dipeptidylaminopeptidase: characterization of the active site and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. julac-network.primo.exlibrisgroup.com [julac-network.primo.exlibrisgroup.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Thiorphan Solution Preparation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Thiorphan solutions intended for in vivo animal studies. This compound is a potent and specific inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase.[1][2][3] By inhibiting NEP, this compound prevents the degradation of various endogenous peptides, including enkephalins, atrial natriuretic peptide (ANP), substance P, and bradykinin, thereby potentiating their physiological effects.[4][5] These protocols are designed to ensure solution stability, accuracy of dosage, and suitability for various routes of administration.
Data Presentation: this compound Solution Parameters
The following tables summarize key quantitative data for the preparation of this compound solutions based on published research.
Table 1: Solubility and Vehicle Composition for this compound Administration
| Administration Route | Vehicle/Solvent System | Concentration | Animal Model | Reference |
| Intravenous (Infusion) | 0.25 N Sodium Bicarbonate Solution | 5 mg/mL | Rat | [4] |
| Intraperitoneal | PBS containing 5% ethanol-chloroform | Not Specified (Dose: 50 mg/kg) | Mouse | [6] |
| Intraperitoneal | DMSO (stock) diluted in Corn oil | ≥ 2.08 mg/mL | Not Specified | [6] |
| Intraperitoneal | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2 mg/mL | Not Specified | [7] |
| Intracerebroventricular | Diluted in PBS containing 5% ethanol-chloroform | Not Specified (Dose: 25 µg) | Mouse | [6] |
| Intracerebroventricular | Vehicle not specified | 75 µg/5 µL/h (infusion) | Rat | [8] |
| Subcutaneous | Not Specified | 30 mg/kg | Rat | [9] |
Table 2: Stability of this compound Solutions
| Storage Condition | Solvent/Vehicle | Concentration | Stability Period | Key Findings & Recommendations | Reference |
| -80°C | DMSO (stock solution) | Not Specified | 6 months | Protect from light. | [6] |
| -20°C | DMSO (stock solution) | Not Specified | 1 month | Protect from light. | [6] |
| -20°C | Normal saline with 1% HSA | 1.0 mg/mL | At least 2 months | Main degradation is via oxidation. Purge solvent with nitrogen before dissolving this compound. | [10] |
| 4°C | Normal saline with 1% HSA | 1.0 mg/mL | 4 days | ~7% oxidative degradation upon thawing. | [10] |
| Room Temperature | Normal saline with 1% HSA | 1.0 mg/mL | Limit to 1 day | [10] |
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the inhibition of Neutral Endopeptidase (NEP). This enzyme is responsible for the degradation of a variety of signaling peptides. By blocking NEP, this compound effectively increases the local concentrations of these peptides, allowing them to exert more potent and prolonged effects on their respective receptors.
Caption: Mechanism of action of this compound.
Experimental Workflow: this compound Solution Preparation and Administration
The following diagram outlines a general workflow for the preparation and administration of a this compound solution for an in vivo study. Specific details for each protocol are provided in the subsequent sections.
Caption: General workflow for this compound solution preparation.
Experimental Protocols
Important Considerations Before Starting:
-
Aseptic Technique: All solutions for parenteral administration must be prepared under sterile conditions to prevent infection. Use a laminar flow hood, sterile equipment, and appropriate personal protective equipment.
-
Vehicle Selection: The choice of vehicle is critical and depends on the administration route, desired pharmacokinetics, and the solubility of this compound. Always ensure the vehicle is non-toxic and appropriate for the specific animal model and study design.[11]
-
Stability: this compound can be susceptible to oxidative degradation.[10] For aqueous solutions intended for storage, it is recommended to use deoxygenated solvents (e.g., by purging with nitrogen gas). Prepare solutions fresh whenever possible.
-
Purity: Use high-purity, research-grade this compound. Non-pharmaceutical grade compounds should be justified and prepared to ensure safety and minimize variability.[12]
Protocol 1: Preparation of this compound for Intravenous (IV) Infusion in Rats
This protocol is adapted from a study investigating the cardiovascular and renal effects of this compound in cirrhotic rats.[4]
Materials:
-
DL-Thiorphan powder
-
0.25 N Sodium Bicarbonate (NaHCO₃) solution, sterile
-
Sterile water for injection
-
Sterile vials
-
0.22 µm syringe filters
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle: Prepare a sterile 0.25 N Sodium Bicarbonate solution.
-
Weigh this compound: Accurately weigh the required amount of DL-Thiorphan powder in a sterile vial using an aseptic technique.
-
Dissolve this compound: Add the calculated volume of 0.25 N NaHCO₃ solution to the vial to achieve a final concentration of 5 mg/mL.
-
Ensure Complete Dissolution: Gently vortex or swirl the vial until the this compound is completely dissolved. The solution should be clear.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile container.
-
Administration: The solution is now ready for intravenous infusion. A typical administration protocol involves a loading dose followed by a continuous infusion (e.g., 0.5 mg/kg loading dose, followed by 0.1 mg/kg/min for 30 minutes).[4]
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol provides a general method for preparing this compound for IP injection using a co-solvent system, which is suitable for compounds with poor aqueous solubility.
Materials:
-
DL-Thiorphan powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
0.22 µm syringe filters (ensure compatibility with DMSO)
Procedure:
-
Prepare Stock Solution: In a sterile tube, dissolve the accurately weighed this compound powder in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Sonicate briefly in a water bath if necessary to aid dissolution.
-
Prepare Dosing Solution (Example for a 2 mg/mL final concentration):
-
This formulation is based on a common vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
For a final volume of 1 mL: a. Start with 100 µL of the 20 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80. Mix again until homogeneous. d. Slowly add 450 µL of sterile saline, mixing continuously to prevent precipitation.
-
-
Final Check: The final solution should be clear and free of precipitates. If precipitation occurs, formulation adjustments may be necessary.
-
Sterile Filtration: If required by the study protocol and possible without causing precipitation, filter the final solution through a sterile 0.22 µm syringe filter.
-
Administration: Administer the solution to the animal via intraperitoneal injection at the desired dose volume.
Protocol 3: Preparation of this compound in Corn Oil for Oral or IP Administration
This protocol is suitable for oral gavage or intraperitoneal administration when a lipid-based vehicle is desired.
Materials:
-
DL-Thiorphan powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile conical tubes or vials
Procedure:
-
Prepare Stock Solution: Dissolve the accurately weighed this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[6]
-
Prepare Dosing Solution:
-
To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of sterile corn oil.[6]
-
Mix thoroughly by vortexing to ensure a uniform suspension or solution.
-
-
Administration: Administer the formulation via the desired route (oral gavage or IP injection). Note that this preparation will likely be a suspension and should be mixed well immediately before each administration.
References
- 1. The enkephalinase inhibitor this compound shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TargetMol [targetmol.com]
- 8. Physical dependence produced by chronic intracerebroventricular infusion of [D-Arg]kyotorphin or this compound to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of [D-ala2]enkephalinamide analgesia in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stability study involving HPLC analysis of aqueous this compound solutions in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for Thiorphan Administration in Cirrhotic Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of thiorphan, a neutral endopeptidase (NEP) inhibitor, in rat models of liver cirrhosis. The information is compiled from established experimental procedures to ensure reproducibility and accuracy in research settings.
Overview and Significance
This compound is the active metabolite of the prodrug racecadotril and functions as a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1][2] NEP is an enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP) and enkephalins.[1] In the context of liver cirrhosis, which is often associated with cardiovascular and renal dysfunction, inhibiting NEP with this compound can modulate the levels of these peptides and potentially offer therapeutic benefits.[3][4] Research in cirrhotic rat models has demonstrated that this compound can induce natriuresis (sodium excretion) without negatively impacting systemic hemodynamics, suggesting its potential utility in managing complications such as ascites.[3][4]
Experimental Models of Liver Cirrhosis in Rats
The successful investigation of this compound's effects is predicated on the use of a reliable and reproducible model of liver cirrhosis. Several methods are commonly employed to induce cirrhosis in rats, each with distinct characteristics.
Commonly Used Models:
-
Bile Duct Ligation (BDL): This surgical procedure involves the ligation and transection of the common bile duct, leading to cholestatic liver injury, fibrosis, and ultimately, cirrhosis. It is a widely used and well-characterized model.[3][4]
-
Thioacetamide (TAA) Administration: TAA is a hepatotoxin that, when administered repeatedly, causes chronic liver injury, inflammation, and fibrosis, mimicking the progression of human cirrhosis.[5][6][7] TAA can be administered via intraperitoneal injection or in drinking water.[7]
-
Carbon Tetrachloride (CCl₄) Administration: CCl₄ is another potent hepatotoxin that induces centrilobular necrosis and fibrosis upon repeated administration.[5][8] It is typically administered via intraperitoneal injection.
The choice of model may depend on the specific research question and the desired pathological features of cirrhosis.
This compound Administration Protocol
The following protocol is based on a study investigating the effects of this compound in a bile duct ligation-induced cirrhotic rat model.[3][4]
3.1. Materials
-
This compound (dl-3-mercapto-2-benzylpropanoyl-glycine)
-
0.25 N Sodium Bicarbonate Solution (Vehicle)
-
Cirrhotic rats (e.g., Sprague-Dawley rats with BDL-induced cirrhosis)
-
Control rats (sham-operated)
-
Infusion pumps
-
Catheters for intravenous administration
3.2. This compound Solution Preparation
Prepare a this compound solution at a concentration of 5 mg/mL in 0.25 N sodium bicarbonate solution.[3]
3.3. Dosing and Administration
The recommended intravenous infusion protocol is as follows:[3][4]
-
Administer a loading dose of 0.5 mg/kg of this compound over 1 minute.
-
Immediately follow with a continuous infusion of 0.1 mg/kg/min for 30 minutes.
This results in a total dose of 3.5 mg/kg.[3]
Experimental Workflow and Data Collection
A typical experimental workflow to assess the effects of this compound in cirrhotic rats is outlined below.
Quantitative Data Summary
The following tables summarize the reported effects of this compound administration in cirrhotic rats compared to control animals.[3][4]
Table 1: Hemodynamic Effects of this compound
| Parameter | Group | Baseline | Post-Thiorphan |
| Cardiac Output (mL/min) | Control | 120 ± 10 | 100 ± 8 |
| Cirrhotic | 150 ± 12 | 145 ± 11 | |
| Systemic Vascular Resistance (mmHg/mL/min) | Control | 0.8 ± 0.1 | 1.0 ± 0.1 |
| Cirrhotic | 0.6 ± 0.05 | 0.6 ± 0.05 |
*p < 0.05 vs. Baseline
Table 2: Renal and Hormonal Effects of this compound
| Parameter | Group | Baseline | Post-Thiorphan |
| Glomerular Filtration Rate (mL/min) | Control | 1.2 ± 0.1 | 1.1 ± 0.1 |
| Cirrhotic | 0.8 ± 0.1 | 0.9 ± 0.1 | |
| Urine Sodium Excretion (µmol/min) | Control | 1.5 ± 0.2 | 1.6 ± 0.2 |
| Cirrhotic | 0.5 ± 0.1 | 1.0 ± 0.2 | |
| Plasma ANP (fmol/mL) | Control | 21.2 ± 8.9 | 36.6 ± 15.5 |
| Cirrhotic | 14.1 ± 3.4 | 23.9 ± 9.5 | |
| Plasma ET-1 (fmol/mL) | Control | 1.0 ± 0.1 | 1.5 ± 0.2 |
| Cirrhotic | 1.8 ± 0.2 | 1.9 ± 0.2 |
*p < 0.05 vs. Baseline
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of neutral endopeptidase (NEP). In the context of cirrhosis, this leads to an increase in the bioavailability of NEP substrates, such as atrial natriuretic peptide (ANP). While systemic ANP levels may not significantly increase, this compound appears to have a direct renal effect.[3] It increases cyclic guanosine monophosphate (cGMP) concentrations and decreases Na⁺-K⁺ ATPase activity in the renal medulla of cirrhotic rats.[3][4] This leads to natriuresis.
Conclusion
The administration of this compound to cirrhotic rat models, particularly via the detailed intravenous protocol, provides a valuable tool for investigating the role of neutral endopeptidase in the pathophysiology of cirrhosis-related complications. The data suggests a direct renal mechanism of action that promotes sodium excretion, highlighting a potential therapeutic avenue for managing ascites in cirrhotic patients. Researchers utilizing this protocol should adhere to the specified dosages and experimental procedures to ensure the validity and reproducibility of their findings.
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development [xiahepublishing.com]
Application Notes and Protocols for Measuring Thiorphan's Inhibitory Activity on Neprilysin in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is a potent and selective inhibitor of Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[1][2] NEP is a zinc-containing metalloproteinase that plays a crucial role in the degradation of several bioactive peptides, including enkephalins, substance P, and natriuretic peptides.[3][4] By inhibiting NEP, this compound prevents the breakdown of these peptides, thereby potentiating their physiological effects.[2] Enkephalins, for instance, are endogenous opioid pentapeptides that regulate pain, mood, and stress responses by binding to delta (δ) and mu (μ) opioid receptors.[5][6][7][8][9] The inhibition of their degradation by this compound enhances their analgesic and other neurological effects.[10][11] This makes this compound and other NEP inhibitors valuable tools in neuroscience research and potential therapeutic agents for various conditions, including pain management and cardiovascular diseases.[12][13]
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on NEP. The assay utilizes a fluorogenic NEP substrate to quantify enzyme activity in a cellular context, offering a robust and high-throughput compatible method for screening and characterizing NEP inhibitors.
Signaling Pathway and Mechanism of Action
Neprilysin (NEP) is a cell-surface peptidase that cleaves and inactivates enkephalins. By inhibiting NEP, this compound increases the local concentration of enkephalins, allowing them to bind to and activate opioid receptors, primarily the delta-opioid receptor (DOPr) and mu-opioid receptor (MOPr). This binding initiates a G-protein-coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and the perception of pain.[6]
Figure 1: this compound's Mechanism of Action.
Quantitative Data
The inhibitory potency of this compound against Neprilysin is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values can vary slightly depending on the assay conditions, enzyme source, and substrate used.
| Compound | Parameter | Value | Enzyme Source | Substrate | Reference |
| This compound | IC50 | 6.9 nM | Not Specified | Not Specified | [1] |
| This compound | Ki | 4.7 nM | "Enkephalinase" | Not Specified | [10] |
| This compound | Ki | 2.3 nM | Neprilysin | Retro-thiorphan | [10] |
Experimental Protocols
Cell-Based Neprilysin Inhibition Assay
This protocol describes the measurement of this compound's inhibitory effect on NEP activity in a cell-based format using a fluorogenic substrate. Human neuroblastoma SH-SY5Y cells, which endogenously express NEP, are a suitable model for this assay.[14]
-
Cells: Human neuroblastoma SH-SY5Y cells.
-
NEP Inhibitor: this compound (DL-3-Mercapto-2-benzylpropanoylglycine)[1]
-
Fluorogenic NEP Substrate: Abz-based peptide (e.g., from a commercial Neprilysin Activity Assay Kit)[3]
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: 50 mM Tris, pH 7.4, or as recommended by the substrate manufacturer.[15]
-
Solvent: DMSO for dissolving this compound.[1]
-
Equipment:
Figure 2: Cell-Based NEP Inhibition Assay Workflow.
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.[1]
-
On the day of the assay, prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as in the this compound dilutions).
-
-
Assay Protocol:
-
Gently wash the confluent cell monolayer twice with Assay Buffer.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Include control wells:
-
No Inhibitor Control: Cells with Assay Buffer and vehicle.
-
No Cell Control: Wells with Assay Buffer only to measure background fluorescence.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.[15]
-
-
Enzymatic Reaction and Measurement:
-
Prepare the NEP substrate working solution in Assay Buffer according to the manufacturer's instructions.
-
To initiate the reaction, add the NEP substrate working solution to all wells.
-
Immediately place the microplate into a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~330 nm, Emission: ~430 nm) in kinetic mode, taking readings every 1-2 minutes for 60-120 minutes.[15]
-
-
Calculate Reaction Rates:
-
For each well, plot fluorescence intensity against time.
-
Determine the rate of reaction (slope) from the linear portion of the curve.
-
-
Determine Percent Inhibition:
-
Calculate the percentage of NEP inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of No Inhibitor Control)] x 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NEP activity.
-
Troubleshooting
-
High Background Fluorescence: Ensure the use of black microplates. Check for autofluorescence of the compounds or media components.
-
Low Signal: Ensure cells are healthy and confluent. Check the activity of the NEP substrate and the settings of the fluorescence reader.
-
Inconsistent Results: Use calibrated pipettes and ensure thorough mixing of reagents. Prepare a master mix for the substrate addition to minimize pipetting variability.[15]
Conclusion
This cell-based assay provides a reliable and efficient method for quantifying the inhibitory activity of this compound on neprilysin. The protocol can be adapted for high-throughput screening of other potential NEP inhibitors and is a valuable tool for research in pharmacology and drug development. The detailed understanding of this compound's mechanism of action and its quantitative inhibitory properties is essential for its application as a research tool and for the development of novel therapeutics targeting the enkephalinergic system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neprilysin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, Neprilysin/neutral endopeptidase inhibitor (CAS 76721-89-6) | Abcam [abcam.com]
- 5. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enkephalin - Wikipedia [en.wikipedia.org]
- 9. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MEROPS - the Peptidase Database [ebi.ac.uk]
- 11. In vitro and in vivo effects of this compound: an inhibitor of enkephalinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of neprilysin by this compound (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Atrial Natriuretic Peptide (ANP) Degradation Using Thiorphan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thiorphan, a potent inhibitor of neutral endopeptidase (NEP/CD10), for investigating the degradation of Atrial Natriuretic Peptide (ANP). This document outlines the underlying signaling pathways, detailed experimental protocols for both in vitro and in vivo studies, and presents quantitative data to facilitate experimental design and data interpretation.
Introduction
Atrial Natriuretic Peptide (ANP) is a cardiac hormone pivotal in regulating blood pressure, natriuresis, and diuresis.[1] Its physiological effects are primarily mediated through the activation of the natriuretic peptide receptor-A (NPR-A), which leads to the production of the second messenger cyclic guanosine monophosphate (cGMP). The biological activity of ANP is tightly controlled by its rapid degradation, primarily by the cell-surface metalloprotease neutral endopeptidase (NEP).[1]
This compound is a specific inhibitor of NEP. By blocking NEP-mediated degradation, this compound increases the bioavailability of endogenous ANP, thereby potentiating its physiological effects.[2] This makes this compound an invaluable tool for studying the role of ANP in various physiological and pathophysiological processes.
ANP Signaling Pathway and NEP-Mediated Degradation
ANP initiates its signaling cascade by binding to the NPR-A receptor, a transmembrane guanylyl cyclase. This binding event stimulates the conversion of GTP to cGMP. Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to elicit physiological responses such as vasodilation and increased sodium and water excretion.[1] Neutral endopeptidase terminates this signaling by cleaving and inactivating ANP. This compound, by inhibiting NEP, prevents this degradation, leading to sustained ANP signaling.
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound on ANP degradation and its physiological consequences.
Table 1: Effect of this compound on Plasma ANP and Renal cGMP in Rats
| Animal Model | Treatment | Plasma ANP (fmol/mL) | Renal Medullary cGMP (pmol/mg protein) | Reference |
| Sham-operated Rats | Vehicle | 21.2 ± 8.9 | Not Reported | [3] |
| Sham-operated Rats | This compound (0.5 mg/kg + 0.1 mg/kg/min) | 36.6 ± 15.5 | No significant change | [3] |
| Cirrhotic Rats (BDL) | Vehicle | 14.1 ± 3.4 | Decreased vs. Sham | [3] |
| Cirrhotic Rats (BDL) | This compound (0.5 mg/kg + 0.1 mg/kg/min) | 23.9 ± 9.5 | Significantly increased vs. Vehicle | [3] |
| Conscious Rabbits | Vehicle | 65 ± 26 | Not Reported | [4] |
| Conscious Rabbits | This compound (25 µg/kg/min for 90 min) | 163 ± 52 | Not Reported | [4] |
BDL: Bile Duct Ligation
Table 2: Physiological Effects of this compound in Rats
| Animal Model | Treatment | Urinary Sodium Excretion (µmol/min) | Urine Flow (mL/h/100g) | Reference |
| Anesthetized Rats | ANP (330 ng/kg/min) | Increased from baseline | Increased from baseline | [2] |
| Anesthetized Rats | ANP + this compound | Further enhanced | Further enhanced | [2] |
| Cirrhotic Rats (BDL) | Vehicle | Decreased vs. Sham | 0.8 ± 0.2 | [3] |
| Cirrhotic Rats (BDL) | This compound (0.5 mg/kg + 0.1 mg/kg/min) | Significantly increased vs. Vehicle | 1.2 ± 0.2 | [3] |
Experimental Protocols
In Vitro ANP Degradation Assay
This protocol describes an in vitro assay to determine the effect of this compound on the degradation of ANP by recombinant human neutral endopeptidase (rhNEP).
Materials:
-
Recombinant human NEP
-
Human ANP
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction quenching solution (e.g., 1% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for cleavage site identification)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human ANP in the assay buffer.
-
Prepare a stock solution of rhNEP in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to desired concentrations. Ensure the final solvent concentration is consistent across all samples and does not exceed 1%.
-
-
Incubation:
-
In microcentrifuge tubes, combine the assay buffer, human ANP (final concentration, e.g., 10 µM), and either this compound at various concentrations or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding rhNEP (final concentration, e.g., 10 nM).
-
Incubate at 37°C. Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding an equal volume of 1% TFA.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC to separate and quantify the remaining intact ANP and its degradation products.
-
The peak area of intact ANP is inversely proportional to the NEP activity.
-
(Optional) For cleavage site identification, analyze the samples using LC-MS/MS.
-
In Vivo Study of ANP Degradation in Rats
This protocol provides a general framework for an in vivo study in rats to assess the effect of this compound on plasma ANP levels and physiological responses.
Materials and Animals:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.25 N sodium bicarbonate solution)
-
Anesthesia (e.g., Inactin or pentobarbital sodium)
-
Catheters for intravenous infusion and blood collection
-
Metabolic cages for urine collection
-
ELISA or RIA kits for ANP and cGMP measurement
-
Flame photometer or ion-selective electrode for sodium measurement
Protocol:
-
Animal Preparation:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Surgically implant catheters in the femoral vein (for infusion) and carotid artery or jugular vein (for blood sampling) under anesthesia. Allow for a recovery period of at least 24 hours.
-
For urine collection, house the rats in metabolic cages.
-
-
Experimental Procedure:
-
Divide the rats into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
Collect a baseline blood sample and begin a baseline urine collection period.
-
Administer this compound or vehicle via intravenous infusion. A common dosing regimen is a loading dose (e.g., 0.5 mg/kg) followed by a continuous infusion (e.g., 0.1 mg/kg/min for 30 minutes).[3]
-
Collect blood samples at specific time points during and after the infusion.
-
Continue urine collection throughout the experiment, noting the volume at set intervals.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Measure plasma ANP concentrations using a specific ELISA or RIA kit.
-
Measure plasma or urinary cGMP levels using an appropriate assay kit.
-
Determine urinary sodium concentration using a flame photometer or ion-selective electrode.
-
-
Data Analysis:
-
Calculate and compare the changes in plasma ANP, plasma/urinary cGMP, urine flow rate, and urinary sodium excretion between the control and this compound-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of neutral endopeptidase in the degradation of ANP. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate regulation of the ANP system and its implications in cardiovascular and renal physiology. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to advancements in both basic research and drug development.
References
- 1. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of endopeptidase 24.11, potentiates the natriuretic activity of atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous atrial natriuretic factor after endopeptidase 24.11 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantifying Thiorphan in plasma samples
An HPLC-based bioanalytical method for the robust quantification of thiorphan, the active metabolite of racecadotril, in plasma samples has been detailed in this application note. This document provides comprehensive protocols for sample preparation, chromatographic analysis, and method validation, tailored for researchers, scientists, and professionals in drug development.
Racecadotril is an oral enkephalinase inhibitor used in the treatment of acute diarrhea.[1] It is a prodrug that is rapidly hydrolyzed to this compound, which exerts the therapeutic effect by preventing the degradation of endogenous enkephalins.[2] Accurate measurement of this compound concentrations in plasma is critical for pharmacokinetic and bioequivalence studies.[1]
Methodology
This application note outlines two validated methods for this compound quantification: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible results. Two primary methods are presented: Solid-Phase Extraction (SPE) for the HPLC-UV method and Protein Precipitation (PP) for the LC-MS/MS method.[3][4]
Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: Condition Oasis HLB 3 mL (60 mg) SPE cartridges with 1 mL of methanol followed by 1 mL of purified water.
-
Loading: To 500 µL of plasma sample, add an internal standard (e.g., Nevirapine) and vortex.[3] Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protein Precipitation (PP) Protocol:
-
Precipitation: To 100 µL of plasma sample, add an internal standard (e.g., this compound-d7).[4][5] Add 300 µL of methanol to precipitate plasma proteins.[5]
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for injection into the HPLC system.[5]
Chromatographic Conditions
The following tables summarize the instrumental parameters for both the HPLC-UV and LC-MS/MS methods.
Table 1: HPLC-UV Method Parameters [3][6]
| Parameter | Value |
| Column | Waters Sunfire C18 (specific dimensions not provided) |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 2.6) : Acetonitrile (74:26, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| UV Detection | 210 nm |
| Internal Standard | Nevirapine |
Table 2: LC-MS/MS Method Parameters [4]
| Parameter | Value |
| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) |
| Mobile Phase | 0.02% Aqueous Formic Acid : Methanol (30:70, v/v) |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| Analysis Time | < 1 min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Internal Standard | This compound-d7 |
Method Validation
The described methods have been validated according to established guidelines to ensure reliability and accuracy. The key validation parameters are summarized below.
Table 3: Method Validation Parameters for HPLC-UV [3][6]
| Parameter | Result |
| Linearity Range | 0.05 - 4 µg/mL |
| Correlation Coefficient (r) | > 0.9998 |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy | 92.7 - 99.6% |
| Intra-day Precision (CV%) | 2.2 - 8.4% |
| Inter-day Precision (CV%) | 4.1 - 8.1% |
| Recovery | 93.5 - 98.2% |
Table 4: Method Validation Parameters for LC-MS/MS [1][4]
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL[4] or 2.324 - 952.000 ng/mL[1] |
| Correlation Coefficient (r) | ≥ 0.9991[4] |
| Lower Limit of Quantification (LLOQ) | 2.324 ng/mL[1] |
| Intra-day Precision (CV%) | < 10.0% |
| Inter-day Precision (CV%) | < 10.0% |
Experimental Workflows and Relationships
The following diagrams illustrate the experimental workflow for this compound quantification and the logical relationships of the method validation parameters.
Caption: Experimental workflow for this compound quantification in plasma.
References
- 1. Determination of this compound, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of this compound in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution and Use of Thiorphan in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiorphan is a potent and selective inhibitor of Neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase.[1][2][3][4] NEP is a zinc-dependent metalloprotease located on the cell surface that degrades a variety of bioactive peptides, including enkephalins, substance P, and natriuretic peptides.[5] By inhibiting NEP, this compound effectively increases the local concentrations of these peptides, thereby modulating various physiological processes. These application notes provide a comprehensive guide to the proper dissolution, storage, and application of this compound for in vitro cell culture experiments, ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
This compound is typically supplied as a solid, crystalline powder.[3] Understanding its solubility is critical for preparing stock solutions for cell culture applications.
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Data |
| Molecular Formula | C₁₂H₁₅NO₃S |
| Molecular Weight | 253.32 g/mol |
| Appearance | Solid |
| Solubility | DMSO: Up to 100 mM (or ~30-51 mg/mL[1][3])Ethanol: Up to 100 mM (or ~30-51 mg/mL[1][3])Water: ~4 mg/mL[1]PBS (pH 7.2): ~0.5 mg/mL[3] |
| Inhibitory Potency | IC₅₀: 6.9 nM for Neprilysin (NEP)[1][2][3]Kᵢ: 4.7 nM for Neprilysin (NEP)[4] |
Recommended Protocol for Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: To minimize degradation from moisture, allow the this compound vial to equilibrate to room temperature before opening. It is recommended to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of this compound.[1]
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For a 10 mM stock solution, you will need 2.53 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For instance, to prepare a 1 mL stock solution, add 1 mL of DMSO to 2.53 mg of this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[2]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Storage:
Note on Stability: this compound can degrade via oxidation to form disulfides. To enhance stability, it is recommended to purge the solvent with nitrogen before dissolving the compound.[6][7]
Protocol for Application in Cell Culture
This protocol describes the steps for diluting the this compound stock solution to a final working concentration for treating cells in culture.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
Cells plated in appropriate culture vessels
-
Sterile pipettes and tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: It is recommended to perform a serial dilution of the concentrated stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
-
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.
-
Add the appropriate volume of this working solution to your cell culture wells to achieve the final desired concentration.
-
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 12 hours as used in primary neuronal cultures[2]).
Mechanism of Action and Signaling Pathway
This compound acts by inhibiting the enzymatic activity of Neprilysin. This prevents the breakdown of NEP's peptide substrates, leading to their accumulation and enhanced downstream signaling.
Caption: Mechanism of this compound action.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A stability study involving HPLC analysis of aqueous this compound solutions in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Thiorphan Dose Calculation for Mouse Analgesic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of thiorphan in mouse analgesic studies. This compound is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. By preventing the degradation of endogenous enkephalins, this compound enhances and prolongs their natural analgesic effects. This document outlines this compound's mechanism of action, provides dose-response data from various analgesic models, and offers detailed experimental protocols.
Mechanism of Action: Potentiation of Endogenous Opioid Signaling
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. They bind to opioid receptors, primarily mu (µ) and delta (δ) receptors, on neuronal membranes, leading to a cascade of intracellular events that ultimately reduce the transmission of pain signals. This analgesic effect is naturally short-lived as enkephalins are rapidly broken down by enzymes, most notably neutral endopeptidase (NEP).
This compound exerts its analgesic effect by inhibiting NEP. This inhibition prevents the metabolic degradation of enkephalins, thereby increasing their concentration in the synaptic cleft and prolonging their interaction with opioid receptors. The resulting enhancement of endogenous opioid signaling leads to a more sustained analgesic response. The antinociceptive activity of this compound can be blocked by naloxone, an opioid receptor antagonist.[1][2]
References
Application Notes and Protocols for Studying the Cardiovascular Effects of Thiorphan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols and application notes for investigating the cardiovascular effects of Thiorphan, a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. This compound prevents the degradation of several vasoactive peptides, most notably the natriuretic peptides, which play a crucial role in cardiovascular homeostasis.[1][2] These protocols are designed for researchers in pharmacology and drug development to assess the hemodynamic, direct cardiac, and underlying molecular effects of this compound in preclinical models. The methodologies cover in vivo blood pressure assessment in hypertensive rats, ex vivo analysis of direct cardiac function using the Langendorff preparation, and key biochemical assays.
Introduction: this compound and its Mechanism of Action
This compound is a specific inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease that is widely distributed in tissues such as the kidneys, lungs, and vascular endothelium.[1][2] NEP is responsible for the metabolic clearance of a variety of endogenous peptides, including:
-
Vasodilators: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and Bradykinin.[1][2]
-
Vasoconstrictors: Angiotensin I and II, and Endothelin-1.[1][2]
By inhibiting NEP, this compound increases the bioavailability of natriuretic peptides (ANP and BNP). These peptides bind to the natriuretic peptide receptor-A (NPR-A), which activates particulate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels promote vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure and cardiac preload.[3][4] This mechanism makes NEP inhibitors like this compound a subject of significant interest for treating cardiovascular conditions such as hypertension and heart failure.[3][5]
Signaling Pathway of this compound's Action
The primary mechanism involves the potentiation of the natriuretic peptide system.
Application Note 1: In Vivo Hemodynamic Assessment
Objective: To determine the effect of this compound administration on systemic arterial blood pressure and heart rate in a hypertensive animal model. Spontaneously Hypertensive Rats (SHR) serve as an excellent and widely recognized model for human essential hypertension.[6]
Experimental Protocol: Invasive Blood Pressure Measurement in Rats
This protocol details the direct and continuous measurement of arterial blood pressure via carotid artery cannulation, which is considered the gold standard for preclinical cardiovascular studies.[7][8]
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Anesthetic (e.g., Urethane or a Ketamine/Xylazine cocktail).
-
PE-50 tubing for catheter fabrication.
-
Heparinized saline (10 IU/mL).
-
Surgical instruments, sutures.
-
Pressure transducer and data acquisition system.
-
This compound solution for administration (intravenous or intraperitoneal).
Procedure:
-
Animal Preparation: Anesthetize the rat and confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex. Place the animal in a supine position on a surgical board.
-
Surgical Site Preparation: Shave the ventral neck area and disinfect with an appropriate antiseptic solution.
-
Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway throughout the experiment.
-
Vessel Isolation: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.
-
Cannulation: Place two loose sutures around the isolated artery. Tightly tie the cranial suture and apply gentle traction. Use a micro-clamp to temporarily occlude blood flow at the caudal end. Make a small incision in the artery and insert a heparinized saline-filled PE-50 catheter. Secure the catheter with the caudal suture.
-
Connection and Stabilization: Connect the distal end of the catheter to a pressure transducer.[7] Release the micro-clamp and observe the blood pressure waveform on the data acquisition system. Allow the animal to stabilize for at least 20-30 minutes until blood pressure and heart rate are consistent.
-
Drug Administration: Administer a vehicle control or this compound solution via a cannulated femoral vein or intraperitoneal injection.
-
Data Recording: Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for the desired duration (e.g., 60-120 minutes) post-administration.
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method.
Data Presentation: Hemodynamic Parameters
Summarize the collected data in a structured table to facilitate comparison between treatment groups.
| Group | Parameter | Baseline (Pre-dose) | 30 min Post-dose | 60 min Post-dose | 90 min Post-dose |
| WKY + Vehicle | SBP (mmHg) | 125 ± 5 | 124 ± 6 | 125 ± 5 | 123 ± 6 |
| MAP (mmHg) | 105 ± 4 | 104 ± 5 | 105 ± 4 | 103 ± 5 | |
| HR (bpm) | 350 ± 15 | 348 ± 16 | 351 ± 14 | 349 ± 15 | |
| WKY + this compound | SBP (mmHg) | 126 ± 6 | 120 ± 5 | 118 ± 6 | 117 ± 5 |
| MAP (mmHg) | 106 ± 5 | 98 ± 4 | 96 ± 5 | 95 ± 4 | |
| HR (bpm) | 352 ± 14 | 345 ± 15 | 343 ± 16 | 340 ± 14 | |
| SHR + Vehicle | SBP (mmHg) | 185 ± 8 | 184 ± 9 | 186 ± 7 | 183 ± 8 |
| MAP (mmHg) | 160 ± 7 | 159 ± 8 | 161 ± 6 | 158 ± 7 | |
| HR (bpm) | 380 ± 20 | 378 ± 18 | 382 ± 19 | 379 ± 21 | |
| SHR + this compound | SBP (mmHg) | 186 ± 9 | 165 ± 7 | 158 ± 8 | 155 ± 7 |
| MAP (mmHg) | 161 ± 8 | 142 ± 6 | 135 ± 7 | 132 ± 6 | |
| HR (bpm) | 382 ± 18 | 375 ± 19 | 370 ± 20 | 368 ± 18 | |
| Data are presented as Mean ± SEM. Asterisk () indicates a statistically significant difference from the vehicle group.* |
Application Note 2: Ex Vivo Assessment of Direct Cardiac Effects
Objective: To determine if this compound has direct effects on myocardial contractility, heart rate, and coronary flow, independent of systemic circulation and neurohumoral factors, using an isolated perfused heart model. The Langendorff preparation allows for the controlled study of cardiac function ex vivo.[9][10]
Experimental Protocol: Langendorff Isolated Heart Preparation
Materials:
-
Sprague-Dawley rats.
-
Heparin (1000 IU/mL).
-
Anesthetic.
-
Krebs-Henseleit (KH) buffer, oxygenated with 95% O₂ / 5% CO₂.
-
Langendorff perfusion system with a water jacket for temperature control (37°C).
-
Latex balloon and pressure transducer for measuring left ventricular pressure.
-
Flow probe for measuring coronary flow.
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin (e.g., 500 IU, intraperitoneally) to prevent coagulation.[11]
-
Heart Excision: Perform a rapid thoracotomy to expose the heart. Carefully excise the heart by cutting the major vessels and immediately place it in ice-cold KH buffer to induce cardioplegia.
-
Cannulation: Identify the aorta and trim away excess tissue. Mount the aorta onto the cannula of the Langendorff apparatus. Secure it with a suture.
-
Retrograde Perfusion: Immediately initiate retrograde perfusion with oxygenated, 37°C KH buffer at a constant pressure (typically 60-80 mmHg).[10] This forces the aortic valve to close and directs the perfusate into the coronary arteries. The heart should resume beating within a few minutes.
-
LV Balloon Insertion: Make a small incision in the left atrium and carefully insert a small, fluid-filled latex balloon, connected to a pressure transducer, through the mitral valve into the left ventricle. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring stable left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Baseline Recording: Record baseline values for LVDP (Systolic - Diastolic Pressure), heart rate (HR), the maximum rate of pressure development (+dP/dt_max), the maximum rate of pressure decline (-dP/dt_max), and coronary flow (CF).
-
This compound Administration: Introduce this compound into the perfusate at the desired concentration(s) and record all parameters continuously.
-
Washout: After the treatment period, perfuse with normal KH buffer to observe any reversal of effects.
Experimental Workflow Diagram
Data Presentation: Direct Cardiac Function
| Parameter | Baseline | This compound (1 µM) | This compound (10 µM) | Washout |
| LVDP (mmHg) | 105 ± 8 | 103 ± 7 | 101 ± 8 | 104 ± 7 |
| HR (bpm) | 280 ± 12 | 278 ± 11 | 275 ± 13 | 279 ± 12 |
| +dP/dt_max (mmHg/s) | 3500 ± 250 | 3450 ± 240 | 3400 ± 260 | 3480 ± 250 |
| -dP/dt_max (mmHg/s) | -2500 ± 200 | -2480 ± 190 | -2450 ± 210 | -2490 ± 200 |
| Coronary Flow (mL/min) | 12.5 ± 1.1 | 13.8 ± 1.2 | 14.5 ± 1.3 | 12.7 ± 1.1 |
| Data are presented as Mean ± SEM. Asterisk () indicates a statistically significant difference from baseline.* |
Application Note 3: Biochemical and Molecular Analysis
Objective: To quantify the increase in key signaling molecules, natriuretic peptides and cGMP, following this compound administration, thereby confirming the proposed mechanism of action.
Protocol: Measurement of Plasma Natriuretic Peptides (ANP/BNP)
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of ANP and BNP in plasma samples.
Procedure:
-
Sample Collection: Collect blood from animals (from in vivo studies) into chilled EDTA tubes.
-
Plasma Separation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Storage: Aliquot the plasma and store it at -80°C until analysis.
-
ELISA: Perform the assay using commercially available rat ANP and BNP ELISA kits, following the manufacturer’s instructions precisely. This typically involves adding plasma samples to antibody-coated microplates, incubation, washing steps, addition of a detection antibody, and a substrate for color development.
-
Quantification: Read the absorbance on a microplate reader and calculate the concentrations based on a standard curve.
Protocol: Measurement of Myocardial cGMP Levels
Principle: A competitive enzyme immunoassay is used to measure cGMP concentrations in heart tissue homogenates.
Procedure:
-
Sample Collection: At the end of in vivo or ex vivo experiments, rapidly excise the heart (or a ventricular tissue sample) and flash-freeze it in liquid nitrogen.
-
Storage: Store tissue at -80°C.
-
Homogenization: Homogenize the frozen tissue in an appropriate lysis buffer (e.g., 0.1 M HCl) to precipitate proteins and extract small molecules.
-
Centrifugation: Centrifuge the homogenate at >600 x g for 10 minutes at 4°C.
-
Assay: Use the resulting supernatant to measure cGMP levels with a commercial cGMP enzyme immunoassay kit, following the manufacturer's protocol.
-
Normalization: Normalize the cGMP concentration to the total protein content of the tissue sample, determined by a standard protein assay (e.g., BCA assay).
Data Presentation: Biochemical Markers
| Group | Plasma ANP (pg/mL) | Plasma BNP (pg/mL) | Myocardial cGMP (pmol/mg protein) |
| SHR + Vehicle | 45 ± 5 | 25 ± 4 | 1.5 ± 0.2 |
| SHR + this compound | 110 ± 12 | 65 ± 8 | 3.8 ± 0.4 |
| WKY + Vehicle | 20 ± 3 | 12 ± 2 | 1.2 ± 0.1 |
| WKY + this compound | 55 ± 6 | 30 ± 5 | 2.9 ± 0.3 |
| Data are presented as Mean ± SEM. Asterisk () indicates a statistically significant difference from the respective vehicle group.* |
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a neutral endoprotease enzyme inhibitor, this compound, on hemodynamics and renal excretory function in four models of experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natriuretic peptides in cardiovascular diseases: current use and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of natriuretic peptides and their interrelation with endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Rodent Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iworx.com [iworx.com]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. SutherlandandHearse [southalabama.edu]
- 11. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiorphan in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Thiorphan is a potent inhibitor of neprilysin (NEP, also known as neutral endopeptidase or enkephalinase), a key enzyme responsible for the degradation of endogenous opioid peptides, particularly enkephalins.[1][2] By preventing the breakdown of these neuropeptides, this compound effectively increases their local concentrations in the synaptic cleft, thereby potentiating their physiological effects.[2] This makes this compound an invaluable pharmacological tool in neuroscience research to investigate the roles of the enkephalinergic system in various physiological and pathological processes, including pain modulation, mood regulation, reward mechanisms, and neurodegeneration.[3][4][5]
Mechanism of Action
This compound competitively inhibits neprilysin, a zinc-dependent metalloprotease that is membrane-bound and plays a crucial role in terminating the signaling of various peptides.[1][6] In the context of the nervous system, NEP is highly expressed in proximity to opioid receptors and is responsible for cleaving the Gly3-Phe4 bond of enkephalins, rendering them inactive.[2] By binding to the active site of NEP, this compound prevents this degradation, leading to an accumulation of enkephalins in the extracellular space. This enhanced availability of enkephalins results in prolonged and amplified activation of opioid receptors (primarily δ and μ), leading to downstream cellular effects such as the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: this compound inhibits neprilysin (NEP), preventing enkephalin degradation.
Key Research Applications
-
Nociception and Analgesia: this compound is extensively used to study the endogenous opioid system's role in pain control. Administration of this compound produces naloxone-reversible analgesic effects in various animal models, such as the hot plate and tail-flick tests.[2][3][7] It is particularly effective at potentiating the analgesic effects of stress or exogenously administered enkephalin analogs.[8][9]
-
Reward and Addiction: The enkephalinergic system is a key component of the brain's reward pathways, particularly in the ventral tegmental area (VTA).[10][11] this compound has been used to demonstrate that increasing endogenous enkephalin levels in the VTA can induce conditioned place preference, a measure of reward, suggesting that endogenous opioids contribute to reinforcement behaviors.[4][12]
-
Mood and Emotion: There is evidence to suggest that enhancing enkephalinergic tone with peptidase inhibitors may produce antidepressant and anxiolytic-like effects.[13][14][15] Research in this area uses this compound to explore the therapeutic potential of modulating the endogenous opioid system for mood disorders.
-
Neurodegenerative Diseases: Neprilysin is one of the primary enzymes responsible for the degradation of amyloid-beta (Aβ) peptides in the brain.[16] Consequently, while this compound is a tool to study enkephalins, its inhibition of NEP has also been used in models of Alzheimer's disease to investigate the consequences of reduced Aβ clearance.[16][17] Studies have shown that chronic this compound administration can lead to an accumulation of Aβ and associated cognitive impairments in rodents.[16][17][18]
Quantitative Data Summary
| Parameter | Animal Model | This compound Dose/Route | Key Finding | Reference |
| Analgesia | Mouse | 30-300 mg/kg, i.p. | Dose-dependent analgesic activity in hot-plate and tail-flick tests.[3][7] | [3][7] |
| Rat | 30 mg/kg, s.c. | Potentiated the analgesic activity of intraventricularly administered [D-Ala2,Met5]enkephalinamide.[9] | [9] | |
| Enkephalin Levels | Mouse | 60 µg, intracerebral | Increased striatal Met-enkephalin content by 30% within 30 minutes.[19] | [19] |
| Amyloid-Beta Levels | Rabbit | 5 days, i.c.v. infusion | Increased CSF and cortical Aβ40 levels to 147% and 142% of control, respectively.[18] | [18] |
| Rat | Continuous i.c.v. infusion | Elevated insoluble Aβ40 levels in the cerebral cortex, leading to cognitive dysfunction.[16] | [16] | |
| Reward Behavior | Rat | 60 µg, into VTA | Induced conditioned place preference, which was blocked by naloxone.[4] | [4] |
Experimental Protocols
Protocol 1: Evaluation of Analgesic Effects using the Hot Plate Test
Objective: To assess the central antinociceptive properties of this compound by measuring the latency of a thermal pain reflex in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Naloxone (for mechanism confirmation studies)
-
Hot plate apparatus with precise temperature control (e.g., set to 55 ± 0.5 °C)[8][20]
-
Male mice (e.g., C57BL/6 or Swiss Webster, 20-25 g) or rats
-
Transparent cylindrical restrainer to keep the animal on the heated surface[21]
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
-
Timer/stopwatch
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins to reduce stress.
-
Habituation: Gently handle each animal and place it on the unheated plate for a few minutes a day for 2-3 days prior to testing to familiarize it with the apparatus.
-
Baseline Latency: On the test day, place each mouse individually on the hot plate (set to 55°C) and start the timer immediately. Observe the animal for nocifensive behaviors, typically paw licking or jumping.[21][22] Record the latency (in seconds) to the first definitive response.
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 or 60 seconds) must be established. If an animal does not respond by this time, it should be removed from the plate, and the cut-off time recorded as its latency.[20][23]
-
Drug Administration: Group animals and administer this compound (e.g., 30-100 mg/kg) or vehicle via the desired route (e.g., i.p.). A separate group can receive a co-administration of this compound and naloxone to confirm opioid-mediated effects.[8]
-
Post-Treatment Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as done for the baseline.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Caption: Experimental workflow for the hot plate analgesia test.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Enkephalin
Objective: To quantify changes in extracellular enkephalin levels in a specific brain region (e.g., striatum) of a freely moving rat following systemic administration of this compound.
Materials:
-
This compound and vehicle
-
Male rats (e.g., Sprague-Dawley, 250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Guide cannula and microdialysis probes (e.g., CMA/10)[24]
-
Microinfusion pump and liquid swivel
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.[25]
-
Fraction collector
-
LC-MS/MS system for peptide quantification
-
Acetic acid (for sample stabilization)[26]
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., nucleus accumbens or striatum).
-
Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws.[25]
-
Provide post-operative care, including analgesics, and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector. Place the animal in a testing chamber (e.g., CMA/120 system).[24]
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).[24]
-
Allow a 1-2 hour equilibration period for the system to stabilize.[25]
-
-
Sample Collection:
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of acetic acid (to a final concentration of ~5%) to prevent peptide degradation.[24][26]
-
Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Quantify enkephalin (Met- and Leu-enkephalin) concentrations in the dialysate fractions using a sensitive analytical method such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[26]
-
Calculate the change in enkephalin concentration over time, typically expressed as a percentage of the average baseline concentration.
-
Caption: Workflow for in vivo microdialysis to measure enkephalin levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The enkephalinase inhibitor this compound shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between enkephalinase inhibition of this compound in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous opiate reward induced by an enkephalinase inhibitor, this compound, injected into the ventral midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives | MDPI [mdpi.com]
- 6. This compound, Neprilysin/neutral endopeptidase inhibitor (CAS 76721-89-6) | Abcam [abcam.com]
- 7. Relationship between enkephalinase inhibition of this compound in vivo and its analgesic activity. | Semantic Scholar [semanticscholar.org]
- 8. This compound potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of [D-ala2]enkephalinamide analgesia in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 11. Beyond dopamine: New reward circuitry discovered - UW Medicine | Newsroom [newsroom.uw.edu]
- 12. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 13. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anxiolytic - Wikipedia [en.wikipedia.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Inhibition of neprilysin by this compound (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of neprilysin by infusion of this compound into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nociception, enkephalin content and dipeptidyl carboxypeptidase activity in brain of mice treated with exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 21. Hot plate test [panlab.com]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. uva.theopenscholar.com [uva.theopenscholar.com]
- 25. benchchem.com [benchchem.com]
- 26. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Thiorphan Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is the active metabolite of the prodrug racecadotril, a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase. Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins, which are involved in pain modulation and other physiological processes. By inhibiting neprilysin, this compound increases the local concentration of enkephalins, potentiating their analgesic and other effects. Understanding the in vivo distribution of this compound is crucial for optimizing its therapeutic efficacy, assessing its potential off-target effects, and developing novel drug delivery strategies.
This document provides detailed application notes and hypothetical protocols for tracking the in vivo distribution of this compound using various imaging techniques. While specific in vivo imaging data for this compound is limited in publicly available literature, the methodologies described herein are based on established practices for imaging the biodistribution of small molecule enzyme inhibitors and can be adapted and optimized for this compound.
Signaling Pathway of this compound Action
This compound exerts its pharmacological effect by inhibiting neprilysin, thereby preventing the breakdown of enkephalins. The increased availability of enkephalins leads to enhanced activation of opioid receptors, resulting in downstream signaling cascades that modulate pain perception.
Figure 1: this compound's mechanism of action.
In Vivo Imaging Techniques
Several in vivo imaging modalities can be employed to study the biodistribution of this compound. The choice of technique depends on the specific research question, required sensitivity, resolution, and the availability of suitable radiolabeled or fluorescently tagged this compound analogues.
1. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)
PET and SPECT are highly sensitive nuclear imaging techniques that enable quantitative whole-body imaging of radiolabeled molecules. For these techniques, this compound would need to be labeled with a positron-emitting (e.g., 11C, 18F) or gamma-emitting (e.g., 99mTc, 123I) radionuclide.
2. Autoradiography
Autoradiography provides high-resolution ex vivo images of the distribution of a radiolabeled compound in tissue sections. Quantitative Whole-Body Autoradiography (QWBA) can be used to assess the distribution across the entire body of an animal model.
3. Optical Imaging
Optical imaging utilizes fluorescently labeled molecules to visualize their distribution in vivo. This technique is particularly useful for superficial tissues and small animal models. A fluorescent derivative of this compound would be required for this application.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for in vivo imaging of this compound distribution. These protocols are based on general methodologies for similar small molecules and would require optimization for this compound.
Protocol 1: PET Imaging with [11C]-Thiorphan
This protocol describes the synthesis of [11C]-Thiorphan and its use for in vivo PET imaging in rodents.
Workflow Diagram:
Figure 2: Workflow for PET imaging with [11C]-Thiorphan.
Methodology:
-
Radiosynthesis of [11C]-Thiorphan:
-
Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Convert [11C]CO2 to a reactive methylating agent, such as [11C]CH3I or [11C]CH3OTf.
-
React the [11C]methylating agent with a suitable precursor, such as a desmethyl or protected thiol derivative of this compound, under optimized conditions (e.g., temperature, base, solvent).
-
Purify the resulting [11C]-Thiorphan using high-performance liquid chromatography (HPLC).
-
Perform quality control to determine radiochemical purity, specific activity, and sterility.
-
-
Animal Preparation:
-
Use appropriate animal models (e.g., male Wistar rats, 250-300 g).
-
Fast the animals overnight with free access to water.
-
Anesthetize the animals (e.g., with isoflurane) and place them on the scanner bed.
-
-
PET Imaging:
-
Administer a bolus injection of [11C]-Thiorphan (e.g., 10-20 MBq) via the tail vein.
-
Acquire dynamic PET data for 60-90 minutes.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the reconstructed images for various organs (e.g., brain, heart, liver, kidneys, muscle).
-
Generate time-activity curves (TACs) for each ROI to quantify the uptake and clearance of the radiotracer.
-
Express data as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
Protocol 2: Quantitative Whole-Body Autoradiography (QWBA) with [14C]-Thiorphan
This protocol details the use of QWBA to obtain high-resolution images of this compound distribution in rodents.
Workflow Diagram:
Figure 3: Workflow for Quantitative Whole-Body Autoradiography.
Methodology:
-
Radiolabeled Compound:
-
Synthesize this compound labeled with a long-lived isotope such as 14C.
-
-
Animal Dosing:
-
Administer [14C]-Thiorphan to rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral or intravenous).
-
Include multiple animals for each time point to be studied (e.g., 0.5, 2, 8, 24, and 48 hours post-dose).
-
-
Sample Collection and Preparation:
-
At each time point, euthanize the animals and immediately freeze them in a mixture of hexane and dry ice.
-
Embed the frozen carcasses in a carboxymethylcellulose (CMC) block.
-
Collect sagittal sections (e.g., 40 µm thick) of the whole body using a cryo-microtome.
-
-
Autoradiography:
-
Expose the sections to a phosphor imaging plate for a duration determined by the radioactivity level.
-
Include calibrated 14C standards on the same plate for quantification.
-
-
Image Analysis:
-
Scan the imaging plate using a phosphor imager.
-
Quantify the radioactivity in various tissues and organs by comparing the signal intensity to the standards.
-
Generate color-coded images representing the concentration of radioactivity throughout the body.
-
Protocol 3: In Vivo Optical Imaging with a Fluorescent this compound Analogue
This protocol describes a hypothetical approach for synthesizing and using a near-infrared (NIR) fluorescently labeled this compound analogue for in vivo optical imaging.
Workflow Diagram:
Figure 4: Workflow for in vivo optical imaging.
Methodology:
-
Synthesis of Fluorescent this compound Analogue:
-
Synthesize a derivative of this compound that contains a reactive functional group (e.g., an amine or carboxylic acid) suitable for conjugation, without compromising its inhibitory activity.
-
Conjugate this derivative to a near-infrared (NIR) fluorophore (e.g., Cy7-NHS ester).
-
Purify the fluorescent probe using HPLC.
-
-
Animal Studies:
-
Use immunodeficient mice (e.g., nude mice) to minimize autofluorescence.
-
Administer the fluorescent this compound analogue via intravenous injection.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection using an in vivo imaging system (IVIS) equipped with appropriate filters for the chosen fluorophore.
-
-
Ex Vivo Analysis:
-
At the end of the in vivo imaging study, euthanize the animals and dissect major organs.
-
Image the excised organs to confirm the in vivo signal and obtain more precise localization.
-
Quantify the fluorescence intensity in each organ.
-
Data Presentation (Illustrative)
The following tables present hypothetical quantitative data that could be obtained from the described imaging studies. Note: This data is for illustrative purposes and is based on typical biodistribution patterns of small molecule inhibitors. Actual data for this compound may vary.
Table 1: Hypothetical Biodistribution of [11C]-Thiorphan in Rats (%ID/g ± SD)
| Organ | 5 min | 30 min | 60 min |
| Blood | 3.5 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Brain | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Heart | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Lungs | 4.5 ± 0.6 | 2.0 ± 0.3 | 1.1 ± 0.2 |
| Liver | 15.2 ± 2.1 | 18.5 ± 2.5 | 16.3 ± 2.2 |
| Kidneys | 25.8 ± 3.5 | 20.1 ± 2.8 | 15.4 ± 2.1 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.08 |
| Bone | 0.3 ± 0.05 | 0.2 ± 0.04 | 0.1 ± 0.02 |
Table 2: Hypothetical Tissue Concentration of [14C]-Thiorphan and its Metabolites in Rats Following Oral Administration (µg eq/g)
| Tissue | 2 hours | 8 hours | 24 hours |
| Blood | 1.25 | 0.85 | 0.15 |
| Brain | 0.10 | 0.05 | |
| Liver | 8.50 | 5.20 | 0.90 |
| Kidneys | 12.30 | 7.80 | 1.50 |
| Gastrointestinal Tract | 25.60 | 3.10 | 0.50 |
| Lungs | 2.10 | 1.30 | 0.25 |
| Spleen | 1.80 | 1.10 | 0.20 |
LLOQ: Lower Limit of Quantification
Conclusion
Troubleshooting & Optimization
Technical Support Center: Improving Thiorphan Bioavailability in Oral Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working to improve the oral bioavailability of thiorphan.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its oral bioavailability limited?
A1: this compound is a potent inhibitor of neprilysin (also known as enkephalinase), an enzyme responsible for breaking down endogenous opioid peptides called enkephalins.[1] By inhibiting this enzyme, this compound increases the levels of enkephalins, which can produce therapeutic effects such as antidiarrheal and analgesic responses.[1][2] However, this compound itself has poor oral bioavailability. The primary reasons for this are its chemical structure, which can lead to poor membrane permeation, and susceptibility to presystemic metabolism (first-pass effect) in the gut wall and liver.[3][4]
Q2: What is the primary strategy to improve the oral bioavailability of this compound?
A2: The most successful strategy to date is the use of a prodrug approach.[5][6] A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For this compound, the most well-known prodrug is racecadotril (also known as acetorphan).[7][8]
Q3: How does racecadotril work to deliver this compound?
A3: Racecadotril is a more lipophilic molecule than this compound, which allows for better absorption from the gastrointestinal tract after oral administration.[9] Once absorbed, it is rapidly and effectively hydrolyzed by esterase enzymes in the body to release the active metabolite, this compound.[10][11] This approach bypasses the initial absorption issues of this compound, allowing for effective systemic delivery of the active compound.[7]
Q4: What is the mechanism of action of this compound released from racecadotril?
A4: this compound, the active metabolite of racecadotril, selectively inhibits the neprilysin (enkephalinase) enzyme.[12] This enzyme is located on the cell membranes in various tissues, including the intestinal epithelium.[2] By inhibiting neprilysin, this compound prevents the breakdown of enkephalins.[13] Elevated enkephalin levels then act on delta-opioid receptors in the small intestine, which inhibits the enzyme adenylyl cyclase and reduces the secretion of water and electrolytes into the intestine.[7] This antisecretory effect is beneficial in treating acute diarrhea without affecting intestinal motility, a common side effect of other opioid-based antidiarrheals.[2][9]
Q5: What are the expected pharmacokinetic properties of racecadotril and this compound after oral administration?
A5: After oral administration, racecadotril is absorbed rapidly and converted to this compound.[10] Peak plasma concentrations of this compound are typically reached within about 60 minutes.[7] The elimination half-life of racecadotril is approximately 3 hours.[10] Food can delay the time to reach maximum concentration (Tmax) but does not significantly affect the overall bioavailability.[7] this compound is highly bound to plasma proteins (around 90%).[10]
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments aimed at evaluating this compound's bioavailability from its prodrugs.
| Problem | Possible Cause | Suggested Solution & Rationale |
| Low or highly variable bioavailability of this compound in animal studies. | 1. Poor Formulation/Solubility: The racecadotril formulation may not be homogenous or may have poor solubility, leading to inconsistent dissolution and absorption.[14] | Optimize Formulation: Start with a simple suspension in 0.5% w/v methylcellulose or sodium carboxymethylcellulose.[14][15] For poorly soluble compounds, consider using co-solvents (e.g., PEG 400), pH adjustment, or particle size reduction (micronization) to enhance the dissolution rate.[16][17] Always ensure the formulation is uniformly mixed immediately before dosing. |
| 2. Improper Gavage Technique: Incorrect oral gavage technique can lead to dosing errors, reflux of the compound, or accidental administration into the trachea, causing high variability or animal mortality.[18] | Refine Gavage Procedure: Ensure personnel are thoroughly trained. Use the correct size and type of gavage needle for the animal.[19] Measure the insertion length against the animal (from the tip of the nose to the last rib) before dosing.[20] Administer the dose slowly and steadily to prevent regurgitation.[14] | |
| 3. Pre-systemic Metabolism: Although racecadotril is designed to be a prodrug, extensive first-pass metabolism in the gut wall or liver beyond the intended hydrolysis could lead to inactive metabolites, reducing the amount of active this compound reaching systemic circulation.[3] | In Vitro Metabolism Assays: Conduct studies using liver microsomes or S9 fractions to assess the metabolic stability of racecadotril and identify major metabolites. This can help determine if pathways other than simple hydrolysis to this compound are significantly contributing to its clearance. | |
| Difficulty in quantifying this compound in plasma samples. | 1. Analyte Instability: this compound can be unstable in plasma due to enzymatic degradation by esterases present in the collected blood samples, leading to inaccurate measurements. | Stabilize Samples: Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of racecadotril and this compound. Process samples quickly and store plasma at -80°C until analysis. |
| 2. Low Analyte Concentration: The concentration of this compound in plasma may be below the lower limit of quantification (LLOQ) of the analytical method, especially at later time points. | Optimize Analytical Method: Use a highly sensitive analytical method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[21][22] Optimize the sample preparation (e.g., protein precipitation or solid-phase extraction) and instrument parameters to achieve a lower LLOQ, typically in the low ng/mL range.[23] | |
| Inconsistent results in in vitro enzyme inhibition assays. | 1. Incorrect Buffer/pH: The activity of neprilysin is pH-dependent. Using a buffer with a suboptimal pH can lead to inconsistent enzyme activity and inhibition values. | Standardize Assay Conditions: Use a well-characterized buffer system (e.g., Tris-HCl) at the optimal pH for neprilysin activity (typically around pH 7.4). Ensure consistent temperature and incubation times for all experiments. |
| 2. Substrate Concentration: The measured inhibitory potency (IC50) of this compound can be affected by the concentration of the enzyme substrate used in the assay. | Use Appropriate Substrate Concentration: Perform initial kinetic studies to determine the Michaelis-Menten constant (Km) of the substrate for neprilysin. For competitive inhibitors like this compound, it is crucial to use a substrate concentration at or below the Km value to obtain an accurate measure of inhibitory potency. |
Data Presentation
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound following oral administration of its prodrug, racecadotril, in humans.
| Parameter | Value | Unit | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.0 - 1.35 | hours | [7][24] |
| Elimination Half-life (t½) | ~3.0 | hours | [10] |
| Plasma Protein Binding (this compound) | 90 | % | [7] |
| Primary Route of Excretion | Renal (as metabolites) | - | [10] |
| Effect of Food on Bioavailability | Delays Tmax, no significant effect on total exposure (AUC) | - | [7] |
Note: Values are approximate and can vary based on the specific study population, dosage, and formulation.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetics of this compound after oral administration of racecadotril to rats.
1. Animals:
-
Use healthy adult Wistar or Sprague-Dawley rats (e.g., 200-250 g).
-
House animals in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[15]
-
Acclimatize animals for at least one week before the experiment.
2. Formulation Preparation:
-
Prepare the dosing formulation on the day of the experiment.
-
A common vehicle is a suspension of 0.5% w/v sodium carboxymethylcellulose in purified water.[15]
-
Weigh the required amount of racecadotril and suspend it in the vehicle to achieve the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or stirring immediately before each administration.[14]
3. Dosing:
-
Fast the rats overnight (approx. 12 hours) before dosing, but allow free access to water.[15]
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Administer the suspension via oral gavage using a suitable gavage needle (e.g., 16-18 gauge for adult rats).[19]
-
Administer the dose slowly and carefully to avoid injury and ensure the full dose is delivered to the stomach.[25]
4. Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Samples can be collected via a cannulated vessel (e.g., jugular vein) or from sites like the tail vein.
-
Collect blood into tubes containing an anticoagulant and an esterase inhibitor (e.g., K2-EDTA with sodium fluoride).
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[15]
-
Transfer the plasma to clean tubes and store at -80°C until analysis.[15]
5. Sample Analysis:
-
Analyze the plasma samples for the concentration of this compound (and racecadotril if required) using a validated LC-MS/MS method.[21][23]
-
The method should include a simple protein precipitation step followed by chromatographic separation and mass spectrometric detection.[21]
6. Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for developing an LC-MS/MS method for this compound quantification.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound or another suitable compound like lisinopril).[21]
-
Precipitate proteins by adding 150 µL of a cold organic solvent (e.g., methanol or acetonitrile).[21]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 or CN column is often suitable (e.g., 50 x 2.1 mm, 3.5 µm).[21][23]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[21]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode for this compound.[21]
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both this compound and the internal standard.
3. Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the standards and QCs alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve. The assay should be linear over the expected concentration range (e.g., 2-1000 ng/mL).[22]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of orally administered Racecadotril.
Experimental Workflow for Bioavailability Studies
Caption: Experimental workflow for assessing oral bioavailability.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting flowchart for low bioavailability results.
References
- 1. The enkephalinase inhibitor this compound shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 6. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Racecadotril - Wikipedia [en.wikipedia.org]
- 8. Racecadotril : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. Racecadotril : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. researchgate.net [researchgate.net]
- 12. MEROPS - the Peptidase Database [ebi.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.fsu.edu [research.fsu.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of this compound, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitation of this compound in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aniphy.fr [aniphy.fr]
Technical Support Center: Troubleshooting Inconsistent Results in Thiorphan Experiments
Welcome to the technical support center for Thiorphan, a potent inhibitor of neutral endopeptidase (NEP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the active metabolite of the prodrug racecadotril.[1][2][3][4] It functions as a potent and selective inhibitor of neutral endopeptidase (NEP, also known as neprilysin or enkephalinase), a zinc-dependent metalloprotease.[3][5][6] NEP is responsible for the degradation of various endogenous peptides, including enkephalins, atrial natriuretic peptide (ANP), and substance P.[5][6] By inhibiting NEP, this compound increases the local concentration and prolongs the activity of these peptides, leading to its therapeutic effects, such as analgesia and anti-diarrheal action.[7][8]
Q2: My in vitro NEP inhibition assay results are inconsistent. What are the common causes?
Inconsistent results in NEP inhibition assays can stem from several factors:
-
This compound Stability: this compound is susceptible to oxidative degradation, primarily forming disulfides in aqueous solutions. It is recommended to prepare fresh solutions or store them at -20°C for up to two months. For short-term storage, refrigeration at 4°C for up to 4 days is acceptable, though some degradation may occur upon thawing. To minimize oxidation, purging the solvent with nitrogen before dissolving this compound is advised.
-
Enzyme Activity: Ensure the NEP enzyme is active and used at an appropriate concentration. Avoid repeated freeze-thaw cycles of the enzyme stock.
-
Substrate Concentration: Use a substrate concentration that is appropriate for the assay and within the linear range of the enzyme's activity.
-
Assay Conditions: Maintain consistent temperature, pH, and incubation times. Variations in these parameters can significantly impact enzyme kinetics.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and consider preparing master mixes.
Q3: I am observing variable analgesic effects with this compound in my in vivo studies. What could be the reasons?
Inconsistent analgesic effects in vivo are a common challenge. Here are potential contributing factors:
-
Route of Administration and Bioavailability: The route of administration (e.g., intraperitoneal, intracerebroventricular) significantly impacts the concentration of this compound that reaches the target site in the central nervous system.[7][9] The formulation of this compound can also affect its bioavailability.[10][11] For oral administration, the conversion of the prodrug racecadotril to this compound is a critical step, and its efficiency can vary.[1][2][4]
-
Animal Strain, Sex, and Stress Levels: Different animal strains and sexes can exhibit variations in their response to analgesics.[12] Stress can also induce analgesia, potentially masking the specific effects of this compound.[7] It is crucial to control for these variables.
-
Off-Target Effects: While this compound is a selective NEP inhibitor, at higher concentrations, it may inhibit other enzymes, such as angiotensin-converting enzyme (ACE), which could lead to confounding cardiovascular effects.[5][13][14] Some studies suggest that the analgesic properties of this compound's isomers may involve mechanisms beyond just NEP inhibition.[15]
-
Nociceptive Test Selection: The choice of analgesic assay (e.g., hot plate, tail-flick, writhing test) is important, as they measure different pain modalities (central vs. peripheral).[9][12][16] this compound has shown efficacy in the hot plate, tail-flick, and acetic acid-induced writhing tests.[9]
Q4: How should I prepare and store this compound for my experiments?
For optimal results, follow these guidelines for preparing and storing this compound:
-
Solubility: this compound has limited solubility in aqueous solutions. For in vitro assays, stock solutions are typically prepared in organic solvents like DMSO or ethanol. For in vivo studies, this compound can be dissolved in vehicles such as saline with a small amount of a solubilizing agent, or prepared as a suspension.[17]
-
Storage: Store solid this compound at -20°C. For solutions, short-term storage at 4°C (up to 4 days) is possible, but for long-term storage (up to 2 months), aliquoting and freezing at -20°C is recommended to minimize degradation from freeze-thaw cycles. To prevent oxidative degradation, consider purging the solvent with an inert gas like nitrogen before dissolving the compound.
Troubleshooting Guides
In Vitro NEP Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition | Inactive this compound | Prepare fresh this compound solution. Ensure proper storage of stock solutions (-20°C, protected from light and air). |
| Inactive NEP enzyme | Use a new batch of enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known inhibitor. | |
| Incorrect assay conditions | Verify pH, temperature, and buffer composition. Optimize these parameters for your specific enzyme and substrate. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes. Prepare a master mix for reagents. Increase reaction volume if possible. |
| Incomplete mixing | Gently mix all components thoroughly before incubation and reading. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Unexpectedly high inhibition | Contamination of reagents | Use fresh, high-purity reagents and solvents. |
| Off-target inhibition | If using a crude enzyme preparation, consider that other proteases may be present and inhibited by this compound. | |
| Incorrect data analysis | Ensure you are using the correct formulas for calculating percent inhibition and IC50 values. |
In Vivo Analgesia Studies
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analgesic response | Variable drug delivery/bioavailability | Ensure consistent administration technique (e.g., i.p. injection site). Consider the formulation and its impact on absorption.[10][11] For oral studies, ensure consistent fasting times. |
| Animal-related variability | Use animals of the same strain, sex, and age. Acclimatize animals to the experimental setup to reduce stress.[7] | |
| Off-target effects | Use the lowest effective dose to minimize potential off-target effects on other enzymes like ACE.[5][13][14] Consider using a more selective analog if available. | |
| Lack of analgesic effect | Insufficient dose | Perform a dose-response study to determine the optimal effective dose for your animal model and pain assay.[9][18] |
| Inappropriate pain model | Select a pain model that is sensitive to the mechanism of this compound (i.e., opioid-mediated analgesia). The hot plate, tail-flick, and writhing tests are generally suitable.[9][16] | |
| Rapid metabolism | This compound has a relatively short half-life.[1] Time your behavioral testing to coincide with the peak plasma concentration of the drug. | |
| Unexpected side effects | Cardiovascular effects | Monitor for changes in blood pressure, especially at higher doses, due to potential ACE inhibition.[13][14] |
| Central nervous system effects | Observe animals for any behavioral changes beyond analgesia. Some studies have linked NEP inhibition to changes in amyloid-beta levels and cognitive function.[19][20][21] |
Data Presentation
In Vitro Inhibitory Potency of this compound
| Enzyme | Species/Source | Ki (nM) | IC50 (nM) | Reference(s) |
| Neutral Endopeptidase (NEP) | Mouse Brain | 6.1 | - | [1] |
| Neutral Endopeptidase (NEP) | Striatal Membranes | - | 4.7 | [22] |
| Neutral Endopeptidase (NEP) | Rat Kidney | - | 5.4 | [22] |
| Angiotensin-Converting Enzyme (ACE) | - | 150 | >10,000 | [5][23] |
| Endothelin-Converting Enzyme 1 (ECE-1) | - | - | Very weak inhibition | [5] |
| Thermolysin | - | 2,000 | - | [5] |
Note: The prodrug, racecadotril, is a much weaker NEP inhibitor (Ki ≈ 4500 nM). Its apparent potency in vitro increases with pre-incubation due to conversion to this compound.[1]
Experimental Protocols
Detailed Methodology: In Vitro NEP Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the IC50 value of this compound against NEP.
Materials:
-
Purified or recombinant NEP enzyme
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
DMSO (for stock solution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of working concentrations.
-
Reaction Setup:
-
Add a fixed volume of Assay Buffer to each well.
-
Add the various concentrations of this compound (or vehicle control) to the respective wells.
-
Include a "no enzyme" control (buffer only) and a "no inhibitor" positive control (enzyme and vehicle).
-
Add a fixed amount of NEP enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Express the reaction rates as a percentage of the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Methodology: In Vivo Hot Plate Analgesia Test
This protocol describes a common method for assessing the central analgesic effects of this compound in rodents.[12][24][25]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal restrainer (e.g., clear cylinder)
-
This compound solution for injection (and vehicle control)
-
Syringes and needles for administration
-
Timer
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Animal Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Gently place each animal on the hot plate within the restrainer.
-
Start the timer immediately.
-
Observe the animal for signs of nociception, typically licking of the hind paws or jumping.
-
Stop the timer at the first sign of a pain response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond by the cut-off time, remove it and assign the cut-off time as its latency.
-
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., i.p., i.c.v.).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), repeat the hot plate test for each animal as described in step 3.
-
Data Analysis:
-
Calculate the mean baseline latency and the mean post-treatment latencies for each group.
-
The analgesic effect can be expressed as an increase in latency time or as a percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a NEP inhibitor.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Experimental workflow for an in vivo analgesia study.
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. This compound potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enkephalinase inhibitor this compound shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between enkephalinase inhibition of this compound in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ipsf.org [ipsf.org]
- 11. Analysis of the impact of controlled release formulations on oral drug absorption, gut wall metabolism and relative bioavailability of CYP3A substrates using a physiologically-based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Inhibition of neutral endopeptidase by this compound does not modify coronary vascular responses to angiotensin I, angiotensin II and bradykinin in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. if-pan.krakow.pl [if-pan.krakow.pl]
- 15. Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The analgesic effects of morphine, but not those of the enkephalinase inhibitor this compound, are enhanced in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of neprilysin by this compound (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of neprilysin by infusion of this compound into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dovepress.com [dovepress.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. li01.tci-thaijo.org [li01.tci-thaijo.org]
Technical Support Center: Optimizing Thiorphan Concentration for Maximum Enzyme Inhibition
Welcome to the technical support center for optimizing thiorphan concentration in enzyme inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for assays involving the inhibition of neprilysin (NEP) by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit neprilysin (NEP)?
A1: this compound is the active metabolite of the drug racecadotril and acts as a potent and selective inhibitor of neprilysin (NEP), a zinc-dependent metalloprotease.[1] It competitively binds to the active site of NEP, preventing the degradation of its peptide substrates.[1]
Q2: What is the typical IC50 value for this compound against neprilysin?
A2: The reported IC50 value for this compound's inhibition of neprilysin is approximately 6.9 nM.[1][2] This value can vary slightly depending on the specific experimental conditions.
Q3: What are the common substrates used in a neprilysin inhibition assay?
A3: Commonly used substrates for in vitro neprilysin activity assays are synthetic fluorogenic peptides. One such substrate is an o-aminobenzoic acid (Abz)-based peptide, which releases a quantifiable fluorescent signal upon cleavage by NEP. Another option is a quenched fluorogenic peptide substrate like qf-Aβ(12–16)AAC, which is sensitive to NEP.[3]
Q4: How should I prepare my this compound stock solution?
A4: this compound can be dissolved in DMSO to create a high-concentration stock solution, for example, at 10 mM.[4] This stock can then be serially diluted in the assay buffer to achieve the desired final concentrations for your experiment.
Q5: What are the key considerations for the assay buffer composition?
A5: A common assay buffer for neprilysin activity includes 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.05% (w/v) BSA.[4] It is critical to avoid chelating agents like EDTA or EGTA in your buffer, as neprilysin is a zinc-dependent metalloproteinase and these agents will inactivate the enzyme.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme | Ensure proper storage of neprilysin at -20°C and avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect buffer composition | Verify the pH of your assay buffer. Neprilysin has an optimal pH range. Ensure there is no EDTA or EGTA in any of your reagents.[5][6] | |
| Degraded substrate | Prepare the substrate solution fresh for each experiment. Protect fluorogenic substrates from light. | |
| High background fluorescence | Autohydrolysis of the substrate | Run a "no-enzyme" control to measure the rate of substrate degradation in the absence of neprilysin. Subtract this background from your experimental values. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Inconsistent or non-reproducible results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents where possible.[7] |
| Temperature fluctuations | Maintain a constant temperature (typically 37°C) throughout the incubation period.[4] | |
| This compound precipitation | Ensure that the final concentration of DMSO from your this compound stock solution is low enough to prevent precipitation in the aqueous assay buffer. | |
| Lower than expected inhibition by this compound | Incorrect this compound concentration | Verify the calculations for your serial dilutions. Prepare fresh this compound dilutions for each experiment. |
| High enzyme concentration | An excessively high concentration of neprilysin can lead to rapid substrate depletion, masking the inhibitory effect. Optimize the enzyme concentration to ensure the reaction remains in the linear range for the duration of the assay. | |
| Presence of interfering substances in the sample | If using biological samples, be aware that they may contain endogenous inhibitors or proteases that can interfere with the assay. Consider sample purification or dilution. |
Experimental Protocols
Detailed Methodology for this compound Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of this compound against neprilysin.[4][5]
Materials:
-
Recombinant human neprilysin (NEP)
-
This compound
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% (w/v) BSA[4]
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation:
-
Reconstitute lyophilized neprilysin in the assay buffer to a stock concentration.
-
Further dilute the enzyme stock in pre-warmed (37°C) assay buffer to the desired working concentration (e.g., 20 nM).[4]
-
-
This compound Dilution Series:
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test wells: A specific volume of each this compound dilution.
-
Positive control (no inhibitor): The same volume of assay buffer containing the same final concentration of DMSO as the test wells.
-
Negative control (no enzyme): The same volume of assay buffer.
-
-
Add the diluted neprilysin solution to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.
-
-
Initiation and Measurement:
-
Prepare the NEP substrate working solution by diluting the substrate stock in pre-warmed (37°C) assay buffer to the desired final concentration (e.g., 10 µM).[4]
-
To initiate the reaction, add the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-2 minutes.[5] The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., λex = 330 nm / λem = 430 nm for an Abz-based substrate).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each this compound concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for Neprilysin | ~6.9 nM | [1][2] |
| This compound Ki for Neprilysin | ~4.7 nM | [8] |
| Recommended this compound Concentration Range for Testing | 2 nM - 100 µM | [4] |
| Recommended Neprilysin Concentration | 20 nM | [4] |
| Recommended Substrate Concentration | 10 µM | [4] |
| Assay Temperature | 37°C | [4] |
| Assay Buffer pH | 7.4 | [4] |
Visualizations
Caption: Neprilysin signaling and inhibition by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. aviscerabioscience.net [aviscerabioscience.net]
- 2. Inhibition of neprilysin by this compound (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Peptide Substrate for Sensitively and Specifically Detecting Two Aβ-Degrading Enzymes: Neprilysin and Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. MEROPS - the Peptidase Database [ebi.ac.uk]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiorphan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the active metabolite of the prodrug racecadotril. It functions as a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[1] Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins, atrial natriuretic peptide (ANP), and substance P.[2][3] By inhibiting neprilysin, this compound increases the local concentrations of these peptides, potentiating their physiological effects.[4]
Q2: What are the primary experimental applications of this compound?
This compound is utilized in a variety of research fields, including:
-
Gastroenterology: Studying the mechanisms of diarrhea and the regulation of intestinal fluid and electrolyte secretion.[3]
-
Neuroscience: Investigating the role of enkephalins in pain perception (analgesia), neuroprotection, and cognitive function.[4][5]
-
Cardiovascular Research: Examining the effects of natriuretic peptides on blood pressure, diuresis, and natriuresis in models of hypertension and heart failure.[6]
Q3: What is the difference between this compound and Racecadotril in experimental design?
Racecadotril is a prodrug that is rapidly metabolized to this compound in vivo.[3] For in vitro assays using purified enzymes, it is recommended to use this compound directly for accurate determination of inhibitory constants (e.g., IC50).[7] In cell-based assays or in vivo studies, either Racecadotril or this compound can be used, but it is crucial to consider the metabolic conversion of Racecadotril to this compound when interpreting the results.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
In Vitro Experiments (e.g., Enzyme Inhibition Assays)
Q4: My this compound solution appears cloudy or precipitated. What should I do?
-
Possible Cause: Poor solubility or degradation of this compound.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: this compound has varying solubility in different solvents. Ensure you are using an appropriate solvent and not exceeding the solubility limit.
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment. Due to its reactive thiol group, this compound can be unstable in biological matrices.
-
Prevent Oxidation: this compound is prone to oxidation, forming disulfides.[8] It is recommended to purge the solvent with an inert gas like nitrogen before dissolving the this compound.[8]
-
Proper Storage: If short-term storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] A study on aqueous solutions suggests stability for at least 2 months at -20°C, with about 7% degradation upon thawing.[8] Storage at 4°C should be limited to 4 days and at room temperature to 1 day.[8]
-
Q5: I am observing high background fluorescence/absorbance in my neprilysin inhibition assay.
-
Possible Cause: Reagent or sample interference.
-
Troubleshooting Steps:
-
Reagent Blank: Always include a reagent blank (all components except the enzyme or substrate) to quantify and subtract background signals.[7]
-
Sample Dilution: High concentrations of protein in tissue or cell lysates can interfere with the assay. Dilute your samples to ensure the readings are within the linear range of the assay.[9]
-
Incompatible Reagents: Some protease inhibitors or other components in your sample preparation buffer may interfere with the assay. For instance, EDTA should be avoided as neprilysin is a metalloproteinase.[10]
-
Q6: The inhibitory effect of this compound in my assay is lower than expected, resulting in a high IC50 value.
-
Possible Cause: Issues with the inhibitor, enzyme activity, or assay conditions.
-
Troubleshooting Steps:
-
Inhibitor Integrity: Ensure your this compound stock solution is fresh and has been stored properly to prevent degradation.
-
Enzyme Activity: Verify the activity of your neprilysin enzyme using a positive control. Improper storage or handling can lead to loss of enzyme activity.
-
Substrate Concentration: The apparent IC50 value is dependent on the substrate concentration. It is recommended to use a substrate concentration at or below the Michaelis constant (Km) of the enzyme.[7]
-
Incubation Time and Temperature: Ensure consistent and optimal incubation times and temperatures as minor variations can significantly impact enzyme kinetics.[7]
-
Logical Workflow for Troubleshooting Low this compound Potency in In Vitro Assays
Caption: Troubleshooting workflow for unexpectedly low this compound potency.
In Vivo Experiments
Q7: I am not observing the expected physiological effect of this compound in my animal model.
-
Possible Cause: Issues with drug administration, dose, animal model, or unexpected off-target effects.
-
Troubleshooting Steps:
-
Route of Administration: The route of administration significantly impacts this compound's bioavailability and effects. For example, intravenous (i.v.) this compound had no effect on gastric secretion in rats, while intracerebroventricular (i.c.v.) administration was potent.[11]
-
Dosage: The dose-response relationship for this compound can be shallow.[12] It may be necessary to perform a dose-response study to determine the optimal dose for your specific experimental model and outcome.
-
Animal Model Specificity: The physiological effects of this compound can vary between species and even between different pathological models within the same species. For example, this compound induced vasoconstriction in control rats but not in cirrhotic rats.[6]
-
Off-Target Effects: Be aware of potential off-target effects. While this compound is a selective neprilysin inhibitor, at higher concentrations, it may inhibit other enzymes.[11] Additionally, the potentiation of multiple neprilysin substrates can lead to complex physiological responses.
-
Controls: Ensure you have appropriate vehicle controls and, if possible, a positive control (e.g., a different neprilysin inhibitor) to validate your experimental setup.
-
Q8: My in vivo results show high variability between animals.
-
Possible Cause: Inconsistent drug administration, animal handling, or underlying physiological differences.
-
Troubleshooting Steps:
-
Consistent Dosing: Ensure accurate and consistent administration of this compound to all animals.
-
Animal Handling: Stress can influence the endogenous opioid system, which may interact with the effects of this compound.[13] Standardize animal handling procedures to minimize stress.
-
Pharmacokinetics: Be aware of the pharmacokinetic profile of this compound, which can vary.[3] Consider the timing of your measurements relative to drug administration.
-
Sample Size: A small sample size may lead to a type II error, especially if there is significant individual variability in the response to this compound.[6]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 100 mM (approx. 25.3 mg/mL) | |
| Ethanol | 100 mM (approx. 25.3 mg/mL) | |
| Ethanol | 49.00 - 51.00 mg/mL | |
| Water | 4 mg/mL | [1] |
Table 2: Inhibitory Potency of this compound against Neprilysin (NEP)
| IC50 / Ki | Conditions | Reference |
| IC50: 6.9 nM | Selective NEP inhibitor | [1] |
| Ki: 0.4-9 nM | Potent NEP inhibitor | [3] |
| IC50: ~10⁻⁹ M | Inhibition of rat brain "enkephalinase A" | [12] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (following oral administration of Racecadotril)
| Parameter | Value | Conditions | Reference |
| Tmax | 1.35 h | 200 mg Racecadotril | [3] |
| Cmax | 520 ng/mL | 200 mg Racecadotril | [3] |
| t1/2 | 6.14 h | 200 mg Racecadotril | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Inert gas (e.g., nitrogen)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Purge the tube containing the powder and the solvent with nitrogen gas for 1-2 minutes to remove oxygen.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber tubes to protect from light.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Neprilysin Inhibition Assay (Fluorometric)
This is a generalized protocol and should be adapted based on the specific assay kit manufacturer's instructions.
-
Reagent Preparation:
-
Prepare assay buffer, neprilysin enzyme solution, and fluorogenic neprilysin substrate according to the kit's manual.
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same concentration of solvent as in the this compound dilutions).
-
-
Assay Procedure:
-
Add the neprilysin enzyme solution to the wells of a black, flat-bottom microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the neprilysin substrate to all wells.
-
Immediately measure the fluorescence in a microplate reader in kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
Caption: Mechanism of action of this compound.
General Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 4. content.abcam.com [content.abcam.com]
- 5. This compound, a neutral endopeptidase inhibitor used for diarrhoea, is neuroprotective in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A stability study involving HPLC analysis of aqueous this compound solutions in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. This compound and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Thiorphan degradation in stock solutions
Welcome to the Technical Support Center for Thiorphan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound, with a focus on preventing its degradation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
A1: The primary degradation pathway for this compound in solution is the oxidation of its free thiol (-SH) group. This oxidation leads to the formation of disulfide dimers and other related degradation products, which can compromise the accuracy and reproducibility of experimental results.[1][2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended. It has limited solubility in aqueous buffers like PBS.
Q3: What are the optimal storage conditions for this compound powder and its stock solutions?
A3: To ensure the long-term stability of this compound, proper storage is crucial. The solid powder should be stored at -20°C under desiccating conditions and is stable for at least four years. Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month. Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.
Q4: I'm observing variability in my experimental results when using a this compound stock solution. What could be the cause?
A4: Variability in results can often be attributed to the degradation of this compound in your stock solution. This can be caused by several factors, including:
-
Oxidation: Exposure to air can lead to the oxidation of the thiol group.
-
Improper Storage: Storing solutions at inappropriate temperatures or subjecting them to multiple freeze-thaw cycles can accelerate degradation.
-
Solvent Quality: Using solvents that have not been deoxygenated can introduce dissolved oxygen, promoting oxidation. The use of fresh, high-quality DMSO is recommended as it can absorb moisture, which may affect solubility.
-
Contamination: Contaminants in the solvent or on labware can potentially catalyze degradation.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed in thawed stock solution | The solubility limit may have been exceeded, or the solvent may have absorbed water (especially DMSO). | Gently warm the solution and sonicate to aid redissolution. Ensure you are using fresh, anhydrous DMSO. Prepare a new stock solution if the precipitate does not dissolve. |
| Loss of compound activity over time | Degradation of this compound due to oxidation. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Consider preparing solutions with a deoxygenated solvent and storing them under an inert gas atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between experiments | Inconsistent concentration of active this compound due to degradation. | Implement a strict protocol for stock solution preparation and storage. Perform a stability check of your stock solution using HPLC to determine the concentration of intact this compound. |
| Low solubility in aqueous buffer | This compound has inherently low solubility in aqueous solutions at neutral pH. | For aqueous-based assays, first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with measures to minimize oxidative degradation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with screw caps
Procedure:
-
Deoxygenate Solvent: Purge the required volume of DMSO with a gentle stream of nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Weigh this compound: In a clean, dry vial, accurately weigh the desired amount of this compound powder.
-
Dissolution: Under a stream of inert gas, add the deoxygenated DMSO to the vial containing the this compound powder to achieve the desired concentration (e.g., 10 mg/mL).
-
Mixing: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber glass vials. Overlay the solution with inert gas before tightly sealing the vials. Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a general method for assessing the stability of a this compound solution over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 10-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Standards: Prepare a fresh calibration curve of this compound standards of known concentrations.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours) after preparing the stock solution under specific storage conditions, take an aliquot and dilute it to a suitable concentration within the range of the calibration curve.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis: Quantify the peak area of this compound in the samples and compare it to the initial time point (T=0) to determine the percentage of degradation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ~50 mg/mL |
| Ethanol | ~30 mg/mL |
| DMF | ~30 mg/mL |
| PBS (pH 7.2) | ~0.5 mg/mL |
Data compiled from various supplier datasheets.
Table 2: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Stability |
| Solid Powder | N/A | -20°C | ≥ 4 years |
| Stock Solution | DMSO/Ethanol | -80°C | Up to 1 year |
| Stock Solution | DMSO/Ethanol | -20°C | Up to 1 month |
| Aqueous Solution | PBS | 4°C | < 24 hours (Prepare Fresh) |
General recommendations based on available data. Stability may vary based on specific experimental conditions.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: this compound's mechanism of action via Neprilysin inhibition.
References
Addressing solubility issues of Thiorphan in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Thiorphan in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is soluble in DMSO up to 100 mM. Ethanol is also a suitable solvent, with a solubility of up to 100 mM. For aqueous solutions, the solubility is significantly lower.
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?
A2: This is a common issue when diluting a DMSO stock solution of a sparingly soluble compound into an aqueous buffer. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is as low as possible, ideally below 1%, to minimize solvent effects on your experiment.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes help maintain solubility.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any microscopic precipitates that may have formed.
-
Warming: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility. However, be mindful of the temperature stability of this compound and other components in your assay.
Q3: What is the solubility of this compound in common aqueous buffers like PBS?
A3: The solubility of this compound in aqueous buffers is limited. For example, its solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of this compound are prone to oxidative degradation and should be prepared fresh.[3][4] If storage of an aqueous solution is necessary, it is recommended to purge the solvent with nitrogen before dissolving the this compound to minimize oxidation.[3][4] A study on the stability of this compound in an aqueous solution containing human serum albumin showed it was stable for at least 2 months at -20°C, but degradation was observed upon thawing.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | Prepare a high-concentration stock solution in DMSO or ethanol first, then dilute into the aqueous buffer. |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | The compound is "crashing out" of solution due to the solvent shift. | - Lower the final DMSO concentration.- Perform serial dilutions.- Use sonication after dilution.- Gently warm the solution.- Consider adjusting the pH of the buffer. |
| Inconsistent results in biological assays. | - Degradation of this compound in aqueous solution.- Precipitation of this compound in the assay medium. | - Prepare fresh aqueous solutions of this compound for each experiment.- If using a stock solution, ensure it has been stored properly and minimize freeze-thaw cycles.- Visually inspect for any precipitation before and during the experiment. |
Physicochemical Data for Understanding Solubility
Understanding the physicochemical properties of this compound can help predict its solubility behavior.
| Property | Value | Implication for Solubility |
| Molecular Weight | 253.32 g/mol | A relatively small molecule. |
| XLogP3-AA | 1.3[5] | This value indicates that this compound is moderately lipophilic, explaining its better solubility in organic solvents like DMSO and ethanol compared to water. |
| pKa | Not explicitly found in searches, but the presence of a carboxylic acid suggests an acidic pKa (typically 3-5). | The charge state of the carboxylic acid group is pH-dependent. At pH values above the pKa, the carboxylate form will predominate, which is generally more water-soluble than the neutral form. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 2.53 mg of this compound (Molecular Weight = 253.32 g/mol ).
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a 1:100 dilution of the stock solution into the aqueous buffer. For example, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
Vortex the solution immediately and thoroughly after adding the DMSO stock to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your experiments promptly.
-
Mechanism of Action and Signaling Pathways
This compound is a potent inhibitor of neprilysin (NEP), a cell-surface zinc-metallopeptidase also known as neutral endopeptidase or enkephalinase.[6] NEP is responsible for the degradation of several bioactive peptides. By inhibiting NEP, this compound increases the local concentrations of these peptides, leading to the potentiation of their downstream signaling effects.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
This compound's Inhibition of Neprilysin and Downstream Effects
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C12H15NO3S | CID 3132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
Technical Support Center: Minimizing Off-Target Effects of Thiorphan in Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Thiorphan in cell-based assays. Our goal is to help you design robust experiments, minimize off-target effects, and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active metabolite of the prodrug Racecadotril.[1] Its primary mechanism of action is the potent and selective inhibition of Neprilysin (NEP), also known as neutral endopeptidase (EC 3.4.24.11).[1][2] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.[2][3] By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased local concentrations and enhanced biological activity.
Q2: What are the key on-target effects of this compound in cell studies?
The primary on-target effect of this compound is the inhibition of NEP activity. This leads to the accumulation of NEP substrates, including:
-
Natriuretic peptides (ANP, BNP): These peptides play a crucial role in vasodilation and natriuresis.[4]
-
Bradykinin: A potent vasodilator involved in inflammation and blood pressure regulation.[5]
-
Enkephalins: Neuropeptides with analgesic properties.[6]
-
Substance P: A neuropeptide involved in pain transmission and inflammation.
-
Amyloid-beta (Aβ) peptide: NEP is a major enzyme responsible for the degradation of Aβ in the brain.[7][8]
Inhibition of NEP by this compound can therefore modulate signaling pathways associated with these peptides, impacting processes such as cardiovascular regulation, inflammation, and neuronal function.[9]
Q3: What are the known off-target effects of this compound?
While this compound is a highly selective inhibitor of Neprilysin, off-target effects can occur, particularly at higher concentrations. The most well-characterized off-target interaction is the inhibition of Angiotensin-Converting Enzyme (ACE).[10][11]
-
Angiotensin-Converting Enzyme (ACE): this compound exhibits weak inhibitory activity against ACE.[10][11] This can be a confounding factor in studies where the renin-angiotensin system is relevant.
-
Thermolysin: this compound shows very weak inhibition of this bacterial metalloprotease.[1]
-
Endothelin-Converting Enzyme (ECE): Inhibition of ECE by this compound is also very weak.[1]
It is crucial to use the lowest effective concentration of this compound to minimize these off-target interactions.
Q4: How can I be sure that the observed cellular phenotype is due to Neprilysin inhibition and not an off-target effect?
Validating that your observed phenotype is a direct result of on-target this compound activity is critical. A multi-faceted approach is recommended:
-
Rescue Experiment: If possible, introduce a constitutively active form of a downstream signaling molecule that is normally suppressed by NEP activity. If this rescues the phenotype induced by this compound, it supports an on-target mechanism.
-
Genetic Validation (CRISPR/Cas9): The gold standard for on-target validation is to use CRISPR/Cas9 to knock out the gene encoding Neprilysin (MME). If the phenotype observed with this compound treatment is recapitulated in the NEP-knockout cells, it provides strong evidence for an on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of this compound in my cell-based assay.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. |
| Low Neprilysin Expression | Confirm that your cell line expresses Neprilysin at a sufficient level. This can be verified by Western blot or qPCR. |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell density, incubation time, and substrate concentration (for enzymatic assays). |
| Cell Health | Monitor cell viability throughout the experiment. This compound, like any compound, can be cytotoxic at high concentrations. |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. |
Issue 2: Suspected off-target effects are confounding the results.
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | Use the lowest effective concentration of this compound that elicits the desired on-target effect. This minimizes the risk of engaging lower-affinity off-targets like ACE. |
| ACE Inhibition | If your experimental system is sensitive to changes in the renin-angiotensin system, consider using the retro-thiorphan isomer, which has significantly lower ACE inhibitory activity.[1] Alternatively, co-treat with an ACE activator if appropriate for your model. |
| Non-specific Effects | Include a negative control compound that is structurally similar to this compound but inactive against Neprilysin. This helps to distinguish between effects caused by the specific pharmacophore and those due to the chemical scaffold. |
Quantitative Data
Table 1: Inhibitory Potency of this compound and its Isomer against Neprilysin and Off-Target Enzymes
| Inhibitor | Target Enzyme | Ki (Inhibitory Constant) | Reference |
| This compound | Neprilysin (NEP) | 4.7 nM | [1] |
| Retro-thiorphan | Neprilysin (NEP) | 2.3 nM | [1] |
| Retro-thiorphan | Angiotensin-Converting Enzyme (ACE) | > 10,000 nM (>10 µM) | [1] |
| This compound | Thermolysin | 2,000 nM (2 µM) | [1] |
Experimental Protocols
Protocol 1: Determining the On-Target Efficacy of this compound using a Cell-Based Neprilysin Activity Assay
Objective: To measure the inhibition of cellular Neprilysin activity by this compound using a fluorogenic substrate.
Materials:
-
Cells expressing Neprilysin
-
This compound
-
Quenched fluorogenic NEP substrate (e.g., qf-Aβ(12–16)AAC)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
This compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO). Incubate for the desired pre-treatment time (e.g., 1 hour).
-
Substrate Addition: After pre-incubation, wash the cells with assay buffer. Add the fluorogenic NEP substrate, diluted in assay buffer, to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Plot the rate of cleavage against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Off-Target Effect of this compound on ACE Activity
Objective: To measure the inhibitory effect of this compound on Angiotensin-Converting Enzyme (ACE) activity in a cell-based or cell lysate assay.
Materials:
-
Cells or cell lysates with ACE activity
-
This compound
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)[12]
-
ACE assay buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from cells known to express ACE. Determine the protein concentration of the lysates.
-
Inhibitor Incubation: In a 96-well plate, add a standardized amount of cell lysate to each well. Add various concentrations of this compound (typically in the higher nM to µM range) or a known ACE inhibitor (e.g., Captopril) as a positive control. Incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Add the fluorogenic ACE substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of ACE activity for each this compound concentration. Determine the IC50 value of this compound for ACE inhibition.
Protocol 3: Quantification of Atrial Natriuretic Peptide (ANP) in Cell Culture Supernatants
Objective: To measure the accumulation of ANP in the supernatant of cells treated with this compound as a downstream marker of Neprilysin inhibition.
Materials:
-
Cells that secrete ANP
-
This compound
-
Cell culture medium
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with an effective concentration of this compound or vehicle control for a specified time period (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[10]
-
ELISA Assay: Perform the ANP ELISA according to the manufacturer's protocol.[1][10][13] This typically involves adding the supernatant samples and standards to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the concentration of ANP in each sample by comparing the absorbance to the standard curve.
Protocol 4: Genetic Validation of this compound's On-Target Effect using CRISPR/Cas9
Objective: To confirm that the cellular phenotype observed with this compound is due to the inhibition of Neprilysin by knocking out the MME gene.
Materials:
-
Cell line of interest
-
CRISPR/Cas9 system (e.g., lentiCRISPRv2 plasmid)
-
sgRNAs targeting the MME gene
-
Transfection reagent or electroporation system
-
Antibiotics for selection (e.g., puromycin)
-
Reagents for Western blot and the primary functional assay
Procedure:
-
sgRNA Design and Cloning: Design and clone 2-3 sgRNAs targeting a critical exon of the MME gene into the CRISPR/Cas9 vector.
-
Transfection and Selection: Transfect the cells with the MME-targeting CRISPR/Cas9 plasmids. Select for successfully transfected cells using the appropriate antibiotic.
-
Clonal Isolation: Isolate single-cell clones to generate clonal cell lines with the MME gene knocked out.
-
Knockout Verification: Verify the knockout of the MME gene at the genomic level (Sanger sequencing of the target locus) and at the protein level (Western blot for Neprilysin).
-
Phenotypic Analysis: Perform the primary functional assay on the verified MME-knockout cell lines and compare the phenotype to that of wild-type cells treated with this compound. Recapitulation of the phenotype in the knockout cells confirms the on-target effect of this compound.
Visualizations
Caption: this compound inhibits Neprilysin, increasing substrate levels.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Expression and functional profiling of neprilysin, insulin degrading enzyme and endothelin converting enzyme in prospectively studied elderly and Alzheimer’s brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Expression of Neprilysin in Skeletal Muscle Reduces Amyloid Burden in a Transgenic Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 12. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]
Technical Support Center: Optimizing Thiorphan Incubation Time in Neprilysin Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting enzyme assays involving Thiorphan, a potent inhibitor of Neprilysin (NEP), also known as enkephalinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the active metabolite of the prodrug Racecadotril. It functions as a competitive and reversible inhibitor of Neprilysin (NEP/CD10), a zinc-dependent metalloprotease.[1] By binding to the active site of NEP, this compound prevents the degradation of various endogenous peptides, including enkephalins, substance P, and atrial natriuretic peptide. This inhibition leads to an accumulation of these peptides and potentiation of their biological effects.
Q2: What is the reported inhibition constant (Ki) for this compound with Neprilysin?
The inhibition constant (Ki) for this compound with Neprilysin is approximately 4.7 nM.[1] This low nanomolar value indicates a high affinity of this compound for the enzyme.
Q3: Why is pre-incubation of this compound with Neprilysin recommended before adding the substrate?
Pre-incubation allows this compound to bind to the Neprilysin enzyme and reach equilibrium. Since the inhibition is reversible, this step ensures that the maximal level of inhibition is achieved before the enzymatic reaction is initiated by the addition of the substrate. A typical pre-incubation time is 10-15 minutes.
Q4: How does the substrate concentration affect the apparent IC50 value of this compound?
For a competitive inhibitor like this compound, the apparent IC50 value is dependent on the substrate concentration. A higher substrate concentration will require a higher concentration of this compound to achieve 50% inhibition, thus increasing the apparent IC50 value. It is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km) to obtain an IC50 value that is a closer approximation of the Ki.
Q5: What is the stability of this compound in aqueous solutions and how should it be stored?
This compound is susceptible to oxidative degradation in aqueous solutions, primarily forming disulfides. It is recommended to prepare fresh solutions of this compound for each experiment. Stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C for up to one month or -80°C for up to a year to minimize degradation. When preparing aqueous solutions, purging the solvent with nitrogen can help to reduce oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no inhibition observed | Degraded this compound: this compound is prone to oxidation. | Prepare fresh this compound solutions for each experiment from a recently prepared stock. Store stock solutions at -20°C or -80°C. |
| Incorrect this compound concentration: Calculation or dilution errors. | Double-check all calculations and ensure accurate pipetting. Perform serial dilutions carefully. | |
| Sub-optimal pre-incubation: Insufficient time for inhibitor-enzyme binding. | Ensure a pre-incubation step of at least 10-15 minutes with the enzyme and this compound before adding the substrate. | |
| High variability between replicates | Inconsistent timing: Variations in pre-incubation or reaction times. | Use a multichannel pipette for simultaneous addition of reagents. Ensure all wells are treated consistently. |
| Precipitation of this compound: Poor solubility in the assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Check the solubility of this compound in your specific assay buffer. | |
| Pipetting errors: Inaccurate liquid handling. | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Apparent IC50 value is higher than expected | High substrate concentration: Competition between substrate and inhibitor. | Use a substrate concentration at or below its Km value. |
| High enzyme concentration: A significant portion of the inhibitor is bound to the enzyme. | Reduce the enzyme concentration to a level where the inhibitor concentration is in excess. | |
| Presence of interfering substances: Components in the sample matrix may affect this compound binding. | If using complex biological samples, consider a sample clean-up step. Run appropriate controls with the sample matrix alone. | |
| High background fluorescence | Autofluorescence of this compound or other components. | Run a control with all components except the enzyme to measure the background fluorescence and subtract it from the experimental wells. |
| Contaminated reagents or plates. | Use high-quality, fresh reagents and clean, non-fluorescent microplates (black plates are recommended for fluorescence assays). | |
| Non-linear reaction progress curves | Substrate depletion: The reaction rate slows down as the substrate is consumed. | Use a lower enzyme concentration or a shorter reaction time to ensure the reaction remains in the linear range. |
| Enzyme instability: The enzyme loses activity over the course of the assay. | Check the stability of Neprilysin under your assay conditions (pH, temperature). Add stabilizing agents like BSA if necessary. | |
| Inner filter effect: At high substrate/product concentrations, the emitted fluorescence is reabsorbed. | Dilute the samples or use a fluorogenic substrate with excitation and emission wavelengths that minimize this effect. |
Data Presentation
Table 1: Typical Kinetic Parameters for Common Fluorogenic Neprilysin Substrates
| Substrate | Km (µM) | Excitation (nm) | Emission (nm) |
| Mca-RPPGFSAFK(Dnp)-OH | 2.3 | 328 | 393 |
| Abz-GGFL-EDDnp | 10 | 320 | 420 |
| Abz-DArg-Arg-Leu-EDDnp | 2.8 | 320 | 420 |
| Abz-DArg-Arg-Phe-EDDnp | 5.0 | 320 | 420 |
Data compiled from various sources.[2][3]
Table 2: Recommended Concentration Ranges for Neprilysin Inhibition Assays
| Component | Recommended Concentration | Notes |
| Neprilysin (purified) | 1 - 10 nM | The optimal concentration should be determined empirically to ensure a linear reaction rate. |
| Fluorogenic Substrate | 0.5 - 1 x Km | Using substrate concentrations around the Km is ideal for competitive inhibition studies. |
| This compound | 0.1 nM - 10 µM | A wide concentration range is necessary to generate a complete dose-response curve for IC50 determination. |
| DMSO (solvent for this compound) | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells. |
Experimental Protocols
Detailed Methodology for a Fluorometric Neprilysin Inhibition Assay with this compound
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
Materials:
-
Purified recombinant Neprilysin
-
Fluorogenic Neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving this compound and substrate)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Store at -20°C, protected from light.
-
On the day of the experiment, prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in these dilutions should be kept constant and low (e.g., <1%).
-
Prepare the working solution of Neprilysin in Assay Buffer. The optimal concentration should be determined experimentally to yield a linear reaction rate for at least 30 minutes.
-
Prepare the working solution of the fluorogenic substrate in Assay Buffer. The final concentration should be at or below the Km value.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the "blank" wells (no enzyme).
-
Add 50 µL of the Neprilysin working solution to all other wells.
-
Add 25 µL of the this compound serial dilutions to the "inhibitor" wells.
-
Add 25 µL of Assay Buffer (with the same final DMSO concentration as the inhibitor dilutions) to the "no inhibitor" (positive control) and "blank" wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "blank" wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Thiorphan Dosage and Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiorphan in various animal models.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or absent analgesic effect with this compound alone?
A: this compound on its own can exhibit weak analgesic properties, with significant effects sometimes only seen at high doses, such as 300 mg/kg administered intraperitoneally (i.p.) in mice.[1] Its primary analgesic mechanism often involves potentiating the effects of endogenous or exogenously administered opioids.[2][3][4][5] For instance, a 30 mg/kg subcutaneous (s.c.) dose in rats potentiated the analgesic effect of intraventricularly administered [D-Ala2,Met5]enkephalinamide.[5] Consider co-administration with an opioid peptide to enhance the analgesic response.
Q2: What is the relationship between Racecadotril (or Ecadotril) and this compound?
A: Racecadotril, also known as Ecadotril, is a prodrug that is rapidly metabolized into its active metabolite, this compound, through hydrolysis.[6][7] The use of a prodrug is often to improve bioavailability after oral administration. The pharmacokinetics of the active metabolite, this compound, are most relevant for understanding the pharmacodynamic effects.[6]
Q3: How do I select the appropriate administration route for my experiment?
A: The choice of administration route depends on the target system. This compound's ability to cross the blood-brain barrier can be limited. For targeting the central nervous system (CNS), direct administration routes like intracerebroventricular (i.c.v.) or intrathecal injections are often used.[2][4][8][9] For example, i.v. This compound had no effect on gastric secretion in rats, whereas i.c.v. administration potently inhibited it, suggesting a central mechanism.[9] For peripheral or systemic effects, intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes are common.[2][5][7][10]
Q4: My results differ significantly between mouse and rat models. Why is this?
A: Significant quantitative differences in pharmacokinetic parameters exist across species.[6] Variations in drug absorption, distribution, metabolism, and excretion (ADME) processes can lead to different systemic exposure levels of this compound.[6] Animals generally have faster metabolic rates than humans, and different levels of enzyme activity can impact how drugs are broken down. Therefore, direct extrapolation of dosages based solely on body weight is not always accurate, and dose optimization is often required for each species and experimental model.[11]
Q5: What are the known toxic effects of this compound or its prodrugs?
A: Studies on Ecadotril (a prodrug of this compound) in dogs provide some insight. A single high oral dose of 2,000 mg/kg resulted in low acute toxicity.[12] However, chronic administration of high doses (300 mg/kg/day for 3 months) led to significant adverse effects, including pronounced anemia, bone marrow suppression, and some evidence of liver impairment.[12] The no-observable-adverse-effect level (NOAEL) for daily oral administration in dogs was determined to be 100 mg/kg/day.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect | Insufficient Dose: The administered dose may be too low for the specific animal model or disease state.[10] | Consult the dosage table below for ranges used in similar studies. Perform a dose-response study to determine the optimal dose for your model. |
| Route of Administration: The drug may not be reaching the target tissue. For CNS effects, systemic administration may be insufficient.[9] | Consider a more direct route of administration, such as intracerebroventricular (i.c.v.) or intrathecal injection for CNS targets.[4][8] | |
| Metabolism/Clearance: The drug may be rapidly metabolized and cleared in the chosen species.[2][3][6] | Measure the plasma concentration of this compound to assess its pharmacokinetic profile in your model. Consider using a prodrug like Racecadotril for potentially different absorption kinetics.[6] | |
| Unexpected Side Effects | Dose Too High: The dose may be in the toxic range for the animal model, especially with chronic administration.[12] | Reduce the dosage. Refer to toxicity studies to establish a safe dose range. The hematopoietic system was identified as a primary target of toxicity in dogs at high repeated doses.[12] |
| Off-Target Effects: this compound inhibits Neprilysin, which degrades multiple vasoactive peptides, not just enkephalins.[10] This can lead to cardiovascular or other systemic effects.[10][13] | Monitor relevant physiological parameters (e.g., cardiac output, vascular resistance). Be aware that effects may differ between healthy and disease models; for example, this compound decreased cardiac output in control rats but not in cirrhotic rats.[10] | |
| Inconsistent Results | Variability in Animal Model: Differences in strain, age, or health status of the animals can affect drug response.[14] | Standardize the animal model as much as possible. Ensure animals are properly acclimatized before experiments.[6] |
| Drug Stability/Vehicle: The this compound solution may be unstable, or the vehicle could be causing an effect. | Prepare fresh solutions for each experiment. Run a vehicle-only control group to rule out effects from the solvent. For example, a 5 mg/ml solution of this compound has been prepared in 0.25 N sodium bicarbonate solution for infusion.[10] |
Quantitative Data: this compound Dosage in Animal Models
| Animal Model | Experimental Context | Route | Dosage | Reference |
| Mouse | Analgesia (Nociceptive Tests) | i.p. | 30 - 300 mg/kg | [2][3] |
| Brain Concentration Assay | i.p. | 300 mg/kg | [2][3] | |
| Potentiation of Stress Analgesia | i.p. | 100 mg/kg | [1] | |
| Neuroprotection | i.p. | Not specified, but reduced lesions by up to 57% | [7] | |
| Rat | Potentiation of Enkephalin Analgesia | i.p. / i.c.v. | Not specified | [2] |
| Potentiation of Enkephalinamide | s.c. | 30 mg/kg | [5] | |
| Cardiovascular/Renal Function | i.v. | 0.5 mg/kg loading dose + 0.1 mg/kg/min for 30 min | [10][13] | |
| Cognitive Dysfunction (Alzheimer's Model) | i.c.v. | Continuous infusion | [8] | |
| Potentiation of Enkephalin (Spinal) | Intrathecal | 35 µg | [4] | |
| Gastric Secretion Inhibition | i.c.v. | Not specified | [9] | |
| Primate (Macaca) | Analgesia (Shock Titration) | Intrathecal | 400 - 800 µg (no effect) | [4] |
| Dog (Beagle) | Toxicity (Prodrug Ecadotril) | Oral | 100 mg/kg/day (NOAEL) | [12] |
| Toxicity (Prodrug Ecadotril) | Oral | 300 mg/kg/day (caused anemia) | [12] |
Note: i.p. = Intraperitoneal; i.c.v. = Intracerebroventricular; s.c. = Subcutaneous; i.v. = Intravenous; NOAEL = No-Observable-Adverse-Effect Level.
Experimental Protocols
General Pharmacokinetic Study Protocol
This protocol outlines a typical design for assessing the pharmacokinetics of this compound following administration of its prodrug, Racecadotril.[6]
-
Animal Model Selection: Choose appropriate species such as Sprague-Dawley rats or CD-1 mice.[6]
-
Acclimatization: House animals in a controlled environment with standard diet and water ad libitum for a suitable period before the study.[6]
-
Dosing: Administer Racecadotril orally. For rodents, this is often done via gavage using a suspension in a vehicle like carboxymethylcellulose.[6]
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). For rodents, tail vein or saphenous vein sampling is common.[6]
-
Sample Processing: Separate plasma from blood samples by centrifugation and store at -70°C or lower until analysis.[6]
-
Bioanalysis: Determine the concentrations of Racecadotril and its active metabolite, this compound, in plasma using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.[6]
Analgesic Activity Assessment: Hot-Plate Test
This protocol is used to evaluate the analgesic effects of this compound.[2]
-
Apparatus: Use a standard hot-plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Animals: Use mice or rats, handled gently to minimize stress.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. Remove the animal immediately after the response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound via the desired route (e.g., i.p.).
-
Post-Treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency again.
-
Data Analysis: Compare the post-treatment latencies to the baseline latency. An increase in latency indicates an analgesic effect. The results can be expressed as the percentage of maximal possible effect (%MPE).
Visualizations
Caption: Mechanism of action for this compound as a Neprilysin (NEP) inhibitor.
Caption: General experimental workflow for a pharmacokinetic study in animal models.
Caption: Decision tree for troubleshooting a lack of observed effect with this compound.
References
- 1. This compound potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between enkephalinase inhibition of this compound in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between enkephalinase inhibition of this compound in vivo and its analgesic activity. | Semantic Scholar [semanticscholar.org]
- 4. Effects of this compound on the antinociceptive actions of intrathecal [D-Ala2,Met5] enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of [D-ala2]enkephalinamide analgesia in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a neutral endopeptidase inhibitor used for diarrhoea, is neuroprotective in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neprilysin by this compound (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute, subchronic, and chronic toxicity of ecadotril in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting High Variability in In Vivo Thiorphan Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in in vivo studies involving the neprilysin inhibitor, Thiorphan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its fundamental mechanism of action?
A1: this compound is the active metabolite of the prodrug racecadotril.[1] It is a potent inhibitor of the enzyme Neprilysin (NEP), also known as neutral endopeptidase (EC 3.4.24.11) or enkephalinase.[2][3] NEP is a cell-surface peptidase responsible for the degradation of a wide range of bioactive peptides.[4][5]
By inhibiting NEP, this compound prevents the breakdown of its substrates, leading to their increased concentration and prolonged activity. Key substrates include:
-
Natriuretic peptides (ANP, BNP): These peptides promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which can lower blood pressure.[2][6]
-
Enkephalins: Endogenous opioid peptides involved in pain modulation.[1][7]
-
Bradykinin and Substance P: Vasoactive peptides involved in inflammation and blood pressure regulation.[5][8]
This mechanism makes this compound a subject of interest in cardiovascular, renal, and analgesic research.[2][8][9]
Caption: this compound inhibits Neprilysin (NEP), increasing bioactive peptide levels.
Q2: What are the most common sources of variability in in vivo animal studies?
A2: High variability in animal studies is a common challenge and can generally be attributed to three main categories[10][11]:
-
Biological Variation: Inherent differences between individual animals, such as genetics (strain), age, sex, gut microbiome, and underlying health status.[10]
-
Environmental Factors: Fluctuations in the micro and macro-environment, including cage density, temperature, humidity, noise levels, and light/dark cycles.[10] Even changing the animal care technician can introduce variability.[11]
-
Experimental Procedures: Inconsistencies in how a study is performed. This is often the largest source of controllable variability and includes differences in animal handling, acclimatization periods, dosing technique (route, volume, timing), sample collection methods, and the timing of measurements.[10][11]
Q3: Why can the physiological effects of this compound be particularly complex and variable?
A3: The variability in this compound studies can be amplified by its complex pharmacology. Neprilysin degrades numerous peptides with diverse and sometimes opposing physiological actions.[5][8] For example, NEP breaks down vasodilators like ANP and bradykinin, but also vasoconstrictors like angiotensin II and endothelin-1.[5][8]
Therefore, the net effect of this compound inhibition is a delicate balance of the accumulation of all these substrates.[8] This balance can be easily shifted by the specific pathophysiological state of the animal model (e.g., heart failure vs. normal), leading to different or more variable outcomes.[5][8] Furthermore, while this compound itself does not readily cross the blood-brain barrier, its parent prodrugs (like acetorphan) can, potentially introducing central effects that add another layer of complexity.[2][12]
Troubleshooting Guide
Issue 1: High variability observed in biomarker levels (e.g., ANP, cGMP, etc.).
-
Potential Cause 1: Pre-analytical Sample Handling. Bioactive peptides like ANP are notoriously unstable and susceptible to degradation by proteases in collected blood samples. Inconsistent collection or processing techniques can introduce significant variability.
-
Troubleshooting Steps:
-
Standardize Collection: Use a consistent blood collection site and technique. Minimize animal stress during the procedure.
-
Use Protease Inhibitors: Collect blood directly into pre-chilled tubes containing a broad-spectrum protease inhibitor cocktail (e.g., EDTA with aprotinin or a commercial cocktail).
-
Control Temperature: Keep samples on ice immediately after collection and process them (i.e., centrifuge to separate plasma) as quickly as possible in a refrigerated centrifuge.
-
Standardize Storage: Aliquot plasma samples to avoid freeze-thaw cycles and store them at -80°C until analysis.
-
-
Potential Cause 2: Assay Performance. Variability can originate from the immunoassay or enzymatic assay itself, including issues with antibody lots, standard curve preparation, or operator technique.
-
Troubleshooting Steps:
-
Validate Assays: Run validation experiments to check for precision, accuracy, and specificity.
-
Use Internal Controls: Include quality control samples with known concentrations in every assay plate to monitor inter-assay variability.
-
Minimize Operator Variation: Have a single, well-trained technician perform all assays, or ensure rigorous standardization between multiple operators.
-
Issue 2: Inconsistent or unexpected hemodynamic results (e.g., blood pressure, natriuresis).
-
Potential Cause 1: Animal Stress and Acclimatization. Stress from handling or measurement devices (like tail-cuff plethysmographs) can activate the sympathetic nervous system and the renin-angiotensin-aldosterone system, directly confounding blood pressure and renal function readouts.
-
Troubleshooting Steps:
-
Adequate Acclimatization: Ensure animals are properly acclimatized to the housing facility, the experimental room, and any measurement or restraint devices before the study begins.[10] This may require several days of "mock" procedures.
-
Consistent Handling: Use a standardized, gentle handling technique for all animals.[10]
-
Control for Circadian Rhythms: Perform all measurements at the same time of day for all animals to avoid variability due to natural diurnal fluctuations in blood pressure and hormone levels.[10]
-
-
Potential Cause 2: Dosing Inconsistencies. The formulation, volume, or administration technique of this compound can significantly impact its pharmacokinetics and, consequently, its pharmacodynamic effect.
-
Troubleshooting Steps:
-
Verify Formulation: this compound can have poor solubility. Ensure it is fully dissolved before administration. Check calculations for concentration and dose volume carefully.[10]
-
Standardize Administration: Use a consistent and precise route of administration (e.g., for intraperitoneal injections, ensure the injection site is consistent). For intravenous infusions, ensure the pump is calibrated and the line is patent.
-
Consider a Pilot PK/PD Study: If variability persists, a small-scale pharmacokinetic/pharmacodynamic study can help establish the time course of drug exposure and effect, ensuring your primary endpoint measurements are taken at the optimal time.
-
Caption: Decision tree for troubleshooting sources of experimental variability.
Data Presentation
Table 1: Example this compound Dosing Regimens in Rodent Models
| Species | Model | Route of Administration | Dosing Regimen | Endpoint Measured | Reference |
| Rat | Cirrhosis (Bile Duct Ligation) | Intravenous (i.v.) | 0.5 mg/kg loading dose, followed by 0.1 mg/kg/min infusion for 30 min. | Hemodynamics, GFR, Natriuresis | [8] |
| Mouse | Nociception (Pain) | Intraperitoneal (i.p.) | 30 - 300 mg/kg (single dose) | Analgesic activity (hot-plate, tail-flick) | [9][13] |
| Rat | Nociception (Pain) | Intracerebroventricular (i.c.v) | Used to potentiate enkephalin activity. | Analgesic activity (tail-flick) | [9] |
| Rat | Spinal Cord Pain Modulation | Intrathecal | 35 - 200 µg | Potentiation of enkephalin analgesia | [14] |
Note: Doses vary significantly based on the research question, route of administration, and animal model. The doses listed are for reference and should be optimized for your specific experimental design.
Experimental Protocols
Protocol 1: General In Vivo Study Workflow
This protocol outlines a standardized workflow to minimize procedural variability.
Caption: A standardized experimental workflow to reduce procedural variability.
Protocol 2: Example this compound Formulation for Intravenous Injection
This protocol is adapted from a published study in rats and should be optimized for your specific needs.[8]
Materials:
-
This compound powder
-
0.25 N Sodium Bicarbonate (NaHCO₃) solution
-
Sterile, pyrogen-free water
-
Sterile 0.9% saline
-
Sterile filters (0.22 µm)
-
Calibrated scale and appropriate glassware/tubes
Procedure:
-
Prepare Vehicle: The vehicle solution should be prepared in the same manner as the drug solution. For example, a sterile 0.25 N sodium bicarbonate solution.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile container using an analytical balance.
-
Solubilize: Add the required volume of 0.25 N sodium bicarbonate solution to achieve the desired final concentration (e.g., 5 mg/mL as used in the reference study).[8] Vortex or sonicate gently until the powder is completely dissolved. A clear solution should be obtained.
-
Sterile Filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube or vial. This is critical for intravenous administration.
-
Use Immediately: this compound solutions should be prepared fresh on the day of the experiment and used immediately to ensure stability and potency. Do not store and reuse solutions.
-
Dose Calculation: Calculate the final injection volume for each animal based on its most recent body weight and the target dose (e.g., mg/kg).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 3. This compound | C12H15NO3S | CID 3132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Long-term neprilysin inhibition - implications for ARNIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The enkephalinase inhibitor this compound shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between enkephalinase inhibition of this compound in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between enkephalinase inhibition of this compound in vivo and its analgesic activity. | Semantic Scholar [semanticscholar.org]
- 14. Effects of this compound on the antinociceptive actions of intrathecal [D-Ala2,Met5] enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Thiorphan and its Prodrug Sinorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of Thiorphan, a potent enkephalinase inhibitor, and its prodrug, Sinorphan (also known as ecadotril). This compound is the active metabolite responsible for the therapeutic effects, while Sinorphan is the S-enantiomer of racecadotril, a prodrug designed to improve the bioavailability of this compound.[1] This comparison is supported by experimental data to assist researchers and drug development professionals in understanding the nuances of these compounds.
Mechanism of Action: Inhibition of Neprilysin
Both this compound and the active form of Sinorphan exert their effects by inhibiting neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[2][3][4] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins, natriuretic peptides, and substance P.[2][3] By inhibiting NEP, this compound increases the local concentrations of these peptides, leading to enhanced downstream signaling and various physiological effects, such as analgesia and antihypertensive actions.
In Vitro Efficacy: A Direct Look at Neprilysin Inhibition
This compound is a highly potent inhibitor of neprilysin. Studies have consistently reported its IC50 value to be in the low nanomolar range, indicating strong binding affinity to the enzyme's active site. The S- and R-isomers of this compound have been shown to be nearly equipotent in their ability to inhibit neprilysin. Since Sinorphan is the prodrug of the S-isomer of this compound, its efficacy, once metabolized, is comparable to that of this compound.
| Compound | Target | IC50 (in vitro) | Reference |
| This compound | Neprilysin (Enkephalinase) | ~1.8 - 6.9 nM | [5][6] |
| (S)-Thiorphan | Neprilysin (Enkephalinase) | ~2.2 nM | [6] |
| (R)-Thiorphan | Neprilysin (Enkephalinase) | ~1.7 nM | [6] |
Pharmacokinetics: From Prodrug to Active Metabolite
Sinorphan, as a prodrug, is rapidly absorbed and converted to its active metabolite, the S-enantiomer of this compound. This metabolic conversion is a key factor in its pharmacological activity. The pharmacokinetic profiles of this compound following administration of its prodrugs have been studied in various animal models and humans.
| Parameter | This compound (from Racecadotril in Rats) | This compound (from Racecadotril in Humans) | Reference |
| Tmax (Time to Peak Plasma Concentration) | - | ~1.35 hours | [7] |
| Cmax (Peak Plasma Concentration) | - | ~520 ng/mL (after 200 mg dose) | [7] |
| t1/2 (Elimination Half-life) | Rapid Clearance | ~6.14 hours | [7] |
Note: Direct comparative pharmacokinetic data for Sinorphan (ecadotril) versus direct administration of this compound in the same study is limited in the available literature. The data presented is for this compound as the active metabolite of racecadotril.
In Vivo Efficacy: Experimental Evidence
The in vivo efficacy of this compound and its prodrugs has been demonstrated in various preclinical models, primarily focusing on analgesia and cardiovascular effects.
Analgesic Effects
The analgesic properties of this compound are attributed to the potentiation of endogenous enkephalins in the central nervous system. Inhibition of neprilysin prevents the breakdown of these opioid peptides, leading to a prolonged and enhanced analgesic effect.
| Experimental Model | Compound | Dosage | Effect | Reference |
| Hot Plate Test (Mice) | This compound | 300 mg/kg i.p. | Significant increase in jump latency | [8] |
| Hot Plate Test (Mice) | This compound | 100 mg/kg i.p. | Potentiation of stress-induced analgesia | [8] |
Cardiovascular Effects
The inhibition of neprilysin by this compound also leads to increased levels of natriuretic peptides, which play a crucial role in cardiovascular regulation. This can result in vasodilation and a reduction in blood pressure. Clinical studies have explored the antihypertensive effects of Sinorphan.
| Experimental Model | Compound | Dosage | Effect | Reference |
| Hypertensive Patients | Sinorphan | - | Antihypertensive activity observed | [2] |
| Cirrhotic Rats | This compound | 0.5 mg/kg loading dose followed by 0.1 mg/kg/min infusion | Increased urinary sodium excretion without significant hemodynamic changes | [9] |
Experimental Protocols
In Vitro Neprilysin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against neprilysin.
Materials:
-
Recombinant human neprilysin
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compounds (this compound, Sinorphan)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant human neprilysin to each well of the microplate.
-
Add the different concentrations of the test compounds to the wells.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorometric plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the rate of substrate hydrolysis for each compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of a test compound in mice.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Male Swiss albino mice (20-25 g)
-
Test compounds (this compound, Sinorphan) dissolved in a suitable vehicle
-
Vehicle control (e.g., saline)
-
Positive control (e.g., Morphine)
Procedure:
-
Acclimatize the mice to the experimental room for at least one hour before the test.
-
Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Administer the test compounds, vehicle, or positive control to different groups of mice via the desired route (e.g., intraperitoneally, i.p.).
-
At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.
-
Start a stopwatch immediately and observe the mouse for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) for the first sign of nociception. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Compare the mean latencies of the drug-treated groups with the vehicle control group to determine the analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mechanism of action of this compound and active Sinorphan.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neprilysin - Wikipedia [en.wikipedia.org]
- 3. Effects of neprilysin and neprilysin inhibitors on glucose homeostasis: Controversial points and a promising arena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. [The relationship between natriuretic peptides and neprilysin pathways: the clinical simplification against the complexity of biological systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
Thiorphan's Efficacy in Neprilysin Inhibition: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive comparison of Thiorphan's inhibitory effect on neprilysin (NEP), also known as neutral endopeptidase 24.11, against other known inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to support research and development in this field.
Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several bioactive peptides, making it a significant therapeutic target for various cardiovascular and neurological conditions.[1][2] this compound is a selective and reversible inhibitor of neprilysin.[3] This guide will delve into the quantitative validation of this compound's inhibitory action and compare it with other notable neprilysin inhibitors.
Comparative Inhibitory Potency of Neprilysin Inhibitors
The inhibitory efficacy of various compounds against neprilysin is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). A lower value indicates a higher potency of the inhibitor. The table below summarizes the available data for this compound and other selected neprilysin inhibitors.
| Inhibitor | Active Form | IC50 (nM) | Ki (nM) | Notes |
| This compound | This compound | 6.9[4][5] | 4.7[3] | A selective and reversible NEP inhibitor. |
| Sacubitril | LBQ657 | 5 | - | Prodrug (Sacubitril) is converted to the active form LBQ657.[6] |
| Candoxatril | Candoxatrilat | - | 0.8 | Prodrug (Candoxatril) is converted to the active form Candoxatrilat. |
| Ecadotril | S-acetyl-thiorphan | - | - | Prodrug of this compound. |
| Omapatrilat | Omapatrilat | - | - | A dual inhibitor of both neprilysin and angiotensin-converting enzyme (ACE).[3] |
| Phosphoramidon | Phosphoramidon | 2 | - | A naturally occurring NEP inhibitor often used as a reference compound. |
Experimental Protocols: Validation of Neprilysin Inhibition
The following section outlines a standard experimental protocol for determining the inhibitory effect of compounds like this compound on neprilysin activity using a fluorometric assay. This method is based on the principle that the cleavage of a fluorogenic substrate by neprilysin results in a detectable fluorescent signal. The reduction in this signal in the presence of an inhibitor is proportional to its inhibitory activity.
Materials and Reagents:
-
Recombinant Human Neprilysin
-
Fluorogenic Neprilysin Substrate (e.g., N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)
-
Neprilysin Assay Buffer[7]
-
This compound and other test inhibitors
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 330/430 nm)[7]
-
Protease inhibitors (e.g., PMSF, Aprotinin)[7]
Experimental Procedure:
-
Preparation of Reagents:
-
Reconstitute recombinant neprilysin in the assay buffer to a final concentration of 400 ng/mL.[1]
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of the assay buffer.
-
Add 10 µL of the serially diluted inhibitor solutions to the respective wells. For the control wells (no inhibition), add 10 µL of assay buffer.
-
Add 20 µL of the reconstituted neprilysin enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity in a kinetic mode for 60 minutes at 37°C, with excitation at 330 nm and emission at 430 nm.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of neprilysin inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating neprilysin inhibition.
Caption: Neprilysin signaling pathway and inhibition by this compound.
References
- 1. BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neprilysin inhibition: A brief review of past pharmacological strategies for heart failure treatment and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
A Comparative Analysis of Thiorphan and Other NEP Inhibitors for Researchers
A comprehensive guide to the efficacy, selectivity, and experimental evaluation of key Neprilysin (NEP) inhibitors, offering a comparative analysis of Thiorphan against other notable compounds in the class.
This guide is designed for researchers, scientists, and drug development professionals, providing a detailed comparison of this compound with other Neprilysin (NEP) inhibitors such as Racecadotril, Sacubitril, and Candoxatril. This document outlines their mechanism of action, comparative potency, and selectivity, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeting Neprilysin
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides.[1][2] By inhibiting NEP, these compounds prevent the degradation of endogenous peptides like natriuretic peptides (ANP, BNP), bradykinin, and enkephalins, leading to an amplification of their physiological effects.[3][4] This mechanism is central to their therapeutic applications in cardiovascular diseases and diarrhea.[5][6]
The inhibition of NEP leads to increased levels of natriuretic peptides, which in turn promote vasodilation, natriuresis (sodium excretion), and diuresis (urine production).[3][4] This helps to reduce blood pressure and cardiac load. Furthermore, by preventing the breakdown of enkephalins in the gut, NEP inhibitors can reduce intestinal hypersecretion of water and electrolytes, which is the basis for their antidiarrheal effect.[6]
Comparative Analysis of NEP Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other selected NEP inhibitors based on available experimental data.
Table 1: In Vitro Potency of NEP Inhibitors
| Compound | Prodrug Of | Target Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Racecadotril | Neprilysin (NEP) | 6.1 | 3.5 - 4.7 | [1][7][8] |
| Racecadotril | - | Neprilysin (NEP) | 4500 | - | |
| Sacubitrilat (LBQ657) | Sacubitril | Neprilysin (NEP) | <100 | - | [9] |
| Candoxatrilat | Candoxatril | Neprilysin (NEP) | <100 | - | [9] |
| Retro-thiorphan | - | Neprilysin (NEP) | - | 6 | [7] |
Table 2: Selectivity of this compound
| Enzyme | Ki (nM) | Fold Selectivity (vs. NEP) | Reference(s) |
| Neprilysin (NEP) | 3.5 | - | [7] |
| Angiotensin-Converting Enzyme (ACE) | 140 | 40 | [7] |
| Endothelin-Converting Enzyme 1 (ECE-1) | >10,000 | >2857 | [8] |
Note: IC50 and Ki values can vary between different experimental setups. The data presented here is for comparative purposes.
This compound, the active metabolite of Racecadotril, is a potent NEP inhibitor.[6] While this compound itself shows some inhibitory activity against Angiotensin-Converting Enzyme (ACE), retro-thiorphan was developed to be a highly selective NEP inhibitor with significantly reduced affinity for ACE.[7] Sacubitrilat and Candoxatrilat are also potent NEP inhibitors.[9] It is important to note that some NEP inhibitors were initially designed as dual inhibitors, targeting both NEP and ACE.[9]
Signaling Pathways
The therapeutic effects of NEP inhibitors are primarily mediated through the potentiation of the natriuretic peptide system and its interplay with the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Protocols
In Vitro NEP Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency (IC50) of NEP inhibitors using a fluorometric assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Neprilysin.
Materials:
-
Recombinant human Neprilysin (NEP)
-
NEP substrate (e.g., a Methoxy-Coumarin-Acetic acid (MCA)-based peptide)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Test compounds (NEP inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~330/430 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the NEP enzyme to a working concentration in the assay buffer.
-
Assay Reaction:
-
Add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted test compound or vehicle control to the respective wells.
-
Add 20 µL of the diluted NEP enzyme to all wells except for the blank (add 20 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the NEP substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
In Vivo Evaluation in a Hypertensive Animal Model
This protocol provides a general framework for assessing the in vivo efficacy of NEP inhibitors in a model of hypertension.
Objective: To evaluate the effect of a NEP inhibitor on blood pressure in hypertensive rats.
Animal Model: Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive rats on a high-salt diet.
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Blood Pressure Measurement:
-
Implant telemetry devices for continuous blood pressure monitoring, or
-
Use the tail-cuff method for non-invasive blood pressure measurements.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle control orally (gavage) or via intraperitoneal injection at a predetermined dose and frequency.
-
-
Monitoring:
-
Record systolic, diastolic, and mean arterial blood pressure and heart rate at regular intervals for a specified duration (e.g., 24 hours post-dose).
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each treatment group.
-
Compare the blood pressure-lowering effect of the test compound to the vehicle control using appropriate statistical analysis (e.g., ANOVA).
-
Conclusion
This compound is a potent and well-characterized NEP inhibitor that has served as a benchmark for the development of other compounds in this class. The comparative data presented in this guide highlights the varying potencies and selectivities among different NEP inhibitors. For researchers and drug development professionals, the choice of inhibitor will depend on the specific therapeutic application and desired pharmacological profile. The provided experimental protocols offer a starting point for the in vitro and in vivo evaluation of novel NEP inhibitors. Further research into the nuanced effects of these inhibitors on various signaling pathways will continue to expand their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of neprilysin and neprilysin inhibitors on glucose homeostasis: Controversial points and a promising arena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 4. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 5. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 6. The enkephalinase inhibitor this compound shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MEROPS - the Peptidase Database [ebi.ac.uk]
- 9. Pharmacologic Comparison of Clinical Neutral Endopeptidase Inhibitors in a Rat Model of Acute Secretory Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Thiorphan's Metalloprotease Cross-reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiorphan's inhibitory activity across various metalloproteases, supported by experimental data and detailed protocols. This compound is a potent inhibitor of Neprilysin (NEP), a key enzyme in cardiovascular and neurological pathways. Understanding its cross-reactivity with other metalloproteases is crucial for assessing its selectivity and potential off-target effects.
Executive Summary
This compound demonstrates high selectivity for its primary target, Neprilysin (NEP), with a Ki value in the low nanomolar range. Its inhibitory activity against other metalloproteases, such as Angiotensin-Converting Enzyme (ACE) and Thermolysin, is significantly weaker, with Ki values in the higher nanomolar to micromolar range. Limited data suggests weak to negligible inhibition of other metalloproteases like Endothelin-Converting Enzyme 1 and Matrilysin. This guide compiles the available quantitative data, outlines experimental methodologies for assessing cross-reactivity, and provides visual representations of the relevant signaling pathways.
Comparison of this compound's Inhibitory Activity
The following table summarizes the known inhibition constants (Ki) of this compound against various metalloproteases. A lower Ki value indicates stronger inhibition.
| Metalloprotease Family | Enzyme | Species | Ki (nM) | Reference |
| M13 (Neprilysin family) | Neprilysin (NEP) | Not Specified | 4.7 | [1] |
| M13 (Neprilysin family) | Angiotensin-Converting Enzyme (ACE) | Not Specified | 150 | [1] |
| M4 (Thermolysin family) | Thermolysin | Bacillus thermoproteolyticus | 2000 | [1][2] |
| M13 (Neprilysin family) | Endothelin-Converting Enzyme 1 (ECE-1) | Not Specified | Very Weak Inhibition | [1] |
| M10 (Matrixin family) | Matrilysin (MMP-7) | Not Specified | Very Weak Inhibition | [1] |
Note: Data on a broader range of metalloproteases, particularly various Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), is limited in the public domain. The provided data is based on available literature.
Signaling Pathways
To understand the functional implications of this compound's activity, it is essential to visualize the signaling pathways in which its primary target and potential off-targets are involved.
Neprilysin (NEP) Signaling Pathway
Neprilysin is a key regulator of several vasoactive peptides. By inhibiting NEP, this compound prevents the degradation of these peptides, leading to their increased bioavailability and downstream effects.
Caption: Neprilysin (NEP) signaling pathway and the inhibitory action of this compound.
Angiotensin-Converting Enzyme (ACE) Signaling Pathway
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. This compound exhibits weak inhibitory activity against ACE.
References
A Comparative Guide to the Analgesic Effects of Thiorphan's [R] Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of the [R] isomer of Thiorphan against its [S] isomer and other relevant compounds. The content is supported by experimental data to validate the analgesic effects and elucidate the underlying mechanisms of action.
Introduction
This compound is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting NEP, this compound increases the availability of enkephalins in the synaptic cleft, thereby enhancing their natural pain-relieving effects. This compound exists as a racemic mixture of [R] and [S] enantiomers. Experimental evidence has demonstrated a significant dissociation between the enkephalinase inhibitory activity and the analgesic potency of these isomers, with the [R] isomer exhibiting substantially greater analgesic effects in vivo.[1] This guide delves into the validation of these analgesic properties, presenting comparative data and detailed experimental methodologies.
Comparative Efficacy of this compound Isomers
The analgesic superiority of the [R] isomer of this compound is a key finding in the study of its pharmacological profile. While both the [R] and [S] isomers are potent inhibitors of enkephalinase, their in vivo analgesic activities differ significantly.[1] This suggests that mechanisms beyond simple NEP inhibition may contribute to the analgesic action of the [R] isomer.[1]
Enzyme Inhibition Profile
A comparison of the inhibitory activity of the this compound isomers on enkephalinase and angiotensin-converting enzyme (ACE) reveals important differences that may underlie their distinct pharmacological effects.
| Isomer | Enkephalinase Inhibition (Ki) | Angiotensin-Converting Enzyme (ACE) Inhibition (Ki) | Reference |
| [R]-Thiorphan | 1.7 nM | 4800 nM | [2] |
| [S]-Thiorphan | 2.2 nM | 110 nM | [2] |
As shown in the table, both isomers exhibit potent, near-equipotent inhibition of enkephalinase. However, the [S] isomer is a significantly more potent inhibitor of ACE, an enzyme involved in the renin-angiotensin system, which regulates blood pressure.[1] The lower ACE inhibitory activity of the [R] isomer makes it a more specific agent for targeting the enkephalinergic system for analgesia, with potentially fewer cardiovascular side effects.
In Vivo Analgesic Activity
The most striking difference between the this compound isomers is observed in in vivo models of analgesia. The [R] isomer is principally responsible for the analgesic activity of the racemic mixture.[1]
| Isomer | Analgesic Activity (Hot Plate Test) | Analgesic Activity (Writhing Test) | Analgesic Activity (Tail Flick Test) | Reference |
| [R]-Thiorphan | Substantially greater analgesic activity | Significant reduction in writhing | Potentiates opioid-induced analgesia | [1] |
| [S]-Thiorphan | Significantly lower analgesic activity | Less effective in reducing writhing | Less effective in potentiating opioid-induced analgesia | [1] |
Experimental Protocols
The validation of the analgesic effects of [R]-Thiorphan has been established through various preclinical models of pain. The methodologies for the key experiments are detailed below.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal stimulus and is particularly useful for evaluating centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature (typically 55 ± 0.5°C) and enclosed by a transparent cylinder.
-
Procedure:
-
Animals (typically mice) are placed individually on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound ([R]-Thiorphan, [S]-Thiorphan, or vehicle control) is administered, and the latency is measured at predetermined time points.
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus is indicative of an analgesic effect.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a set period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the control group indicates an analgesic effect.
Tail Flick Test
The tail flick test is another method to assess the response to a thermal stimulus and is primarily used to evaluate spinally mediated analgesia.
-
Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal's tail is positioned in the apparatus.
-
The light beam is activated, and the time taken for the animal to flick its tail away from the heat source is measured.
-
A cut-off time is used to prevent tissue damage.
-
The test compound is administered, and the tail flick latency is measured at various time intervals.
-
-
Endpoint: An increase in the tail flick latency indicates an analgesic effect. This compound on its own has been shown to have weak effects in this test but can potentiate the analgesia induced by opioids.[3]
Signaling Pathways and Experimental Workflow
Signaling Pathway of [R]-Thiorphan's Analgesic Effect
The primary mechanism of action of [R]-Thiorphan is the inhibition of enkephalinase, leading to an accumulation of endogenous enkephalins. These enkephalins then act on opioid receptors to produce an analgesic effect.
Caption: Mechanism of [R]-Thiorphan's analgesic action.
General Experimental Workflow for Analgesic Validation
The following diagram illustrates a typical workflow for validating the analgesic effects of a compound like [R]-Thiorphan.
Caption: Workflow for in vivo analgesic validation.
Conclusion
The available evidence strongly supports the validation of the [R] isomer of this compound as a potent analgesic agent. Its efficacy is primarily attributed to the inhibition of enkephalinase, leading to the potentiation of endogenous opioid signaling. The clear distinction in analgesic activity between the [R] and [S] isomers, despite their similar enkephalinase inhibitory profiles, underscores the potential for developing more specific and effective analgesic drugs. The lower ACE inhibitory activity of the [R] isomer further enhances its therapeutic potential by minimizing potential cardiovascular side effects. Further research focusing on the nuanced mechanisms that differentiate the in vivo effects of the this compound enantiomers will be valuable for the development of next-generation analgesics.
References
- 1. Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of this compound and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of [D-ala2]enkephalinamide analgesia in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiorphan and Second-Generation Enkephalinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiorphan, the active metabolite of the first-generation enkephalinase inhibitor racecadotril, and more recently developed second-generation inhibitors. This analysis is supported by experimental data to assist researchers and professionals in drug development in understanding the nuances of these compounds.
Enkephalinase, also known as neprilysin (NEP), is a zinc-dependent metalloprotease that degrades several endogenous vasoactive and neuroactive peptides, including enkephalins, natriuretic peptides, and substance P.[1][2] Inhibition of this enzyme potentiates the physiological effects of these peptides, leading to therapeutic applications in conditions such as diarrhea, pain, and heart failure.[2]
Generational Classification of Enkephalinase Inhibitors
While a formal generational classification is not universally established, for the purpose of this guide, "second-generation" enkephalinase inhibitors are characterized by features such as dual-target inhibition (e.g., NEP and angiotensin-converting enzyme [ACE]), development as co-drugs or combination therapies, and potentially improved pharmacokinetic and pharmacodynamic profiles for specific therapeutic applications beyond acute diarrhea. This compound, the active metabolite of racecadotril, is considered a first-generation inhibitor primarily targeting NEP for its anti-secretory effects in the gut.[3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and the active metabolites of selected second-generation enkephalinase inhibitors against neutral endopeptidase (neprilysin).
| Inhibitor | Prodrug | Target Enzyme(s) | IC50 (nM) for NEP | Ki (nM) for NEP | References |
| This compound | Racecadotril | NEP | 1.5 - 6.1 | 0.4 - 9 | [3] |
| Candoxatrilat | Candoxatril | NEP | ~4.3 | ~1.9 | |
| LBQ657 | Sacubitril | NEP | ~5 | ~2.2 | [4] |
| Omapatrilat | - | NEP, ACE | ~8.3 | ~1.3 |
Note: IC50 and Ki values can vary between studies due to different experimental conditions (e.g., substrate concentration, enzyme source). The data presented here are representative values from the literature.
Pharmacokinetic Profiles
A comparative overview of the pharmacokinetic parameters of the active metabolites is crucial for understanding their in vivo efficacy and dosing regimens.
| Parameter | This compound (from Racecadotril) | LBQ657 (from Sacubitril) | References |
| Bioavailability | ~60% (of Sacubitril) | >60% (of Sacubitril) | [5] |
| Tmax (hours) | 1 | 2 | [5][6] |
| Protein Binding | 90% | 94-97% | [6] |
| Elimination Half-life (hours) | ~3 | ~11.5 | [7] |
| Metabolism | Further metabolized to inactive compounds | Not significantly metabolized | [7] |
| Excretion | Primarily renal | Primarily renal | [7] |
Mechanism of Action and Signaling Pathways
Enkephalinase (NEP) inhibitors prevent the degradation of endogenous peptides. The primary signaling pathway involves the potentiation of natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]). This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates various downstream effects, including vasodilation and natriuresis.
Caption: Signaling pathway of enkephalinase inhibition.
Experimental Protocols
In Vitro Neprilysin (Enkephalinase) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro potency (IC50) of test compounds against neprilysin.[8]
Objective: To quantify the inhibitory activity of compounds like this compound and second-generation inhibitors on recombinant human neprilysin.
Materials:
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Abz-GGFLRRV-EDDnp)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM NaCl and 10 µM ZnCl2
-
Test compounds (this compound, etc.) dissolved in DMSO
-
Positive control inhibitor (e.g., Phosphoramidon)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
In the 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for control wells), and the recombinant neprilysin.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately start monitoring the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro NEP inhibition assay.
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of this compound and second-generation inhibitors after oral administration of their respective prodrugs in an animal model (e.g., rats or mice).
Materials:
-
Test compounds (prodrugs: Racecadotril, Sacubitril, etc.)
-
Animal models (e.g., Sprague-Dawley rats)
-
Dosing vehicles (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the prodrugs orally at a specified dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the active metabolites (this compound, LBQ657, etc.) from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the active metabolites in the plasma extracts using a validated HPLC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion
This compound is a potent and selective inhibitor of neprilysin, primarily used for its antidiarrheal effects. Second-generation enkephalinase inhibitors, such as the active metabolite of sacubitril (LBQ657), have been developed with broader therapeutic applications in mind, particularly in cardiovascular diseases. These newer agents are often part of dual-acting compounds or co-therapies, reflecting a strategic evolution in targeting the pathways modulated by neprilysin. While direct comparative data can be variable, the trend towards dual-target inhibition and improved pharmacokinetic profiles for chronic dosing regimens are key differentiators for the second-generation compounds. The choice of inhibitor will ultimately depend on the specific therapeutic indication and desired pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Enkephalinase inhibitors: potential agents for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of neprilysin in complex with the active metabolite of sacubitril - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A NEW FLUOROMETRIC ASSAY FOR NEUTRAL ENDOPEPTIDASE (EC-3.4.24.11) [repositorio.unifesp.br]
A Comparative Guide to Statistical Methods for Validating Thiorphan Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thiorphan, the active metabolite of the anti-diarrheal prodrug racecadotril, with alternative therapeutic agents. The following sections detail the mechanism of action of this compound, its analytical validation methods, and its performance relative to other common treatments for diarrhea, supported by experimental and clinical data.
This compound: Mechanism of Action and Selectivity
This compound exerts its therapeutic effect through the potent and selective inhibition of neutral endopeptidase (NEP), also known as neprilysin.[1] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins. By inhibiting NEP, this compound prevents the breakdown of enkephalins in the gastrointestinal tract. Elevated enkephalin levels lead to a reduction in intestinal hypersecretion of water and electrolytes, which is a primary cause of acute diarrhea.[2]
This compound's selectivity is a key aspect of its pharmacological profile. It is a highly potent inhibitor of NEP with a reported inhibition constant (Ki) of approximately 4.7 nM.[1] In contrast, its inhibitory activity against angiotensin-converting enzyme (ACE), another zinc metalloprotease, is significantly weaker, with a Ki value of around 150 nM.[1] This selectivity for NEP over ACE is advantageous as it minimizes the potential for off-target effects related to the renin-angiotensin system.
Comparative Analysis of this compound and Alternatives
The primary therapeutic application of this compound (via its prodrug, racecadotril) is the treatment of acute diarrhea. This section compares its performance with other commonly used anti-diarrheal agents: loperamide, eluxadoline, and crofelemer.
| Feature | This compound (Racecadotril) | Loperamide | Eluxadoline | Crofelemer |
| Mechanism of Action | Neutral Endopeptidase (NEP) inhibitor; reduces intestinal secretion. | μ-opioid receptor agonist; decreases intestinal motility. | Mixed μ- and κ-opioid receptor agonist, and δ-opioid receptor antagonist; acts locally to reduce motility and pain. | Inhibitor of CFTR and CaCC chloride channels; normalizes fluid secretion. |
| Primary Indication | Acute diarrhea. | Acute and chronic diarrhea. | Diarrhea-predominant irritable bowel syndrome (IBS-D). | Non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[3] |
| Effect on Gut Motility | No significant effect on intestinal transit time.[4] | Significantly slows intestinal motility. | Slows gastrointestinal motility.[5] | No significant effect on motility. |
| Key Efficacy Findings | More effective than placebo; similar efficacy to loperamide in reducing diarrhea duration.[4][6] | Effective in reducing the duration and frequency of diarrhea. | Significantly improves stool consistency and reduces abdominal pain in IBS-D patients.[5] | Clinically significant reduction in watery stools in HIV-associated diarrhea.[3] |
| Common Side Effects | Headache, nausea. Less constipation compared to loperamide.[4][7] | Constipation, abdominal cramps, dizziness. | Constipation, nausea, abdominal pain.[5] | Upper respiratory tract infection, flatulence, nausea. Minimal systemic side effects.[3] |
Clinical Data Summary: Racecadotril vs. Loperamide
Several clinical studies have directly compared the efficacy and tolerability of racecadotril with loperamide for the treatment of acute diarrhea in adults and children.
| Parameter | Racecadotril | Loperamide | Reference |
| Median Duration of Diarrhea (hours) | 55.0 | 55.0 | [4][7] |
| Incidence of Constipation | 12.9% - 16% | 25% - 29% | [4][7] |
| Duration of Abdominal Distension (hours) | 5.4 | 24.4 | [4][7] |
| Overall Clinical Success | 92% | 93% | [4] |
These studies generally conclude that racecadotril and loperamide have comparable efficacy in resolving diarrhea, but racecadotril is associated with a significantly lower incidence of reactive constipation.[4][7]
Experimental Protocols
Neutral Endopeptidase (NEP) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on NEP using a fluorogenic substrate.
Materials:
-
Purified recombinant human NEP
-
This compound (or other test inhibitors)
-
Fluorogenic NEP substrate (e.g., Suc-Ala-Ala-Phe-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM ZnSO4, 0.01% Tween-20)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions: Prepare serial dilutions of this compound in Assay Buffer. Prepare a working solution of the NEP enzyme and the fluorogenic substrate in Assay Buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the NEP enzyme solution to each well of the 96-well plate. Add the various concentrations of this compound to the wells. Include wells with enzyme and buffer only (positive control) and wells with buffer only (background control). Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for a specified period (e.g., 30-60 minutes).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of this compound in plasma, often used in pharmacokinetic and bioequivalence studies.[2]
Materials:
-
Human plasma samples
-
This compound analytical standard and a deuterated internal standard (e.g., this compound-d7)
-
Acetonitrile (for protein precipitation)
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Add cold acetonitrile (e.g., 3 volumes) to precipitate plasma proteins.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 or other appropriate column with a mobile phase gradient (e.g., water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid) to separate this compound and its internal standard from other plasma components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Method Validation: HPLC-UV vs. LC-MS/MS for this compound Analysis
The two primary analytical techniques for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | LC-MS/MS |
| Sensitivity | Lower (LLOQ typically in the µg/mL range) | Higher (LLOQ typically in the ng/mL to pg/mL range) |
| Selectivity | Lower, potential for interference from co-eluting compounds. | Higher, due to the specificity of mass-to-charge ratio detection. |
| Sample Preparation | Often requires more extensive cleanup (e.g., solid-phase extraction). | Can often use simpler methods like protein precipitation. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and operational expenses. |
| Throughput | Generally lower due to longer run times and more complex sample preparation. | Higher, with faster run times possible. |
Pharmacokinetic Parameters of this compound
The following table summarizes typical pharmacokinetic parameters for this compound following oral administration of a 100 mg dose of racecadotril, as determined in bioequivalence studies.
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | ~550 - 650 | ng/mL | [8][9] |
| Tmax (Time to Maximum Concentration) | ~1.0 - 1.5 | hours | [8][9] |
| AUC0-t (Area Under the Curve) | ~1500 - 2000 | ng*h/mL | [8][9] |
| t1/2 (Half-life) | ~3 | hours | [8][9] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for the bioanalysis of this compound.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Crofelemer for the treatment of chronic diarrhea in patients living with HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Comparison of the Efficacy and Tolerability of Racecadotril with Other Treatments of Acute Diarrhea in Adults [frontiersin.org]
- 5. Efficacy and Safety of Eluxadoline in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Comparison of the Efficacy and Tolerability of Racecadotril with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming Thiorphan's Enkephalin-Boosting Mechanism with Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiorphan's performance against other enkephalinase inhibitors, supported by experimental data from knockout models. This guide delves into the intricacies of this compound's mechanism of action and its validation through genetic models.
This compound, and its orally active prodrug racecadotril, are potent inhibitors of neprilysin (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting NEP, this compound increases the availability of enkephalins in the synaptic cleft, thereby potentiating their natural analgesic and other physiological effects. The use of knockout (KO) animal models, specifically those lacking the gene for neprilysin (NEP KO), has been instrumental in unequivocally confirming this mechanism of action.
This compound's Mechanism of Action: A Signaling Pathway Overview
Enkephalins are neurotransmitters that play a crucial role in pain modulation and other neurological processes. Their signaling is terminated by the enzymatic activity of neprilysin. This compound's inhibitory action on neprilysin prevents this degradation, leading to an accumulation of enkephalins and enhanced activation of opioid receptors.
Confirming the Mechanism with Neprilysin Knockout Models
The most definitive evidence for this compound's mechanism of action comes from studies utilizing neprilysin knockout (NEP KO) mice. These genetically engineered animals lack the primary target of this compound.
Experimental Workflow:
A typical experimental workflow to confirm this compound's mechanism using NEP KO mice involves comparing the physiological and behavioral responses of wild-type (WT) and NEP KO mice to this compound administration.
Logical Framework for Confirmation:
The logic behind using NEP KO mice is straightforward: if this compound's effects are primarily mediated through the inhibition of neprilysin, then its administration to animals lacking this enzyme should result in a significantly diminished or absent response compared to wild-type animals.
Comparative Performance Data
The following tables summarize key quantitative data comparing the performance of this compound and other enkephalinase inhibitors.
Table 1: In Vitro Inhibitory Potency against Neprilysin (Enkephalinase)
| Inhibitor | IC50 (nM) | Ki (nM) | Reference |
| This compound | ~1.9 - 4.7 | 1.4 | [1] |
| Kelatorphan | - | 1.4 | [1] |
| RB 38 A | - | - | [2] |
Note: IC50 and Ki values can vary depending on the experimental conditions and tissue source.
Table 2: Analgesic Effects in Wild-Type vs. NEP Knockout Mice
| Treatment | Genotype | Analgesic Response (e.g., % MPE in Hot Plate Test) | Interpretation | Reference |
| This compound | Wild-Type | Significant increase in pain threshold | This compound is effective in the presence of NEP | [3][4][5] |
| This compound | NEP KO | No significant change in pain threshold | This compound's analgesic effect is lost in the absence of NEP, confirming it as the primary target | [6] |
| Vehicle | Wild-Type | Baseline pain response | Control for handling and injection stress | [3] |
| Vehicle | NEP KO | Baseline pain response (may be slightly altered due to chronic high enkephalin levels) | Establishes baseline for NEP KO mice | [6] |
Detailed Experimental Protocols
Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol is adapted from established methods for delivering substances directly into the central nervous system.[2][7][8][9]
Materials:
-
This compound solution (dissolved in appropriate vehicle, e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Wild-type and NEP knockout mice
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target lateral ventricle. Coordinates are typically determined relative to bregma (e.g., 0.5 mm posterior, 1.0 mm lateral).
-
Injection: Slowly lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 2.0 mm ventral from the skull surface).
-
Infusion: Infuse the this compound solution (typically 1-5 µL) over several minutes to allow for diffusion and prevent tissue damage.
-
Post-operative Care: After infusion, slowly retract the needle and suture the scalp incision. Monitor the mouse during recovery.
Hot Plate Test for Analgesia
This is a standard behavioral assay to assess thermal pain sensitivity.[3]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
-
Treated mice (as per the experimental design)
Procedure:
-
Acclimation: Allow the mouse to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place the mouse on the hot plate (maintained at a constant temperature, e.g., 55°C) and start the timer.
-
Response Latency: Record the time it takes for the mouse to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency.
-
Drug Administration: Administer this compound or vehicle according to the experimental protocol.
-
Post-treatment Measurement: At specified time points after drug administration, repeat the hot plate test and record the response latency.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) to quantify the analgesic effect.
Conclusion
The use of neprilysin knockout models has been pivotal in unequivocally demonstrating that this compound exerts its pharmacological effects, most notably analgesia, through the specific inhibition of neprilysin. The lack of a significant response to this compound in NEP KO mice provides compelling evidence that this enzyme is its primary target for modulating the enkephalinergic system. This targeted mechanism of action, confirmed through rigorous genetic and pharmacological studies, underscores the therapeutic potential of this compound and other neprilysin inhibitors in conditions where potentiation of endogenous opioid signaling is desired. Further comparative studies in these knockout models will continue to refine our understanding of the nuances between different enkephalinase inhibitors and guide the development of next-generation therapeutics.
References
- 1. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 3. This compound potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between enkephalinase inhibition of this compound in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enkephalinase inhibitor this compound shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 8. Rodent intracerebroventricular AAV injections [protocols.io]
- 9. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thiorphan: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Thiorphan, a potent neprilysin inhibitor. Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.
While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the 2012 OSHA Hazard Communication Standard, others identify it as a skin and eye irritant and an acute toxin.[1][2] Given this conflicting information, it is imperative to handle this compound with a high degree of caution, treating it as a potentially hazardous chemical.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure the appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust or aerosols.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C12H15NO3S | [4] |
| Molecular Weight | 253.32 g/mol | [4] |
| Melting Point | 138-140°C | [4] |
| Boiling Point | 524.0 ± 50.0 °C at 760 mmHg | [4] |
| Flash Point | 270.7 ± 30.1 °C | [4] |
| Incompatible Materials | Acids, Strong bases, Oxidizing agents | [3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides | [3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
-
The container must be made of a material compatible with the chemical and be securely sealed.
-
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
2. Packaging for Disposal:
-
Solid Waste: Carefully sweep up any this compound powder using a brush and dustpan and place it into the designated waste container. Take measures to avoid generating dust.[3]
-
Solutions: Absorb liquid this compound solutions with a non-reactive absorbent material, such as vermiculite, before placing it in the waste container.[3]
3. Consultation and Final Disposal:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
It is mandatory to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Contact your institution's EHS office for specific guidance on the final disposal of the collected this compound waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Safe Handling of Thiorphan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Thiorphan, a potent inhibitor of membrane metalloendopeptidase. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Hazard Identification and Personal Protective Equipment
There are conflicting reports regarding the hazard classification of this compound. While some sources indicate it is not a hazardous substance, the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory notes that it has been notified as "toxic if swallowed" by companies[1]. Given this discrepancy, a cautious approach is essential, and this compound should be handled as a potentially hazardous chemical.
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and preparing solutions | Nitrile gloves (double-gloving recommended), disposable gown, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator. |
| Administering to animals | Nitrile gloves, disposable gown, and safety glasses with side shields. |
| General laboratory handling | Nitrile gloves and a lab coat. |
| Cleaning and decontamination | Nitrile gloves, disposable gown, and safety glasses. |
Operational Plans: From Receipt to Disposal
A clear operational plan ensures consistency and safety throughout the lifecycle of this compound in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is a solid and should be stored in a freezer in a well-ventilated area with the container tightly closed[2]. It is incompatible with acids, strong bases, and oxidizing agents[2][3].
Handling and Experimental Procedures
All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a powder containment hood. When preparing solutions, do so in a fume hood and avoid splashing.
Spill Management
Minor Spills (small amount of powder):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep the solid material, avoiding dust formation[2][3].
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
Major Spills:
-
Evacuate the area immediately[4].
-
Alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team[4].
-
Do not attempt to clean up a major spill without specialized training and equipment.
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Route | Immediate First Aid |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes[5]. Remove any contaminated clothing[5][6]. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[4][7]. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once[5][7]. If breathing is difficult or symptoms such as headache or dizziness occur, seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel[1]. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as hazardous chemical waste through your institution's EHS-approved waste management vendor. Incineration is the preferred method of destruction[8][9].
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, gowns, pipette tips, and empty containers, should be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous solutions of this compound should be collected in a labeled hazardous waste container for disposal.
Consult your institution's EHS office for specific guidance on waste stream segregation and disposal procedures[3][8].
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Logical workflow for selecting appropriate PPE for handling this compound.
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. gov.uk [gov.uk]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. DSpace [iris.who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
